Rbin-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-methylprop-2-enylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S/c1-8(2)7-18-13-15-12-11(16-17-13)9-5-3-4-6-10(9)14-12/h3-6H,1,7H2,2H3,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCWHNSRTRBKBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101174134 | |
| Record name | 3-[(2-Methyl-2-propen-1-yl)thio]-5H-1,2,4-triazino[5,6-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328023-11-6 | |
| Record name | 3-[(2-Methyl-2-propen-1-yl)thio]-5H-1,2,4-triazino[5,6-b]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328023-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Methyl-2-propen-1-yl)thio]-5H-1,2,4-triazino[5,6-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of Rbin-1
Abstract
This compound is a potent, reversible, and specific small molecule inhibitor of eukaryotic ribosome biogenesis.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, focusing on its molecular target, cellular effects, and the experimental basis for these findings. It is intended to serve as a technical guide for researchers in cell biology, oncology, and drug development who are interested in targeting ribosome biogenesis.
Introduction
Ribosome biogenesis is a fundamental cellular process essential for cell growth and proliferation. It is often upregulated in cancer cells to meet the high demand for protein synthesis. This makes the ribosome biogenesis pathway an attractive target for the development of novel anti-cancer therapeutics. This compound, a triazinoindole-based compound, has emerged as a valuable chemical probe for studying this pathway and as a potential lead for drug development.[3]
Molecular Target Identification and Validation
The primary molecular target of this compound is Midasin (Mdn1) , an essential ~540-kDa AAA+ (ATPases Associated with diverse cellular Activities) protein.[2][3] Several lines of evidence from studies in the fission yeast Schizosaccharomyces pombe have robustly validated Mdn1 as the physiological target of this compound:
-
Genetic Studies: A chemical synthetic lethal screen identified this compound. Subsequent genetic studies showed that mutations in the mdn1 gene could confer either resistance or hypersensitivity to this compound, providing strong genetic evidence for a direct interaction.[3]
-
Biochemical Assays: this compound directly inhibits the ATPase activity of purified recombinant Mdn1 protein in vitro.[4][5]
-
Resistance Mutations: A single point mutation in Mdn1 (F1093L) that confers resistance to this compound in vivo also renders the recombinant Mdn1-F1093L protein insensitive to the inhibitory effects of this compound's more potent analog, Rbin-2, in vitro.[4]
Mechanism of Action: Inhibition of Mdn1 ATPase Activity
This compound functions by inhibiting the ATPase activity of Mdn1.[4][5] Mdn1 is a crucial enzyme in the maturation of the 60S ribosomal subunit, where it utilizes the energy from ATP hydrolysis to remodel pre-ribosomal particles and facilitate the release of assembly factors.
Noncompetitive Inhibition
Kinetic analysis of Mdn1 ATPase activity in the presence of this compound revealed a noncompetitive mode of inhibition. The addition of 1 µM this compound was found to reduce the maximum rate of ATP hydrolysis (kcat) without significantly affecting the Michaelis constant (KM) for ATP.[6] This suggests that this compound binds to an allosteric site on Mdn1, rather than competing with ATP at the active site.[6]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the activity of this compound and its analog, Rbin-2.
| Compound | Assay | Organism/System | Value | Reference |
| This compound | Growth Inhibition (GI50) | S. pombe (fission yeast) | 136 ± 7 nM | [1] |
| Rbin-2 | Growth Inhibition (GI50) | S. pombe (fission yeast) | 14 ± 1 nM | [1] |
Table 1: In Vivo Efficacy of Rbin Compounds.
| Compound | Concentration | Enzyme | Inhibition | Reference |
| This compound | 1 µM | Recombinant Mdn1 | ~40% | [4] |
| Rbin-2 | 1 µM | Recombinant Mdn1 | ~40% | [4] |
Table 2: In Vitro Inhibition of Mdn1 ATPase Activity.
| Condition | kcat (s-1) | KM (µM) | Reference |
| DMSO Control | 2.1 ± 0.2 | 0.20 ± 0.04 | [6] |
| 1 µM this compound | 1.1 ± 0.2 | 0.24 ± 0.09 | [6] |
Table 3: Kinetic Parameters of Mdn1 ATPase Activity in the Presence of this compound.
Cellular Effects: Disruption of 60S Ribosome Biogenesis
By inhibiting Mdn1, this compound disrupts the late stages of 60S ribosomal subunit maturation. This leads to a cascade of cellular effects:
-
Impaired pre-rRNA Processing: Treatment of fission yeast with this compound leads to defects in the processing of the 27S pre-ribosomal RNA (pre-rRNA), a key intermediate in the maturation of the 25S and 5.8S rRNAs that are components of the 60S subunit.[5]
-
Nuclear Accumulation of pre-60S Particles: The inhibition of Mdn1-dependent steps in the nucleolus and nucleoplasm prevents the proper assembly and subsequent export of pre-60S particles to the cytoplasm.[2][5]
-
Inhibition of Cell Growth: As ribosome production is essential for protein synthesis and cell growth, the disruption of this pathway by this compound leads to potent inhibition of cell proliferation.[1][2]
Signaling Pathway and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound within the 60S ribosome biogenesis pathway.
Caption: this compound inhibits the Mdn1 ATPase, blocking pre-60S particle remodeling.
Experimental Workflow: Mdn1 ATPase Activity Assay
The following diagram outlines the general workflow for measuring the ATPase activity of Mdn1 and its inhibition by this compound.
Caption: Workflow for the in vitro Mdn1 ATPase activity assay.
Experimental Workflow: Yeast Growth Inhibition Assay
The following diagram illustrates the workflow for determining the GI50 of this compound in fission yeast.
Caption: Workflow for the yeast growth inhibition assay.
Detailed Experimental Protocols
Recombinant Mdn1 ATPase Activity Assay (NADH-Coupled)
This protocol is adapted from methodologies used to characterize Mdn1's enzymatic activity.
-
Protein Purification: Full-length S. pombe Mdn1 is expressed in insect cells (e.g., Sf9) and purified using a multi-step chromatography process, including nickel affinity, ion exchange, and size-exclusion chromatography.[4]
-
Reaction Mixture: The assay is performed in a buffer containing 20 mM HEPES-KOH (pH 7.4), 100 mM KCl, 5 mM MgCl2, 0.5 mM DTT, and an NADH-coupled enzyme system (e.g., pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH).
-
Assay Procedure:
-
Reactions are initiated by the addition of MgATP to a final concentration of 1 mM.
-
The decrease in NADH absorbance at 340 nm is monitored over time using a spectrophotometer.
-
For inhibition studies, Mdn1 is pre-incubated with this compound or DMSO (vehicle control) before the addition of ATP.
-
The rate of ATP hydrolysis is calculated from the rate of NADH oxidation.
-
Radioactive Mdn1 ATPase Assay
This protocol provides a direct measure of ATP hydrolysis.
-
Reaction Setup: The reaction mixture includes purified Mdn1 in FPLC SEC buffer, MgATP (final concentration of 100 µM), and γ-32P-ATP as a tracer.[3]
-
Incubation: The reaction is incubated at room temperature for 30-60 minutes.[3]
-
Quenching: The reaction is stopped by the addition of 0.2 M EDTA.[3]
-
Detection: The amount of released radioactive phosphate (32Pi) is determined by thin-layer chromatography followed by autoradiography or phosphorimaging.
Fission Yeast (S. pombe) Growth Inhibition Assay
This protocol is used to determine the in vivo potency of this compound.
-
Cell Culture: Wild-type S. pombe cells are grown in a suitable liquid medium (e.g., YES) to a logarithmic phase (OD600 ~0.01).[4]
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO.
-
Assay Plate Setup: The diluted compounds and a DMSO control are added to a 96-well plate.
-
Incubation: The diluted yeast culture is added to the wells, and the plate is incubated at 29°C for approximately 18 hours, or until the DMSO control reaches an OD600 of ~1.[4]
-
Data Analysis: The OD600 of each well is measured. The percentage of growth inhibition relative to the DMSO control is calculated for each this compound concentration. The half-maximal growth inhibition (GI50) is determined by fitting the data to a four-parameter sigmoidal dose-response curve.[4]
Conclusion
This compound is a highly specific and potent inhibitor of the AAA+ ATPase Mdn1, a key enzyme in eukaryotic 60S ribosome biogenesis. Its mechanism of action involves the noncompetitive inhibition of Mdn1's ATPase activity, leading to the disruption of pre-60S particle processing and a potent anti-proliferative effect. The detailed understanding of its mechanism, supported by robust genetic and biochemical data, establishes this compound as an invaluable tool for dissecting the complexities of ribosome assembly and as a promising starting point for the development of novel therapeutics targeting this essential pathway.
References
- 1. Discovery of novel inhibitors of ribosome biogenesis by innovative high throughput screening strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tribioscience.com [tribioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. pnas.org [pnas.org]
Introduction: The Challenge of Studying Ribosome Biogenesis
An In-Depth Technical Guide to Rbin-1: A Chemical Probe for Ribosome Biogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound (Ribozinoindole-1), a potent and specific chemical inhibitor of eukaryotic ribosome biogenesis. This compound serves as a critical research tool for dissecting the complex pathway of ribosome assembly by targeting the essential AAA+ ATPase, Midasin (Mdn1).
Ribosome biogenesis is a fundamental and highly regulated cellular process essential for cell growth, proliferation, and homeostasis. In eukaryotes, this process involves the coordinated synthesis and assembly of ribosomal RNA (rRNA) and ribosomal proteins to form the 40S and 60S subunits. Due to its complexity and the essential nature of the machinery involved, studying this pathway requires tools that can perturb the system with high specificity and temporal control. Chemical probes offer a powerful approach to achieve this, and this compound has emerged as a key inhibitor for studying the late stages of 60S subunit maturation.[1][2]
Discovery of this compound
This compound was identified through an innovative "Chemical Synthetic Lethal" screen.[3] This approach utilized genetically modified fission yeast strains, termed "MDR-sup" (Multi-Drug Resistance-suppressed), which lack key factors for drug resistance, making them hypersensitive to chemical inhibitors. The screen aimed to identify compounds that were lethal to specific mutant strains, thereby uncovering relationships between chemical compounds and cellular pathways. This unbiased screening methodology successfully identified this compound as a potent inhibitor of yeast cell growth.[3]
Figure 1: Workflow for the discovery of this compound.
Mechanism of Action: Targeting Midasin (Mdn1)
This compound is a potent, specific, and reversible inhibitor that targets Midasin (Mdn1), an essential AAA+ (ATPases Associated with diverse cellular Activities) protein.[2][4][5] Mdn1 plays a crucial role in the maturation and nuclear export of the pre-60S ribosomal subunit.
The mechanism of this compound involves the direct inhibition of Mdn1's ATPase activity.[1][3] By blocking the energy-providing ATP hydrolysis function of Mdn1, this compound effectively stalls the ribosome assembly line. This inhibition leads to two primary downstream effects:
Consequently, the pool of mature, functional 60S subunits available for protein synthesis is depleted, leading to a halt in cell growth.
Figure 2: this compound mechanism of action.
Quantitative Data Summary
The potency of this compound and its analogs has been characterized in both cell-based growth inhibition assays and in vitro biochemical assays.
Table 1: In Vivo Activity in Fission Yeast
This table summarizes the half-maximal growth inhibitory concentration (GI₅₀) of this compound and its more potent analog, Rbin-2, against wild-type fission yeast.
| Compound | GI₅₀ (nM) | Source(s) |
| This compound | 136 ± 7 | [1] |
| Rbin-2 | 14 ± 1 | [1] |
Table 2: In Vitro Mdn1 ATPase Inhibition
This table shows the direct inhibitory effect of this compound and its analogs on the ATPase activity of recombinant full-length Mdn1 protein.
| Compound | Concentration (µM) | % Inhibition of ATPase Activity | Source(s) |
| This compound | 1 | ~40% | [3] |
| Rbin-2 | 1 | ~40% | [3] |
| Inactive Analogs | 1 | No significant suppression | [3] |
Target Validation
The identification of Mdn1 as the direct physiological target of this compound was rigorously confirmed through genetic studies in fission yeast. This validation provides a "gold standard" proof of the inhibitor's mode of action.[3][6]
-
Sensitivity and Resistance Mutations: A point mutation (L1113F) in the mdn1 gene was found to confer hypersensitivity to this compound.[3]
-
Resistance Mapping: Conversely, researchers isolated multiple this compound resistant clones and found that each contained one of several different point mutations clustered within the AAA3 and AAA4 domains of the mdn1 gene.[3]
-
Biochemical Confirmation: Crucially, a resistance-conferring mutation (F1093L) was introduced into recombinant Mdn1. The resulting mutant protein, Mdn1-F1093L, was still an active ATPase but was not strongly inhibited by Rbin-2 in vitro. This demonstrates that the same mutation suppresses inhibition in both live cells and in biochemical assays, confirming Mdn1 as the direct target.[6]
Figure 3: Logical workflow for Mdn1 target validation.
Key Experimental Protocols
Yeast Growth Inhibition Assay
This assay is used to determine the GI₅₀ value of this compound and its analogs.
-
Cell Culture: Wild-type fission yeast (S. pombe) cells are grown in a standard liquid medium (e.g., YE4S) to an exponential growth phase (OD₆₀₀ ≈ 0.5).[3]
-
Compound Preparation: this compound and its analogs are serially diluted in DMSO to create a range of concentrations. A DMSO-only control is also prepared.
-
Assay Setup: The yeast culture is diluted (e.g., 50-fold) into fresh medium in a multi-well plate. The prepared compounds are added to the wells.[3]
-
Incubation: The plate is incubated at a constant temperature (e.g., 29°C) for a set period (e.g., 17-18 hours).[3]
-
Data Acquisition: Cell growth is measured by reading the optical density (OD) of the cultures in each well using a plate reader.
-
Analysis: The relative growth in compound-treated wells is calculated as a percentage of the growth in the DMSO-only control wells. The GI₅₀ value is determined by fitting the dose-response data to a four-parameter sigmoidal curve using software like GraphPad Prism.[3]
In Vitro Mdn1 ATPase Activity Assay
This protocol measures the direct effect of this compound on the enzymatic activity of Mdn1.
-
Protein Purification: Recombinant, full-length Mdn1 is expressed in and purified from an insect cell system (e.g., Sf9 cells), as bacterial and yeast expression systems may be insufficient.[3]
-
Reaction Mixture: The assay is performed in a buffer containing ATP (including a radioactive tracer like [γ-³²P]ATP), MgCl₂, and purified Mdn1 protein.
-
Inhibitor Addition: this compound, its analogs, or a DMSO control are added to the reaction mixture and incubated with the Mdn1 enzyme. A non-hydrolyzable ATP analog (AMP-PNP) can be used as a positive control for inhibition.[3]
-
Initiation and Incubation: The reaction is initiated by the addition of MgATP and incubated at a controlled temperature to allow for ATP hydrolysis.
-
Quenching and Detection: The reaction is stopped, and the amount of hydrolyzed phosphate (³²Pᵢ) is separated from the unhydrolyzed ATP using thin-layer chromatography (TLC).
-
Quantification: The amount of radioactivity in the free phosphate spot is quantified using a phosphorimager. The ATPase activity is calculated and expressed as a percentage relative to the DMSO control.[3]
Conclusion and Future Directions
This compound is a validated, high-potency chemical probe that provides researchers with a powerful tool to study the dynamics of eukaryotic ribosome biogenesis.[4] Its specific and reversible inhibition of the Mdn1 ATPase allows for acute perturbation of the pre-60S subunit maturation pathway, enabling detailed investigation of this essential cellular process. The rigorous genetic and biochemical validation of its target, Mdn1, establishes a clear mechanism of action and provides a solid foundation for its use in cell biology and drug discovery. Future work may focus on leveraging this compound to explore the intricate network of ribosome assembly factors and to investigate the role of ribosome biogenesis in diseases such as cancer, where it is often dysregulated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tribioscience.com [tribioscience.com]
- 3. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Ribozinoindole-1) | Midasin inhibitor | Probechem Biochemicals [probechem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
Rbin-1 Inhibitors: A Technical Guide to Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosome biogenesis is a fundamental cellular process essential for protein synthesis and cell growth. Its dysregulation is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and development of Rbin-1, a potent and specific inhibitor of eukaryotic ribosome biogenesis. This compound and its analogs represent a novel class of chemical probes to dissect the intricate process of ribosome assembly and serve as a promising starting point for the development of new therapeutic agents. This document details the quantitative data, experimental protocols, and the underlying molecular pathways associated with this compound, offering a comprehensive resource for researchers in the field.
Data Presentation: Quantitative Analysis of this compound and its Analogs
The following table summarizes the key quantitative data for this compound and its more potent analog, Rbin-2. These compounds were identified through a chemical synthetic lethal screen and subsequent structure-activity relationship (SAR) studies. Their activity was assessed through cell growth inhibition assays in fission yeast (Schizosaccharomyces pombe) and in vitro enzymatic assays targeting the Midasin (Mdn1) ATPase.
| Compound | GI50 (nM) | Target | In Vitro Mdn1 ATPase Inhibition (at 1 µM) | Mechanism of Inhibition |
| This compound | 136 ± 7 | Mdn1 | ~40% | Noncompetitive |
| Rbin-2 | 14 ± 1 | Mdn1 | ~40% | Not explicitly stated, but likely similar to this compound |
Table 1: Quantitative data for this compound and Rbin-2. The half-maximal growth inhibition (GI50) values were determined in wild-type fission yeast.[1][2] The in vitro inhibition of the ATPase activity of recombinant full-length Mdn1 was also quantified.[1][2] this compound's mechanism of inhibition was determined to be noncompetitive with respect to ATP.[3]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound inhibitors.
Chemical Synthetic Lethal Screen in Fission Yeast
This screen was designed to identify compounds that are lethal to cells with a specific genetic background, in this case, a multi-drug resistant sensitive (MDR-sup) fission yeast strain.
Objective: To identify small molecules that selectively inhibit the growth of a genetically sensitized yeast strain.
Materials:
-
MDR-sup fission yeast strains (e.g., wild-type, cut1-22, cut2-364)
-
Yeast extract with supplements (YES) medium
-
A diverse chemical library
-
384-well microplates
-
Plate reader for OD600 measurement
Procedure:
-
Yeast Culture Preparation: Grow MDR-sup fission yeast strains in YES medium at 29°C to the mid-logarithmic phase.
-
Compound Plating: Dispense compounds from the chemical library into 384-well microplates at a final concentration of approximately 10 µM. Include DMSO as a negative control.
-
Cell Seeding: Dilute the yeast cultures to a low optical density (OD600) and add them to the compound-containing wells.
-
Incubation: Incubate the plates at 29°C for 17-18 hours.
-
Growth Measurement: Measure the cell growth by reading the OD600 of each well using a microplate reader.
-
Hit Identification: Identify "hits" as compounds that cause a significant reduction in the growth of the mutant strain compared to the wild-type strain. This compound was identified as being more toxic to the MDR-sup strain with a cut2 mutation.[4]
In Vitro Mdn1 ATPase Activity Assay (NADH-Coupled)
This assay measures the ATPase activity of purified Mdn1 by coupling the production of ADP to the oxidation of NADH.
Objective: To quantify the ATP hydrolysis rate of Mdn1 and assess the inhibitory effect of Rbin compounds.
Materials:
-
Purified recombinant full-length Mdn1 protein
-
Assay buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM KCl, 5 mM MgCl2, 1 mM DTT
-
ATP solution
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Lactate dehydrogenase (LDH)
-
Pyruvate kinase (PK)
-
This compound or other test compounds dissolved in DMSO
-
96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, NADH, PEP, LDH, and PK.
-
Addition of Mdn1 and Inhibitor: Add the purified Mdn1 protein to the reaction mixture. For inhibition studies, pre-incubate Mdn1 with the desired concentration of this compound (or DMSO control) for a few minutes at room temperature.
-
Initiation of Reaction: Start the reaction by adding ATP.
-
Absorbance Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Data Analysis: Calculate the ATPase activity from the rate of change in absorbance. For inhibition studies, determine the percent inhibition relative to the DMSO control. An apparent EC50 can be estimated from a dose-response curve.[2]
Northern Blot Analysis of pre-rRNA Processing
This technique is used to analyze the steady-state levels of various pre-rRNA species to determine if their processing is affected by this compound treatment.
Objective: To investigate the impact of this compound on the processing of precursor ribosomal RNAs.
Materials:
-
Fission yeast cells
-
This compound
-
Total RNA extraction kit
-
Agarose-formaldehyde gel
-
Northern blotting apparatus
-
Nylon membrane
-
DNA probes specific for different pre-rRNA species (e.g., 35S, 27S, 7S)
-
Radioactive or non-radioactive probe labeling kit
-
Hybridization buffer
-
Phosphorimager or X-ray film
Procedure:
-
Cell Treatment and RNA Extraction: Treat fission yeast cells with this compound or DMSO for a specified time. Harvest the cells and extract total RNA.
-
Gel Electrophoresis: Separate the RNA samples on an agarose-formaldehyde gel.
-
Blotting: Transfer the separated RNA to a nylon membrane.
-
Hybridization: Hybridize the membrane with a labeled DNA probe specific for a particular pre-rRNA.
-
Detection: Detect the signal from the hybridized probe using a phosphorimager or by exposing the membrane to X-ray film.
-
Analysis: Analyze the accumulation or depletion of specific pre-rRNA species in this compound treated cells compared to the control. This compound treatment leads to the accumulation of 35S, 27S, and 7S pre-rRNAs.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and the general experimental workflow for its discovery and characterization.
References
Rbin-1 Target Identification and Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the identification and validation of the molecular target of Rbin-1, a potent and reversible small molecule inhibitor of eukaryotic ribosome biogenesis. The document details the experimental methodologies employed, presents key quantitative data, and visualizes the associated signaling pathways and workflows.
Executive Summary
This compound is a triazinoindole-based compound that potently inhibits the assembly of eukaryotic ribosomes.[1][2] Through a combination of chemical-genetic screening and biochemical assays, the direct physiological target of this compound has been identified as Midasin (Mdn1).[1][3] Mdn1 is a large, essential AAA+ (ATPases Associated with diverse cellular Activities) protein crucial for the maturation of the pre-60S ribosomal subunit.[1][3] this compound exerts its inhibitory effect by modulating the ATPase activity of Mdn1, thereby stalling the assembly of key ribosomal precursor particles and arresting cell growth.[1][4] This guide will elaborate on the discovery process, target validation, mechanism of action, and the experimental protocols that underpin these findings.
This compound Target Identification
The primary target of this compound was elucidated using a chemical synthetic lethal screen in the fission yeast, Schizosaccharomyces pombe.[1] This approach leverages genetically modified yeast strains that are hypersensitive to a broad range of chemical compounds, facilitating the identification of drug-target interactions.
Chemical-Genetic Screening
A fission yeast strain lacking critical multi-drug resistance (MDR) factors, termed the "MDR-sup" strain, was utilized for the initial screen.[1] This strain's heightened sensitivity allows for the detection of cellular processes affected by chemical inhibitors at lower concentrations. This compound was identified from a library of triazinoindole-based compounds as a potent inhibitor of the growth of these cells.[1]
To pinpoint the target, researchers isolated this compound resistant clones after chemical mutagenesis of the MDR-sup yeast.[4][5] Whole-genome sequencing of these resistant clones consistently identified point mutations within the mdn1 gene.[1] This genetic evidence strongly suggested that Mdn1 is the physiological target of this compound.
Validation of Mdn1 as the this compound Target
The role of Mdn1 as the direct target of this compound was confirmed through several lines of evidence:
-
Resistance-Conferring Mutations: Overexpression of Mdn1 containing the identified mutations in wild-type cells conferred resistance to this compound.[4][5] Conversely, introducing a specific point mutation (Leu1113Phe) into the endogenous mdn1 gene rendered cells sensitive to this compound.[1]
-
In Vitro ATPase Assays: this compound was shown to directly inhibit the ATPase activity of purified, recombinant Mdn1 protein.[1][4] This biochemical evidence confirmed a direct interaction between this compound and Mdn1.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the characterization of this compound.
| Parameter | Value | Description |
| GI50 | 136 nM | The concentration of this compound that causes 50% inhibition of cell growth.[3][6] |
| Mdn1 ATPase Inhibition | ~40% at 1 µM this compound | The percentage of inhibition of recombinant Mdn1's ATPase activity.[1][4][5] |
| Apparent EC50 (Rbin-2) | ~0.3 µM | The half-maximal effective concentration for the inhibition of Mdn1 ATPase activity by the more potent analog, Rbin-2.[1] |
Mechanism of Action and Signaling Pathway
This compound inhibits the biogenesis of the 60S ribosomal subunit by targeting the essential AAA+ ATPase, Mdn1. Mdn1 is involved in the assembly and remodeling of pre-ribosomal particles in the nucleolus.
Signaling Pathway of this compound Inhibition: this compound binding to Mdn1 inhibits its ATPase activity. This enzymatic activity is critical for the release of assembly factors from pre-60S particles, a necessary step for their maturation. Specifically, this compound treatment leads to the mislocalization of the Rix1 particle components and prevents the proper assembly of the Nsa1 particle, which are precursors to the 60S subunit.[1] This disruption blocks the processing of pre-60S particles, leading to an accumulation of immature ribosomal subunits in the nucleolus and ultimately, the cessation of protein synthesis and cell growth.[1][3]
Caption: this compound inhibits Mdn1's ATPase activity, disrupting pre-60S ribosome assembly.
Experimental Protocols
This section provides detailed methodologies for the key experiments used in this compound target identification and validation.
This compound Resistance Screening in Fission Yeast
Objective: To identify the genetic basis of resistance to this compound.
Methodology:
-
Strain: S. pombe MDR-sup strain.
-
Mutagenesis: Exponentially growing cells are treated with a chemical mutagen (e.g., ethyl methanesulfonate) to induce random mutations.
-
Selection: Mutagenized cells are plated on yeast extract agar plates containing a selective concentration of this compound.
-
Isolation: Colonies that grow in the presence of this compound are isolated as resistant clones.
-
Genomic Analysis: Genomic DNA is extracted from the resistant clones. Whole-genome sequencing is performed to identify mutations that are not present in the parental MDR-sup strain.
-
Candidate Gene Identification: Mutations consistently found in the mdn1 gene across multiple independent resistant clones are identified as the likely cause of resistance.
Caption: Workflow for identifying this compound resistance mutations in fission yeast.
In Vitro Mdn1 ATPase Activity Assay
Objective: To biochemically validate the inhibitory effect of this compound on Mdn1's ATPase activity.
Methodology:
-
Protein Purification: Recombinant full-length Mdn1 is expressed (e.g., in an insect cell system) and purified using affinity chromatography followed by size-exclusion chromatography.[1]
-
Reaction Mixture: The reaction is set up in a total volume of 12 µL.[5]
-
Incubation: The reaction mixtures are incubated at room temperature for 30 to 60 minutes.[5][7]
-
Quenching: The reaction is stopped by adding 12 µL of 0.2 M EDTA.[5][7]
-
Analysis:
-
1 µL of each reaction mixture is spotted onto a TLC PEI cellulose F plate.[5][7]
-
The plate is developed in a TLC buffer (0.15 M formic acid, 0.15 M lithium chloride).[5]
-
The separated radiolabeled ATP and free phosphate are visualized by autoradiography and quantified to determine the rate of ATP hydrolysis.
-
Caption: Workflow for the in vitro Mdn1 radioactive ATPase assay.
Conclusion
The identification of Mdn1 as the direct target of this compound represents a significant advancement in the study of eukaryotic ribosome biogenesis. This compound serves as a powerful chemical probe to dissect the dynamic and complex process of ribosome assembly on fast timescales.[1] The methodologies outlined in this guide, from chemical-genetic screening to in vitro biochemical assays, provide a robust framework for target identification and validation that is applicable to other small molecule inhibitors. For drug development professionals, the specificity of this compound for an essential cellular process highlights the potential for developing novel therapeutics that target ribosome biogenesis, a pathway often upregulated in cancer.
References
- 1. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. tribioscience.com [tribioscience.com]
- 4. apexbt.com [apexbt.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Mdn1: A Pivotal AAA-ATPase in Eukaryotic 60S Ribosome Assembly
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The biogenesis of eukaryotic ribosomes is a highly complex and energy-intensive process essential for cell growth and proliferation. It involves the coordinated action of a vast number of ribosome biogenesis factors (RBFs) that guide the intricate folding and processing of ribosomal RNA (rRNA) and the assembly of ribosomal proteins. Within this elaborate machinery, the AAA-ATPase Mdn1 (Midasin) emerges as a crucial player in the maturation of the 60S large ribosomal subunit. This technical guide provides a comprehensive overview of the function of Mdn1, detailing its molecular architecture, enzymatic activity, and its critical role in the remodeling of pre-60S particles. We present a compilation of quantitative data, detailed experimental methodologies for studying Mdn1, and visual representations of its operational pathways to serve as a valuable resource for researchers in the field and professionals involved in the development of therapeutic agents targeting ribosome biogenesis.
Introduction
Eukaryotic ribosome synthesis is a cornerstone of gene expression, and its dysregulation is implicated in various human diseases, including cancer and ribosomopathies. The assembly of the 60S ribosomal subunit is a particularly intricate process that occurs across different cellular compartments, primarily the nucleolus and the nucleoplasm, before the mature subunit is exported to the cytoplasm. This journey involves a series of sequential folding and processing events orchestrated by a large cohort of non-ribosomal factors.
Mdn1 is a large, dynein-like AAA (ATPases Associated with diverse cellular Activities) protein, with a molecular weight of approximately 550 kDa, that is indispensable for the maturation of the pre-60S ribosomal subunit.[1] Its primary function is to act as a molecular motor, utilizing the energy from ATP hydrolysis to remodel pre-60S particles by removing specific assembly factors.[2][3] This removal is a critical checkpoint for the transition of the pre-60S particle to the next stage of maturation and for its eventual export to the cytoplasm.[4][5] Understanding the precise mechanism of Mdn1 action is therefore fundamental to deciphering the complexities of ribosome biogenesis and can unveil novel targets for therapeutic intervention.
Molecular Architecture of Mdn1
The remarkable size and multi-domain structure of Mdn1 are central to its function. It is characterized by a ring-shaped AAA-ATPase domain at its N-terminus and a long, flexible linker arm that terminates in a C-terminal MIDAS (Metal Ion-Dependent Adhesion Site) domain.[2][6]
-
AAA-ATPase Domain: This domain consists of six AAA+ protomers arranged in a ring, with four of them (AAA2-5) being catalytically active and capable of hydrolyzing ATP.[3] The AAA ring serves as the motor of the protein, undergoing conformational changes upon ATP binding and hydrolysis that are transmitted through the linker arm to the MIDAS domain.[2][6]
-
Linker Domain: This extensive region, approximately 20 nm in length, connects the AAA ring to the MIDAS domain and includes a flexible Asp/Glu-rich motif.[2][6] This linker is not merely a passive tether but plays an active role in regulating the intramolecular interaction between the AAA and MIDAS domains.[3]
-
MIDAS Domain: The C-terminal MIDAS domain is responsible for substrate recognition and binding.[1][2] It specifically interacts with ubiquitin-like (UBL) domains present on its target assembly factors, such as Rsa4 and Ytm1.[7]
Mechanism of Action: A Stepwise Remodeling of the Pre-60S Particle
Mdn1 functions at distinct stages of 60S subunit maturation, primarily by catalyzing the removal of key assembly factors from pre-60S particles. This process is tightly regulated and coupled to the nucleotide state of the AAA-ATPase domain. The primary substrates of Mdn1-mediated removal are the assembly factors Ytm1 and Rsa4.[4][7]
The removal of these factors occurs in a sequential manner, marking critical transitions in the maturation pathway of the 60S subunit. Mdn1 is recruited to pre-60S particles at different stages, including the nucleolar Nsa1 particle and the nucleoplasmic Rix1 particle.[4][8]
Mdn1-Mediated Remodeling of Pre-60S Ribosomal Particles
In the nucleolus, Mdn1 is involved in the remodeling of the Nsa1 particle, which leads to the removal of the assembly factor Ytm1.[4][8] Subsequently, in the nucleoplasm, Mdn1 associates with the Rix1 particle and, in an ATP-dependent manner, removes the assembly factor Rsa4.[2][9] The dissociation of these factors is essential for the structural rearrangements of the pre-60S particle that are required for its continued maturation and eventual export to the cytoplasm.[4]
Quantitative Data on Mdn1 Function
The enzymatic activity of Mdn1 and its interactions with its substrates have been characterized quantitatively, providing insights into its molecular mechanism.
| Parameter | Value | Substrate/Condition | Reference |
| Binding Affinity (Kd) | |||
| Mdn1 MIDAS - Rsa4 | ~7.0 µM | In solution (Microscale Thermophoresis) | [1][2] |
| Mdn1 MIDAS - Ytm1 | Weak (≥7 µM) | In solution | [1][2] |
| ATPase Activity | |||
| ATPase rate (mutant Mdn1) | 0.15 ± 0.02 ATP/sec | In vitro NADH-coupled assay | [7] |
| Force Spectroscopy | |||
| Catch-bond lifetime extension | ~10-fold | At ~4 pN of applied force (Optical Tweezers) | [1][3] |
Experimental Protocols
A variety of experimental techniques are employed to investigate the function of Mdn1. Below are detailed methodologies for key experiments.
NADH-Coupled ATPase Assay
This assay measures the rate of ATP hydrolysis by Mdn1 by coupling the production of ADP to the oxidation of NADH.
Materials:
-
Mdn1 assay buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM MgCl2, 0.5 mM EGTA, 1 mM DTT.
-
NADH: 200 µM
-
Phosphoenolpyruvic acid (PEP): 1 mM
-
D-lactic dehydrogenase: 30 U/mL
-
Pyruvate kinase: 30 U/mL
-
Mg-ATP: 1 mM
-
Purified Mdn1 protein: 25 nM
Procedure:
-
Prepare a reaction mixture containing Mdn1 assay buffer, NADH, PEP, D-lactic dehydrogenase, and pyruvate kinase.
-
Add purified Mdn1 protein to the reaction mixture to a final concentration of 25 nM.
-
Initiate the reaction by adding Mg-ATP to a final concentration of 1 mM.
-
Monitor the decrease in NADH fluorescence over time using a microplate reader with excitation at 340 nm and emission at 440 nm.
-
Calculate the reaction velocity by linear fitting of the fluorescence time course data and normalize to the Mdn1 concentration.[5]
Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions
The Y2H system is used to identify and confirm interactions between Mdn1 and its partner proteins.
Materials:
-
Saccharomyces cerevisiae reporter strain (e.g., AH109).
-
Bait plasmid (e.g., pGBKT7) containing the Mdn1 gene fused to the GAL4 DNA-binding domain (BD).
-
Prey plasmid (e.g., pGADT7) containing the gene of the potential interacting partner fused to the GAL4 activation domain (AD).
-
Appropriate selective media (e.g., SD/-Leu/-Trp for plasmid selection, SD/-Leu/-Trp/-His/-Ade for interaction selection).
Procedure:
-
Co-transform the bait and prey plasmids into the yeast reporter strain.
-
Plate the transformed yeast on selective media lacking leucine and tryptophan to select for cells containing both plasmids.
-
Patch the resulting colonies onto highly selective media lacking leucine, tryptophan, histidine, and adenine.
-
Incubate the plates at 30°C for 3-5 days.
-
Growth on the highly selective media indicates a positive interaction between the bait and prey proteins.[8][10]
Cryo-Electron Microscopy (Cryo-EM) of Pre-60S Particles
Cryo-EM is a powerful technique to visualize the structure of Mdn1 in complex with pre-60S ribosomal particles at near-atomic resolution.
Procedure:
-
Sample Purification: Isolate pre-60S particles containing Mdn1 from cells (e.g., via tandem affinity purification of a tagged subunit).[11]
-
Grid Preparation: Apply a small volume (3-4 µL) of the purified sample to a glow-discharged cryo-EM grid.
-
Vitrification: Plunge-freeze the grid in liquid ethane using a vitrification robot (e.g., Vitrobot). This process rapidly freezes the sample in a thin layer of vitreous (non-crystalline) ice.
-
Data Collection: Transfer the frozen grid to a cryo-electron microscope. Collect a large dataset of images at low electron doses to minimize radiation damage.
-
Image Processing and 3D Reconstruction: Use specialized software (e.g., RELION, CryoSPARC) to perform particle picking, 2D classification, 3D classification, and refinement to obtain a high-resolution 3D reconstruction of the Mdn1-pre-60S complex.[11][12]
Optical Tweezers-Based Single-Molecule Force Spectroscopy
This technique allows for the direct measurement of the forces involved in the interaction between Mdn1's MIDAS domain and its substrates.
Procedure:
-
Sample Preparation: Immobilize one of the interacting partners (e.g., the MIDAS domain) on a coverslip surface and the other partner (e.g., Rsa4) to a polystyrene bead.
-
Optical Trapping: Use a focused laser beam to trap the bead.
-
Force Application and Measurement: By moving the stage or the laser trap, a controlled force can be applied to the molecular bond. The displacement of the bead from the center of the trap is proportional to the applied force.
-
Data Analysis: By measuring the lifetime of the bond at different applied forces, a force-dependent dissociation rate can be determined, revealing the nature of the interaction (e.g., slip bond vs. catch bond).[3][13]
Regulation of Mdn1 Activity
The activity of Mdn1 is tightly regulated to ensure the timely and accurate assembly of the 60S subunit. One key regulatory mechanism involves the SUMOylation of other ribosome biogenesis factors. For instance, the SUMOylation of PELP1 has been shown to promote the recruitment of Mdn1 to pre-60S particles, while its deSUMOylation is required for the release of both Mdn1 and PELP1.[14][15] This SUMO cycle acts as a regulatory switch for the dynamic association of Mdn1 with pre-ribosomes.
Conclusion and Future Perspectives
Mdn1 stands out as a critical mechanochemical enzyme in the complex landscape of eukaryotic ribosome biogenesis. Its role in remodeling pre-60S particles through the ATP-dependent removal of assembly factors is a key checkpoint in the maturation of the large ribosomal subunit. The intricate interplay between its AAA-ATPase motor and its substrate-binding MIDAS domain, orchestrated over a long flexible linker, highlights the sophisticated molecular machinery evolved to ensure the fidelity of ribosome production.
For researchers and scientists, a deeper understanding of Mdn1's regulation and its interaction with a growing list of partners will continue to be a fertile area of investigation. For drug development professionals, the essential nature of Mdn1 and its druggable ATPase domain present an attractive target for the development of novel therapeutics aimed at modulating ribosome biogenesis in diseases such as cancer. The methodologies and data presented in this guide provide a solid foundation for furthering our knowledge of this essential molecular machine and for exploring its potential as a therapeutic target.
References
- 1. The MIDAS domain of AAA mechanoenzyme Mdn1 forms catch bonds with two different substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MIDAS domain of AAA mechanoenzyme Mdn1 forms catch bonds with two different substrates | eLife [elifesciences.org]
- 3. The MIDAS domain of AAA mechanoenzyme Mdn1 forms catch bonds with two different substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. NADH-Coupled Steady-State ATPase Assay. [bio-protocol.org]
- 6. A semi high-throughput adaptation of the NADH-coupled ATPase assay for screening of small molecule ATPase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Insights into Mdn1, an Essential AAA Protein Required for Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MIDAS domain of AAA mechanoenzyme Mdn1 forms catch bonds with two different substrates | Sciety [sciety.org]
- 10. Protein-Protein Interactions: Yeast Two-Hybrid System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Visualizing the nucleoplasmic maturation of human pre-60S ribosomal particles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cryo-EM sample preparation for high-resolution structure studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Single-molecule force spectroscopy: optical tweezers, magnetic tweezers and atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
The Impact of Rbin-1 on Pre-60S Ribosome Particle Biogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ribosome biogenesis is a fundamental and highly regulated cellular process essential for protein synthesis. The assembly of the large 60S ribosomal subunit is a complex pathway involving numerous assembly factors. Rbin-1 has emerged as a potent and specific chemical inhibitor of eukaryotic ribosome biogenesis, offering a valuable tool to dissect the intricacies of this pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its effects on pre-60S ribosome particles. It includes a detailed summary of quantitative data, experimental protocols for key assays, and visual representations of the involved molecular pathways and experimental workflows.
Introduction
The production of ribosomes is a cornerstone of cell growth and proliferation. In eukaryotes, this process involves the coordinated synthesis and processing of ribosomal RNA (rRNA) and the assembly of ribosomal proteins to form the small (40S) and large (60S) subunits. The biogenesis of the 60S subunit is a particularly intricate process that occurs across the nucleolus, nucleoplasm, and cytoplasm, and is orchestrated by a large number of non-ribosomal assembly factors.[1][2] Dysregulation of ribosome biogenesis is implicated in a class of diseases known as ribosomopathies and is also a hallmark of cancer.
This compound, a triazinoindole derivative, has been identified as a potent, reversible, and specific inhibitor of eukaryotic ribosome biogenesis.[3][4][5] Its discovery has provided researchers with a powerful chemical probe to study the dynamics of ribosome assembly with high temporal resolution.[4] This guide will delve into the molecular mechanisms by which this compound perturbs the maturation of pre-60S ribosomal particles.
Mechanism of Action of this compound
This compound's primary cellular target is Midasin (Mdn1), an essential and highly conserved AAA+ (ATPases Associated with diverse cellular Activities) protein.[3][4][5][6][7] Mdn1 is a large, ~540-kDa protein that plays a crucial role in the remodeling of pre-60S particles, specifically in the release of assembly factors.[4][8]
This compound acts as a potent and selective chemical inhibitor of Mdn1's ATPase activity.[3][6] By inhibiting Mdn1, this compound stalls the 60S assembly line, leading to the accumulation of immature pre-60S particles in the nucleus and disrupting the supply of mature 60S subunits to the cytoplasm.[4][5]
Quantitative Data on this compound Activity
The inhibitory effects of this compound have been quantified in several studies. The following tables summarize the key quantitative data regarding its potency and impact on Mdn1's enzymatic activity.
| Parameter | Value | Organism/System | Reference |
| GI50 | 136 ± 7 nM | Schizosaccharomyces pombe | [3] |
| Inhibition of Mdn1 ATPase Activity | ~40% at 1 µM | Recombinant S. pombe Mdn1 | [5][9] |
Table 1: In vitro and in vivo potency of this compound.
Effects of this compound on Pre-60S Ribosome Biogenesis
Inhibition of Mdn1 by this compound triggers a cascade of effects on the assembly and transport of pre-60S ribosomal particles.
Impaired Pre-rRNA Processing
Treatment of cells with this compound leads to defects in the processing of precursor ribosomal RNA (pre-rRNA). Specifically, the accumulation of 35S, 27S, and 7S pre-rRNA species is observed after prolonged treatment (60-120 minutes).[4] This indicates a blockage in the maturation cascade that converts these precursors into mature 25S, 5.8S, and 5S rRNAs, which are core components of the 60S subunit.
Nuclear Accumulation of Pre-60S Particles
A key consequence of Mdn1 inhibition by this compound is the failure of pre-60S particles to be exported from the nucleus to the cytoplasm.[4][5] This is visualized by the accumulation of fluorescently tagged large subunit proteins, such as Rpl2501-GFP, in the nucleolus.[4] The nuclear export of pre-40S subunits, however, remains unaffected, highlighting the specificity of Mdn1's role in the pre-60S maturation pathway.[4][9]
Disruption of Assembly Factor Dynamics
Mdn1 is responsible for the timely removal of several assembly factors from pre-60S particles, a critical step for their structural maturation and subsequent export. This compound treatment perturbs this process, leading to altered compositions of pre-60S assembly intermediates.
-
Nsa1 Particle Assembly: Mdn1 is required for the proper assembly of the nucleolar Nsa1 particle, a precursor to the 60S subunit.[4][10] In this compound treated cells, the association of assembly factors Rix7 and Ppp1 with the Nsa1 particle is diminished.[4]
-
Rix1 Particle Composition: Mdn1 activity is also implicated in the remodeling of the later-stage nucleoplasmic Rix1 particle. While Mdn1 is thought to be involved in the removal of the assembly factor Rsa4 from this particle, the effects of this compound treatment on Rsa4 levels in the Rix1 particle are complex, with an initial slight increase followed by a decrease at later time points.[4] The levels of another Rix1-associated factor, Ytm1, are also reduced upon this compound treatment.[4][5]
Signaling Pathways and Workflows
The following diagrams illustrate the key molecular pathways affected by this compound and a general workflow for studying its effects.
Caption: this compound inhibits the Mdn1 ATPase, disrupting pre-60S maturation.
Caption: General workflow for studying this compound's effects on ribosome biogenesis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Mdn1 ATPase Activity Assay
This protocol is adapted from the methods used to demonstrate this compound's inhibition of Mdn1's enzymatic activity.[9]
Objective: To measure the ATPase activity of recombinant Mdn1 in the presence and absence of this compound.
Materials:
-
Purified recombinant Mdn1 protein
-
This compound (dissolved in DMSO)
-
ATP, [γ-32P]ATP
-
FPLC SEC buffer (composition not specified in search results)
-
0.2 M EDTA
-
TLC PEI cellulose F plates
-
TLC buffer (0.15 M formic acid, 0.15 M lithium chloride)
-
Typhoon Scanner
-
ImageJ software
Procedure:
-
Prepare a reaction mixture with a total volume of 12 µL.
-
Add 6 µL of purified Mdn1 protein (final concentration 0-50 nM).
-
Add 4 µL of FPLC SEC buffer containing 0.6 mM Na2SO4.
-
Add this compound to the desired final concentration (e.g., 1 µM). For control reactions, add an equivalent volume of DMSO.
-
Initiate the reaction by adding 2 µL of MgATP (final concentration 100 µM) spiked with [γ-32P]ATP.
-
Incubate the reaction at room temperature for 30 or 60 minutes.
-
Stop the reaction by adding 12 µL of 0.2 M EDTA.
-
Spot 1 µL of each reaction mixture onto a TLC PEI cellulose F plate.
-
Develop the TLC plate using the TLC buffer.
-
Image the dried TLC plate using a Typhoon Scanner.
-
Quantify the spots corresponding to free phosphate (32Pi) and ATP using ImageJ to determine the percentage of ATP hydrolyzed.
Analysis of Pre-rRNA Processing by Northern Blotting
This protocol is based on the analysis of pre-rRNA accumulation in this compound treated cells.[4]
Objective: To assess the impact of this compound on the processing of pre-rRNA species.
Materials:
-
Yeast cells (S. pombe)
-
This compound
-
Total RNA extraction kit
-
Agarose-formaldehyde gel
-
Northern blotting apparatus
-
Nylon membrane
-
Probe specific for pre-rRNA species (e.g., targeting ITS1 or ITS2 regions)
-
Radiolabeling kit for probes (e.g., [α-32P]dCTP)
-
Hybridization buffer
-
Wash buffers
-
Phosphorimager
Procedure:
-
Grow yeast cells to mid-log phase.
-
Treat cells with this compound (e.g., 1 µM) or DMSO for various time points (e.g., 0, 30, 60, 90, 120 minutes).
-
Harvest cells and extract total RNA.
-
Separate a defined amount of total RNA (e.g., 5-10 µg) on an agarose-formaldehyde gel.
-
Transfer the RNA to a nylon membrane.
-
Crosslink the RNA to the membrane using UV light.
-
Prepare a radiolabeled probe specific to the pre-rRNA of interest.
-
Pre-hybridize the membrane in hybridization buffer.
-
Add the radiolabeled probe and incubate overnight at the appropriate temperature.
-
Wash the membrane with wash buffers of increasing stringency to remove unbound probe.
-
Expose the membrane to a phosphor screen and image using a phosphorimager.
-
Analyze the band intensities to determine the relative abundance of different pre-rRNA species.
In Vivo Localization of Ribosomal Proteins by Fluorescence Microscopy
This protocol describes the visualization of pre-60S particle accumulation in the nucleus.[4]
Objective: To determine the subcellular localization of a large ribosomal subunit protein in response to this compound treatment.
Materials:
-
Yeast strain expressing a fluorescently tagged large ribosomal subunit protein (e.g., Rpl2501-GFP).
-
This compound
-
DMSO
-
Fluorescence microscope with appropriate filters
-
Imaging software
Procedure:
-
Grow the yeast strain expressing the fluorescently tagged protein to mid-log phase.
-
Mount the cells on a slide for live-cell imaging.
-
Acquire baseline images before treatment.
-
Add this compound (e.g., 1 µM) or DMSO to the cells.
-
Acquire images at various time points after treatment (e.g., 0, 30, 60, 90, 120 minutes).
-
If performing a washout experiment, centrifuge the cells, wash with fresh media, and resuspend in media without this compound, followed by further imaging.
-
Analyze the fluorescence signal intensity in different cellular compartments (e.g., nucleolus, nucleoplasm, cytoplasm) using imaging software.
Conclusion
This compound is a powerful and specific inhibitor of the AAA+ ATPase Mdn1, a key player in the maturation of the 60S ribosomal subunit. Its use has been instrumental in elucidating the role of Mdn1 in pre-rRNA processing, the assembly of pre-60S particles, and their subsequent nuclear export. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in studying the intricate process of ribosome biogenesis and for the potential development of novel therapeutic agents targeting this fundamental cellular pathway. The ability to acutely and reversibly inhibit a specific step in ribosome assembly with a small molecule like this compound will continue to provide valuable insights into this essential biological process.
References
- 1. embopress.org [embopress.org]
- 2. Principles of 60S ribosomal subunit assembly emerging from recent studies in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | Eukaryotic ribosome biogenesis 抑制剂 | this compound供应商 AdooQ® [adooq.cn]
- 7. tribioscience.com [tribioscience.com]
- 8. Structural Insights into Mdn1, an Essential AAA Protein Required for Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. researchgate.net [researchgate.net]
Structural Insights into the Rbin-1 and Mdn1 Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional interaction between the AAA+ ATPase Mdn1 (also known as Midasin or Rea1 in S. cerevisiae) and its potent chemical inhibitor, Rbin-1. Mdn1 is an essential enzyme in the biogenesis of the 60S ribosomal subunit, where it utilizes the energy from ATP hydrolysis to remodel pre-ribosomal particles by removing assembly factors. This compound provides a powerful tool to dissect the mechanism of Mdn1 and offers a potential avenue for therapeutic intervention in diseases characterized by dysregulated ribosome production. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the molecular mechanisms and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from structural and biochemical studies of the Mdn1-Rbin-1 interaction.
| Structural Data | Value | Method | Reference |
| Resolution of S. pombe Mdn1 in complex with ATP & this compound | ~8 Å | Single-particle Cryo-EM | [1][2][3] |
| Resolution of S. pombe Mdn1 in complex with AMPPNP | ~4 Å | Single-particle Cryo-EM | [1][2][3] |
| Length of the structured linker connecting Mdn1's AAA and MIDAS domains | ~20 nm | Cryo-EM | [1][2][4] |
| Biochemical Data | Value | Conditions | Reference |
| This compound Inhibition | |||
| GI₅₀ for Mdn1 ATPase activity | 136 nM | in vitro | [5] |
| EC₅₀ of Rbin-XL (this compound analog) for Mdn1-FL ATPase | 0.23 ± 0.33 µM | in vitro | [6] |
| Mdn1 ATPase Kinetics | |||
| Specific activity | ~1.0 s⁻¹ | 1 mM MgATP | [7] |
| k_cat (without inhibitor) | 2.1 ± 0.2 s⁻¹ | in vitro | [6] |
| K_M for ATP (without inhibitor) | 0.20 ± 0.04 µM | in vitro | [6] |
| k_cat (with 1 µM this compound) | 1.1 ± 0.2 s⁻¹ | in vitro | [6] |
| K_M for ATP (with 1 µM this compound) | 0.24 ± 0.09 µM | in vitro | [6] |
Mdn1-Mediated Ribosome Maturation and Inhibition by this compound
Mdn1 plays a critical role in the late stages of 60S ribosomal subunit maturation. It binds to pre-60S particles and, through a cycle of ATP binding and hydrolysis within its AAA+ ring, induces conformational changes that are transmitted through a long linker to its C-terminal MIDAS (metal ion-dependent adhesion site) domain.[1][2][4] This action facilitates the release of crucial assembly factors, such as Rsa4 and Ytm1, allowing the ribosome to proceed to its mature, functional state.[4] this compound acts as a noncompetitive inhibitor, locking Mdn1 in a specific, "MIDAS-docked" conformation that mimics a pre-ribosome-bound state.[4][6] This conformational trapping prevents the release of assembly factors, thereby stalling ribosome biogenesis.[4]
References
- 1. Structural Insights into Mdn1, an Essential AAA Protein Required for Ribosome Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Insights into Mdn1, an Essential AAA Protein Required for Ribosome Biogenesis [authors.library.caltech.edu]
- 3. researchgate.net [researchgate.net]
- 4. Structural Insights into Mdn1, an Essential AAA Protein Required for Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Rbin-1 in Inhibiting Yeast Cell Growth: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the role of Rbin-1, a potent chemical inhibitor, in the context of yeast cell growth. It is intended for researchers, scientists, and drug development professionals interested in the mechanisms of ribosome biogenesis and the identification of novel therapeutic agents. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound (Ribozinoindole-1) is a small molecule inhibitor identified from a chemical synthetic lethal screen in fission yeast (Schizosaccharomyces pombe)[1]. It belongs to a class of triazinoindole-based heterocycles and has been characterized as a potent, reversible, and specific inhibitor of eukaryotic ribosome biogenesis[1][2]. The primary target of this compound is Midasin (Mdn1), an essential AAA+ (ATPases Associated with diverse cellular activities) protein that plays a crucial role in the assembly of the 60S ribosomal subunit[1][3][4]. By inhibiting Mdn1, this compound effectively halts the production of mature ribosomes, leading to an arrest of cell growth[5].
Quantitative Data on this compound Efficacy
The inhibitory activity of this compound and its more potent analog, Rbin-2, has been quantified through various assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Growth Inhibition of Fission Yeast by this compound and Rbin-2
| Compound | GI₅₀ (nM) | Notes |
| This compound | 136 ± 7 | Growth inhibition 50 in wild-type fission yeast strains[2][3]. |
| Rbin-2 | 14 ± 1 | A more potent analog with a bromine substituent at position-7[2]. |
Table 2: In Vitro Inhibition of Mdn1 ATPase Activity
| Compound | Concentration (µM) | % Inhibition of ATPase Activity | Notes |
| This compound | 1 | ~40% | Inhibition of recombinant full-length Mdn1's ATPase activity[1][3]. |
| Rbin-2 | 1 | ~40% | Similar inhibitory effect to this compound at the same concentration[1]. |
Signaling Pathway of this compound Inhibition
This compound exerts its inhibitory effect by targeting Mdn1, a key player in the maturation of the pre-60S ribosomal subunit. The following diagram illustrates the signaling pathway disrupted by this compound.
Caption: this compound inhibits the ATPase activity of Mdn1, disrupting the assembly of pre-60S ribosomal particles and halting ribosome biogenesis.
Experimental Workflow for this compound Identification and Validation
The discovery and characterization of this compound involved a multi-step process, beginning with a large-scale chemical screen and followed by genetic and biochemical validation. The workflow is depicted below.
Caption: Workflow for the discovery and validation of this compound as a specific inhibitor of Mdn1 and ribosome biogenesis.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of this compound's effect on yeast cells.
Yeast Growth and Drug Treatment
This protocol is foundational for assessing the effect of this compound on yeast cell growth.
Materials:
-
Yeast strain of interest (e.g., S. pombe or S. cerevisiae)
-
Appropriate liquid growth medium (e.g., YEPD or minimal medium)
-
Sterile culture flasks or tubes
-
Shaking incubator
-
Spectrophotometer (for OD₆₀₀ measurements)
-
This compound stock solution (dissolved in DMSO)[5]
-
DMSO (vehicle control)
Procedure:
-
Inoculate a single yeast colony into 5-10 mL of liquid medium and grow overnight at 30°C with shaking to generate a starter culture.
-
The next day, dilute the starter culture into a larger volume of fresh medium to an optical density at 600 nm (OD₆₀₀) of approximately 0.05-0.1.
-
Grow the culture at 30°C with shaking until it reaches mid-logarithmic phase (OD₆₀₀ of 0.4-0.6).
-
Aliquot the cell culture into smaller flasks or a multi-well plate.
-
Add this compound to the desired final concentrations to the treatment groups. Add an equivalent volume of DMSO to the control group.
-
Continue to incubate the cultures at 30°C with shaking.
-
Monitor cell growth over time by measuring the OD₆₀₀ at regular intervals (e.g., every 2-4 hours).
-
For endpoint assays, such as GI₅₀ determination, perform serial dilutions of this compound and measure the OD₆₀₀ after a defined period of growth (e.g., 16-24 hours).
In Vitro Mdn1 ATPase Assay
This assay is used to directly measure the inhibitory effect of this compound on the enzymatic activity of its target protein, Mdn1.
Materials:
-
Purified recombinant Mdn1 protein[1]
-
Assay buffer (specific composition depends on the purification protocol, but typically contains Tris-HCl, MgCl₂, KCl, and a reducing agent like DTT)
-
ATP
-
This compound and control compounds dissolved in DMSO
-
A method for detecting ATP hydrolysis (e.g., a malachite green-based phosphate detection kit or a coupled-enzyme assay that links ATP hydrolysis to a change in absorbance or fluorescence)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and purified Mdn1 protein in the wells of a microplate.
-
Add this compound or DMSO (vehicle control) to the wells and pre-incubate for a short period (e.g., 10-15 minutes) at the reaction temperature (e.g., 30°C) to allow for inhibitor binding.
-
Initiate the reaction by adding ATP to a final concentration that is appropriate for the enzyme's kinetics (often near the Kₘ).
-
Incubate the reaction for a defined period during which the reaction rate is linear.
-
Stop the reaction (e.g., by adding a quenching solution like EDTA or by proceeding directly to the detection step).
-
Measure the amount of ADP or inorganic phosphate produced using the chosen detection method.
-
Calculate the percentage of ATPase activity inhibition relative to the DMSO control.
Fluorescence Microscopy of Protein Localization
This protocol is used to visualize the subcellular localization of proteins involved in ribosome biogenesis and to observe the effects of this compound treatment.
Materials:
-
Yeast strain expressing a fluorescently tagged protein of interest (e.g., Rpl2501-GFP)[1].
-
Growth medium and culture conditions as described in Protocol 5.1.
-
This compound and DMSO.
-
Fluorescence microscope equipped with appropriate filters for the fluorescent protein (e.g., a GFP filter set).
-
Microscope slides and coverslips.
-
(Optional) A nuclear stain like DAPI to visualize the nucleus.
Procedure:
-
Grow the yeast strain expressing the fluorescently tagged protein to mid-log phase as described in Protocol 5.1.
-
Treat the cells with this compound or DMSO for the desired amount of time (e.g., 30-120 minutes)[1].
-
Take a small aliquot of the cell culture and place it on a microscope slide.
-
Cover with a coverslip. To immobilize the cells, slides can be pre-coated with concanavalin A or a thin agarose pad can be used.
-
Image the cells using the fluorescence microscope. Capture both brightfield and fluorescence images.
-
If using a nuclear stain, follow the manufacturer's protocol for staining before imaging.
-
Analyze the images to determine the subcellular localization of the fluorescently tagged protein in both control and this compound-treated cells. Quantify changes in fluorescence intensity in different cellular compartments if required. For time-course experiments, washout studies can be performed by pelleting the cells, resuspending them in fresh medium without the inhibitor, and imaging at subsequent time points[1].
Conclusion
This compound is a valuable chemical probe for studying the intricate process of eukaryotic ribosome biogenesis. Its specific and reversible inhibition of the Mdn1 ATPase provides a powerful tool to dissect the dynamics of 60S subunit assembly in yeast. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers aiming to utilize this compound in their studies or to discover and characterize other inhibitors of this essential cellular pathway. The insights gained from such research are not only crucial for fundamental cell biology but also hold potential for the development of novel therapeutic strategies targeting ribosome production in proliferative diseases.
References
Foundational Research on Ribozinoindole Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ribozinoindoles are a novel class of potent and specific inhibitors of eukaryotic ribosome biogenesis. This technical guide provides an in-depth overview of the foundational research on these compounds, with a focus on their mechanism of action, key experimental data, and the methodologies used for their characterization. Ribozinoindoles target Midasin (Mdn1), an essential AAA+ ATPase, thereby disrupting the assembly of the 60S ribosomal subunit. This guide is intended to be a comprehensive resource for researchers in drug discovery and molecular biology, providing the necessary details to build upon this promising area of research.
Introduction
The ribosome is a fundamental cellular machine responsible for protein synthesis, and its biogenesis is a highly complex and energy-intensive process. In eukaryotes, this process involves the coordinated action of hundreds of assembly factors. Due to the high demand for protein synthesis in rapidly proliferating cells, such as cancer cells, ribosome biogenesis has emerged as a promising target for therapeutic intervention.
Ribozinoindoles (Rbins) are a class of triazinoindole-based small molecules that have been identified as potent inhibitors of eukaryotic ribosome biogenesis.[1][2] The foundational research on these compounds has demonstrated their specificity and mechanism of action, making them valuable tools for studying ribosome assembly and potential leads for drug development. This guide summarizes the core findings and experimental protocols related to ribozinoindole inhibitors.
Mechanism of Action
Ribozinoindoles exert their inhibitory effect by directly targeting Midasin (Mdn1), a large and essential AAA+ (ATPases Associated with diverse cellular Activities) protein.[1][2] Mdn1 plays a crucial role in the maturation of the 60S ribosomal subunit.
The primary mechanism of action involves the inhibition of the ATPase activity of Mdn1.[1] This inhibition disrupts the assembly of the nucleolar Nsa1 particle, a key precursor in the 60S subunit assembly pathway.[1] By blocking Mdn1's function, ribozinoindoles effectively halt the production of functional 60S ribosomal subunits, leading to an arrest of cell growth.
Below is a diagram illustrating the signaling pathway affected by ribozinoindole inhibitors.
Quantitative Data
The potency of ribozinoindole inhibitors has been quantified through various assays. The following tables summarize the key quantitative data from foundational studies.
| Compound | Target | Assay Type | Organism/System | IC50 / GI50 / EC50 (µM) | Reference |
| Rbin-1 | Mdn1 | Fission Yeast Growth Inhibition | S. pombe | 0.136 ± 0.007 | [1] |
| Rbin-2 | Mdn1 | Fission Yeast Growth Inhibition | S. pombe | 0.014 ± 0.001 | [1] |
| Rbin-2 | Mdn1 | In vitro ATPase Assay | Recombinant Mdn1 | ~0.3 | [1] |
| Compound | Concentration (µM) | Target | Assay Type | % Inhibition of ATPase Activity | Reference |
| This compound | 1 | Mdn1 | In vitro ATPase Assay | ~40% | [1] |
| Rbin-2 | 1 | Mdn1 | In vitro ATPase Assay | ~40% | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research of ribozinoindole inhibitors.
Synthesis of Ribozinoindole-1 (this compound)
The synthesis of ribozinoindoles is achieved through a condensation reaction followed by cyclization. The following is a representative protocol for the synthesis of this compound.
Materials:
-
Isatin
-
Thiosemicarbazide
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
3-chloro-2-methyl-1-propene (methylallyl chloride)
-
Dimethylformamide (DMF) or other suitable solvent
-
Base (e.g., Potassium Carbonate)
Procedure:
-
Synthesis of Isatin-3-thiosemicarbazone:
-
Dissolve isatin in boiling ethanol.
-
Dissolve an equimolar amount of thiosemicarbazide in boiling water.
-
Add the thiosemicarbazide solution to the isatin solution and reflux for 2-4 hours.
-
Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry.
-
-
Synthesis of 3-thiol-5H-[1][3][4]triazino[5,6-b]indole:
-
Suspend the isatin-3-thiosemicarbazone in an aqueous solution of sodium hydroxide (1-2 M).
-
Reflux the mixture for 4-6 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
-
Synthesis of Ribozinoindole-1:
-
Dissolve the 3-thiol-5H-[1][3][4]triazino[5,6-b]indole in a suitable solvent such as DMF.
-
Add a base (e.g., potassium carbonate) to the solution.
-
Add an equimolar amount of 3-chloro-2-methyl-1-propene.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure Ribozinoindole-1.
-
Mdn1 ATPase Activity Assay (NADH-Coupled)
This assay measures the ATPase activity of Mdn1 by coupling the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant Mdn1 protein
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 75 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
ATP solution (100 mM)
-
Phosphoenolpyruvate (PEP) solution (100 mM)
-
NADH solution (10 mM)
-
Pyruvate Kinase (PK) solution (e.g., 1000 units/mL)
-
Lactate Dehydrogenase (LDH) solution (e.g., 1000 units/mL)
-
Ribozinoindole inhibitor stock solution (in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, prepare a master mix containing the assay buffer, PEP, NADH, PK, and LDH at their final desired concentrations (e.g., 1 mM PEP, 0.2 mM NADH, 20 U/mL PK, 20 U/mL LDH).
-
Add inhibitor and enzyme:
-
To the wells of a 96-well plate, add the desired concentrations of the ribozinoindole inhibitor (or DMSO for control).
-
Add the purified Mdn1 protein to each well to a final concentration of approximately 20-50 nM.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate the reaction: Add ATP to each well to a final concentration of 1-5 mM to start the reaction.
-
Measure absorbance: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 30 minutes) at a constant temperature (e.g., 30°C).
-
Data Analysis:
-
Calculate the rate of NADH oxidation (the slope of the linear portion of the absorbance vs. time curve).
-
Convert the rate of absorbance change to the rate of ATP hydrolysis using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Plot the percentage of Mdn1 activity versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Fission Yeast Growth Inhibition Assay (GI50 Determination)
This assay is used to determine the concentration of a compound that inhibits the growth of Schizosaccharomyces pombe by 50%.
Materials:
-
Schizosaccharomyces pombe wild-type strain
-
Yeast extract with supplements (YES) medium
-
Ribozinoindole inhibitor stock solutions (in DMSO)
-
96-well microplates
-
Microplate reader capable of measuring optical density at 600 nm (OD600)
Procedure:
-
Prepare yeast culture: Inoculate S. pombe into YES medium and grow overnight at 30°C with shaking to reach the mid-logarithmic phase (OD600 of 0.4-0.6).
-
Prepare serial dilutions of the inhibitor: In a 96-well plate, prepare serial dilutions of the ribozinoindole inhibitors in YES medium. Include a DMSO-only control.
-
Inoculate the plate: Dilute the mid-log phase yeast culture to a starting OD600 of approximately 0.05 in YES medium. Add the diluted yeast culture to each well of the 96-well plate containing the inhibitor dilutions.
-
Incubate: Incubate the plate at 30°C with shaking for 18-24 hours.
-
Measure growth: After incubation, measure the OD600 of each well using a microplate reader.
-
Data Analysis:
-
Subtract the background OD600 from a well containing only medium.
-
Normalize the growth in each well to the growth in the DMSO control wells (set as 100% growth).
-
Plot the percentage of growth inhibition versus the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 value.
-
Analysis of Nsa1 Particle Assembly by Co-Immunoprecipitation
This protocol is designed to assess the effect of ribozinoindole inhibitors on the protein composition of the Nsa1 particle, a precursor of the 60S ribosomal subunit. This can be achieved by immunoprecipitating a tagged component of the Nsa1 particle (e.g., Nsa1-FLAG) and analyzing the co-precipitating proteins by Western blotting.
Materials:
-
Schizosaccharomyces pombe strain expressing a tagged Nsa1 protein (e.g., Nsa1-FLAG)
-
YES medium
-
Ribozinoindole inhibitor (e.g., this compound)
-
Lysis Buffer: 50 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT, 1% Triton X-100, and protease inhibitors.
-
Anti-FLAG antibody-conjugated beads
-
Wash Buffer: Lysis buffer with a lower concentration of Triton X-100 (e.g., 0.1%)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies for Western blotting (e.g., anti-FLAG and antibodies against other Nsa1 particle components)
Procedure:
-
Cell Culture and Treatment:
-
Grow the S. pombe Nsa1-FLAG strain to mid-log phase in YES medium.
-
Treat the cells with the ribozinoindole inhibitor (e.g., 1 µM this compound) or DMSO (control) for a specified time (e.g., 30-60 minutes).
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and wash with ice-cold water.
-
Resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells using a bead beater with glass beads. .
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Immunoprecipitation:
-
Incubate the clarified lysate with anti-FLAG antibody-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads several times with Wash Buffer to remove non-specific binding.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform Western blotting using antibodies against the FLAG tag and other known components of the Nsa1 particle to analyze changes in the particle's composition upon inhibitor treatment.
-
Conclusion
The foundational research on ribozinoindole inhibitors has established them as valuable chemical probes for dissecting the complex process of eukaryotic ribosome biogenesis. Their specific targeting of the Mdn1 ATPase provides a powerful tool to study the dynamics of 60S subunit assembly. The detailed experimental protocols provided in this guide should enable researchers to further investigate the therapeutic potential of this promising class of inhibitors and to uncover new insights into the fundamental biology of the ribosome. Further structure-activity relationship studies are warranted to develop even more potent and selective analogs for both research and clinical applications.
References
- 1. Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibiting eukaryotic ribosome biogenesis: Mining new tools for basic research and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some substituted-1,2,4-triazino[5,6-b]indole derivatives as potential antiviral and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Rbin-1 in Yeast Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Rbin-1, a potent and reversible inhibitor of eukaryotic ribosome biogenesis, for studies in yeast models such as Saccharomyces cerevisiae and Schizosaccharomyces pombe. This compound specifically targets Midasin (Mdn1), an essential AAA+ ATPase involved in the maturation and nuclear export of the 60S ribosomal subunit.[1][2][3][4] By inhibiting Mdn1's ATPase activity, this compound serves as a powerful tool to investigate ribosome assembly, cell growth, and related cellular processes.[1][5][6]
Data Presentation
This compound Compound Information
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂N₄S | [3] |
| Molecular Weight | 256.33 g/mol | [3] |
| CAS Number | 328023-11-6 | [3] |
| Purity | >98% | [3] |
| Formulation | Powder | [3] |
| Solubility | Soluble in DMSO (up to at least 25 mg/mL) | [3] |
| Storage | Store at -20°C for up to 1 year | [3][7] |
In Vitro and In Vivo Activity of this compound
| Parameter | Organism/System | Value | Reference |
| GI₅₀ (Growth Inhibition) | S. pombe | 136 nM | [4][5][7] |
| Mdn1 ATPase Inhibition | In vitro | ~40% inhibition at 1 µM | [5][6] |
| Cellular Effect | Yeast | Inhibition of pre-rRNA processing and nuclear export of the pre-60S subunit | [2][5] |
| Mechanism of Action | Eukaryotic cells | Potent, reversible, and specific chemical inhibitor of eukaryotic ribosome biogenesis by targeting Mdn1 | [1][2][4] |
Experimental Protocols
Yeast Growth Inhibition Assay
This protocol details the determination of the half-maximal growth inhibitory concentration (GI₅₀) of this compound in yeast.
Materials:
-
Yeast strain (e.g., S. pombe wild-type, S. cerevisiae W303 or BY4741)
-
Appropriate yeast growth medium (e.g., YES for S. pombe, YPD for S. cerevisiae)
-
This compound stock solution (10 mM in DMSO)
-
Sterile 96-well microplates
-
Microplate reader capable of measuring optical density at 600 nm (OD₆₀₀)
-
Incubator shaker
Procedure:
-
Prepare Yeast Culture: Inoculate a single yeast colony into 5 mL of liquid medium and grow overnight at 30°C with shaking (220 rpm) to reach the mid-logarithmic phase (OD₆₀₀ ≈ 0.5-1.0).
-
Dilute Culture: Dilute the overnight culture to an OD₆₀₀ of 0.05 in fresh medium.
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in the growth medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Include a DMSO-only control.
-
Plate Setup: Add 100 µL of the diluted yeast culture to each well of a 96-well plate. Add 1 µL of the respective this compound dilution or DMSO control to each well.
-
Incubation: Incubate the plate at 30°C with shaking for 24-48 hours.
-
Measure Growth: Measure the OD₆₀₀ of each well using a microplate reader.
-
Data Analysis: Subtract the background OD₆₀₀ from a well with medium only. Normalize the growth of this compound-treated cells to the DMSO control. Plot the percentage of growth inhibition against the logarithm of this compound concentration and fit the data using a four-parameter sigmoidal function to determine the GI₅₀.[2]
In Vitro Mdn1 ATPase Activity Assay
This protocol describes how to measure the effect of this compound on the ATPase activity of purified Mdn1 protein.
Materials:
-
Purified recombinant Mdn1 protein
-
This compound stock solution (10 mM in DMSO)
-
ATP
-
ATPase assay buffer (e.g., 25 mM HEPES-KOH pH 7.5, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Malachite green phosphate assay kit or radioactive ATP ([γ-³²P]ATP) and TLC plates for analysis
-
384-well plates (for colorimetric assay) or reaction tubes
Procedure:
-
Reaction Setup: In a reaction tube or well, combine the ATPase assay buffer, purified Mdn1 protein (final concentration ~50 nM), and this compound at various concentrations (e.g., 0.1 µM to 10 µM) or a DMSO control.[6]
-
Initiate Reaction: Add ATP to a final concentration of 1 mM to start the reaction.[6]
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[6]
-
Stop Reaction: Stop the reaction according to the detection method used. For malachite green, the reagent itself stops the reaction. For radioactive assays, add EDTA to a final concentration of 50 mM.[6]
-
Detect Phosphate Release:
-
Malachite Green: Add the malachite green reagent and measure the absorbance at the recommended wavelength (e.g., 620 nm).
-
Radioactive Assay: Spot the reaction mixture onto a PEI cellulose TLC plate and develop the chromatogram to separate ATP from free phosphate. Quantify the spots using a phosphorimager.[6]
-
-
Data Analysis: Calculate the amount of inorganic phosphate released. Compare the activity in the presence of this compound to the DMSO control to determine the percentage of inhibition.
Analysis of pre-rRNA Processing
This protocol outlines a method to analyze the accumulation of pre-rRNA species in yeast cells treated with this compound, indicating defects in ribosome biogenesis.
Materials:
-
Yeast strain
-
Yeast growth medium
-
This compound stock solution (10 mM in DMSO)
-
Total RNA extraction kit (e.g., hot phenol or commercial kit)
-
Northern blotting reagents (agarose gel, formaldehyde, transfer membrane, hybridization buffer, probes specific for pre-rRNA species) or RT-qPCR reagents (reverse transcriptase, cDNA synthesis kit, qPCR master mix, primers for specific pre-rRNA species).
Procedure:
-
Cell Treatment: Grow yeast cells to mid-log phase. Treat the cells with a working concentration of this compound (e.g., 10x GI₅₀) or DMSO for a specific time course (e.g., 0, 30, 60, 90, 120 minutes).[2]
-
Harvest Cells: Collect cells by centrifugation at each time point.
-
RNA Extraction: Extract total RNA from the cell pellets using a standard protocol.
-
Analysis:
-
Northern Blotting: Separate the RNA by denaturing agarose gel electrophoresis, transfer to a membrane, and hybridize with labeled probes specific for different pre-rRNA species (e.g., 35S, 27S, 7S).
-
RT-qPCR: Synthesize cDNA from the total RNA. Perform qPCR using primers designed to amplify specific pre-rRNA intermediates.
-
-
Data Interpretation: An accumulation of pre-rRNA species, such as 27S and 7S pre-rRNAs, in this compound treated cells compared to the control indicates an inhibition of pre-rRNA processing.[8]
Visualizations
This compound Mechanism of Action in Yeast Ribosome Biogenesis
Caption: this compound inhibits the Mdn1 ATPase, disrupting pre-60S ribosome maturation and nuclear export.
Experimental Workflow for Assessing this compound Activity in Yeast
Caption: Workflow for characterizing the effects of this compound on yeast growth and ribosome biogenesis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. astorscientific.us [astorscientific.us]
- 4. tribioscience.com [tribioscience.com]
- 5. This compound - Biochemicals - CAT N°: 20745 [bertin-bioreagent.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining the Optimal Concentration of Rbin-1 for Inhibiting Yeast Growth
Introduction
Rbin-1, also known as Ribozinoindole-1, is a potent and specific inhibitor of eukaryotic ribosome biogenesis.[1][2][3] It functions by targeting the AAA+ protein Midasin (Mdn1), an essential enzyme involved in the assembly of the 60S ribosomal subunit.[2][4] By inhibiting Mdn1's ATPase activity, this compound disrupts pre-rRNA processing and the nuclear export of the pre-60S ribosomal subunit, ultimately leading to the inhibition of cell growth.[2][4]
This application note provides a comprehensive set of protocols for researchers to determine the optimal concentration of this compound for inhibiting the growth of various yeast strains, including Saccharomyces cerevisiae and the fission yeast Schizosaccharomyces pombe. The methodologies described herein are essential for antifungal drug discovery, mechanism of action studies, and for researchers utilizing this compound as a chemical probe to study ribosome biogenesis.
Quantitative Data Summary
The inhibitory activity of this compound against yeast has been previously characterized. The following table summarizes the key quantitative data available in the literature.
| Parameter | Yeast Strain | Value | Reference |
| GI50 (Growth Inhibition 50%) | Wild-type fission yeast (S. pombe) | 136 nM | [1][2] |
| IC40 (Inhibitory Concentration 40%) | Recombinant Mdn1 ATPase activity | 1 µM | [1] |
Mechanism of Action: Inhibition of Ribosome Biogenesis
This compound specifically targets Mdn1, a key protein in the intricate process of eukaryotic ribosome assembly.[4] Ribosome biogenesis is a fundamental cellular process responsible for producing the machinery for protein synthesis. In yeast, this process is tightly regulated to match the cell's growth rate.[5][6][7]
The pathway diagram below illustrates the major steps in 60S ribosomal subunit biogenesis in the nucleolus and the specific point of inhibition by this compound.
Caption: this compound inhibits the Mdn1-dependent assembly of the pre-60S ribosome in the nucleolus.
Experimental Protocols
Materials and Reagents
-
Yeast strains (e.g., S. cerevisiae BY4741, S. pombe 972h-)
-
Yeast extract peptone dextrose (YPD) medium or appropriate defined medium
-
This compound (CAS: 328023-11-6)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microplates
-
Microplate reader with temperature control and shaking capability
-
Sterile culture tubes and flasks
-
Spectrophotometer
-
Hemocytometer or automated cell counter
-
Sterile water, phosphate-buffered saline (PBS)
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for antifungal susceptibility testing.
-
Preparation of this compound Stock Solution:
-
Yeast Inoculum Preparation:
-
Inoculate a single yeast colony into 5 mL of YPD broth and incubate overnight at 30°C with shaking.
-
The next day, dilute the overnight culture into fresh YPD to an optical density at 600 nm (OD600) of 0.1.
-
Grow the culture to mid-log phase (OD600 ≈ 0.4-0.6).
-
Wash the cells twice with sterile PBS and resuspend in the appropriate test medium.
-
Adjust the cell density to 1-5 x 10^6 cells/mL. This will be further diluted in the microplate.
-
-
Microplate Setup:
-
In a 96-well plate, add 100 µL of yeast culture medium to all wells.
-
Create a serial two-fold dilution of this compound. Start by adding 2 µL of the 10 mM stock to the first well of a separate dilution plate (for a starting concentration of 200 µM), then serially dilute this across 10-12 wells.
-
Transfer 100 µL of the diluted this compound solutions to the corresponding wells of the test plate containing the yeast inoculum. The final cell density should be 0.5-2.5 x 10^3 cells/mL.
-
Include a positive control (no this compound, only DMSO vehicle) and a negative control (medium only).
-
-
Incubation and Reading:
-
Incubate the plate at 30°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% or ≥90% reduction) compared to the positive control.
-
Growth can be assessed visually or by measuring the OD600 using a microplate reader.
-
Protocol 2: Spot Assay for Growth Inhibition
This is a semi-quantitative method to quickly assess the effect of this compound on yeast growth.
-
Yeast Culture Preparation:
-
Grow a yeast culture to mid-log phase as described in Protocol 1.
-
Adjust the culture to an OD600 of 1.0.
-
Prepare five 10-fold serial dilutions in sterile water (from 10^0 to 10^-4).
-
-
Plate Preparation:
-
Prepare agar plates (YPD or other appropriate medium) containing different concentrations of this compound (e.g., 0 nM, 50 nM, 100 nM, 200 nM, 500 nM).
-
Ensure the final concentration of DMSO is consistent across all plates and does not exceed 1%.
-
-
Spotting and Incubation:
-
Spot 5 µL of each serial dilution onto the surface of the prepared plates.
-
Allow the spots to dry completely.
-
Incubate the plates at 30°C for 2-3 days.
-
Photograph the plates to document the growth inhibition at different this compound concentrations.
-
Experimental Workflow
The following diagram outlines the general workflow for determining the optimal inhibitory concentration of this compound.
Caption: Workflow for determining the optimal inhibitory concentration of this compound against yeast.
Interpretation of Results and Troubleshooting
-
MIC Interpretation: The MIC value provides a quantitative measure of the minimum concentration of this compound required to inhibit yeast growth under the specified conditions. This value can be used to compare the susceptibility of different yeast strains.
-
Spot Assay: The spot assay provides a visual and semi-quantitative confirmation of the MIC results. A clear reduction in the number of colonies or the size of the spots at higher concentrations of this compound indicates effective growth inhibition.
-
Solubility Issues: this compound is soluble in DMSO but may precipitate in aqueous media at high concentrations.[2][3] If precipitation is observed, it may be necessary to adjust the starting concentration of the stock solution or the final DMSO concentration in the assay.
-
DMSO Control: It is crucial to include a vehicle control (DMSO without this compound) to ensure that the observed growth inhibition is not due to the toxicity of the solvent. The final DMSO concentration should ideally be kept below 1% (v/v).
-
Strain Variability: Different yeast species and even different strains of the same species may exhibit varying sensitivity to this compound. It is recommended to test the specific strain of interest. Mutations in the mdn1 gene can confer resistance to this compound.[4][8]
By following these protocols, researchers can effectively determine the optimal concentration of this compound for their specific experimental needs in the study of yeast growth and ribosome biogenesis.
References
- 1. This compound (Ribozinoindole-1) | Midasin inhibitor | Probechem Biochemicals [probechem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional control of yeast ribosome biogenesis: A multifaceted role for general regulatory factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional control of ribosome biogenesis in yeast: links to growth and stress signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ribosome Biogenesis in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
Rbin-1 in DMSO: A Guide to Solubility and Stability for Researchers
Application Notes and Protocols for the scientific community engaged in drug discovery and development.
Rbin-1, a potent and reversible inhibitor of the AAA+ ATPase Midasin (Mdn1), plays a crucial role in disrupting eukaryotic ribosome biogenesis.[1][2][3] Its utility in research and potential as a therapeutic agent hinge on its effective and reliable use in experimental settings. A critical aspect of this is understanding its solubility and stability in dimethyl sulfoxide (DMSO), a common solvent for compound storage and delivery in biological assays. This document provides detailed application notes and protocols to guide researchers, scientists, and drug development professionals in the proper handling and assessment of this compound in DMSO.
Data Presentation: this compound Solubility and Stability in DMSO
Quantitative data from various sources regarding the solubility and recommended storage of this compound in DMSO are summarized below for easy reference and comparison.
Table 1: this compound Solubility in DMSO
| Solubility (mg/mL) | Molar Concentration (mM) | Source | Notes |
| 19.5 | 76.07 | Selleck Chemicals[1][4] | Determined at 25°C. The use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[4] |
| 20 | ~78 | AbMole BioScience[2] | Determined at 25°C. |
| ≥ 31 | ≥ 120.94 | MedchemExpress[5] | Saturation was not reached at this concentration. Hygroscopic DMSO can significantly impact solubility.[5] |
| 25 | ~97.5 | Cayman Chemical[6], Tribioscience[7] | - |
Table 2: this compound Stock Solution Stability in DMSO
| Storage Temperature (°C) | Storage Duration | Source | Recommendations |
| -80 | 1 year | Selleck Chemicals[4] | Aliquot stock solutions to prevent repeated freeze-thaw cycles. |
| -20 | 1 month | Selleck Chemicals[4] | - |
| -80 | 2 years | MedchemExpress[5] | Use within 2 years when stored at -80°C. |
| -20 | 1 year | MedchemExpress[5] | Use within 1 year when stored at -20°C. |
| -20 | up to 3 months | Tribioscience[7] | - |
Experimental Protocols
Detailed methodologies for determining the solubility and stability of this compound in DMSO are provided below. These protocols are based on established general procedures for compound characterization.[8][9][10][11][12]
Protocol 1: Determination of Kinetic Solubility of this compound in Aqueous Buffer using a DMSO Stock Solution
This protocol outlines a method to determine the kinetic solubility of this compound in an aqueous buffer, which is relevant for many biological assays.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring turbidity (e.g., at 620 nm)
-
Multichannel pipette or automated liquid handler
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
In a 96-well plate, add 198 µL of PBS to each well.
-
Add 2 µL of the 10 mM this compound stock solution to the PBS-containing wells to achieve a final concentration of 100 µM.
-
Mix the contents of the wells thoroughly by gentle shaking for 1-2 minutes.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the absorbance at 620 nm using a plate reader. A significant increase in absorbance indicates precipitation and poor kinetic solubility.[8]
Protocol 2: Determination of Thermodynamic Solubility of this compound in DMSO
This protocol describes the "shake-flask" method to determine the equilibrium solubility of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Shaker or rotator
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector
Procedure:
-
Add an excess amount of solid this compound to a microcentrifuge tube.
-
Add a defined volume of anhydrous DMSO (e.g., 1 mL).
-
Incubate the tube on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the suspension to pellet the excess solid.
-
Carefully filter the supernatant through a 0.22 µm syringe filter. [8]
-
Dilute the filtered solution with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of the HPLC method.
-
Analyze the diluted sample by HPLC to quantify the concentration of this compound.
-
Calculate the original solubility in DMSO by applying the dilution factor.
Protocol 3: Assessment of Long-Term Stability of this compound in DMSO
This protocol outlines a study to evaluate the degradation of this compound in DMSO under various storage conditions over time.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Amber glass vials
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO at a relevant concentration (e.g., 10 mM).
-
Dispense aliquots of the stock solution into amber glass vials, minimizing headspace, and cap tightly. [8]
-
Time-Zero Analysis (T0): Immediately analyze an aliquot of the stock solution by HPLC or LC-MS to determine the initial purity and concentration.
-
Store the remaining vials under desired conditions (e.g., -80°C, -20°C, 4°C, and room temperature), protected from light.
-
Time-Point Analysis: At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a vial from each storage condition.
-
Allow the vial to thaw completely and equilibrate to room temperature before analysis.
-
Analyze the sample by HPLC or LC-MS to determine the purity and concentration of this compound.
-
Compare the results to the T0 analysis to assess the percentage of degradation over time.
Visualizations
The following diagrams illustrate the experimental workflows and the known signaling pathway of this compound.
Caption: Workflow for assessing this compound solubility and stability.
Caption: this compound inhibits Mdn1, disrupting ribosome biogenesis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. tribioscience.com [tribioscience.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. tribioscience.com [tribioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. asianpubs.org [asianpubs.org]
Application Notes and Protocols: Preparation of Rbin-1 Stock Solutions for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation, storage, and handling of Rbin-1 stock solutions intended for in vitro biological assays. This compound is a potent and specific chemical inhibitor of eukaryotic ribosome biogenesis, targeting the essential AAA+ ATPase Mdn1.[1][2][3] Adherence to these guidelines is crucial for ensuring the reproducibility and accuracy of experimental results.
Physicochemical Properties and Solubility
This compound is a triazinoindole compound with a molecular weight of 256.33 g/mol .[4] Its solubility is a critical factor in the preparation of stock solutions. It is readily soluble in dimethyl sulfoxide (DMSO) but has limited solubility in other common laboratory solvents.
Data Presentation: this compound Solubility and Storage
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₃H₁₂N₄S | [2][4] |
| Molecular Weight | 256.33 g/mol | [4] |
| Solubility in DMSO | 19.5 - 25 mg/mL (approx. 76 mM) | [2][4][5] |
| Solubility in DMF | 5 mg/mL | [2] |
| Solubility in Ethanol | 1 mg/mL | [4] |
| Solubility in Water | Insoluble | [4] |
| Storage of Powder | -20°C for up to 4 years | [2][4] |
| Storage of Stock Solution | -80°C for up to 1 year; -20°C for up to 1-3 months | [4][5] |
Note: It is recommended to use fresh, anhydrous DMSO, as moisture can reduce the solubility of this compound.[4]
Experimental Protocols
Protocol for Preparation of a High-Concentration this compound Stock Solution (e.g., 20 mM in DMSO)
This protocol describes the preparation of a high-concentration primary stock solution, which can be further diluted to working concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated precision balance
-
Calibrated micropipettes
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 20 mM stock solution, weigh out 5.13 mg of this compound (Calculation: 0.020 mol/L * 1 L * 256.33 g/mol = 5.13 g/L = 5.13 mg/mL).
-
Solubilization: Add the calculated volume of anhydrous DMSO to the this compound powder. Using the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Ensure the solution is clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[4]
-
Storage: Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[4]
Protocol for Preparation of Working Solutions
For most in vitro assays, the high-concentration stock solution will need to be serially diluted to the final working concentration in the appropriate cell culture medium or assay buffer.
Important Considerations:
-
The final concentration of DMSO in the assay should be kept constant across all conditions (including vehicle controls) and should typically not exceed 0.5% (v/v), as higher concentrations can have cytotoxic or off-target effects.[6]
-
Due to the poor aqueous solubility of this compound, it is crucial to perform dilutions serially and ensure thorough mixing at each step to prevent precipitation.
Procedure:
-
Thawing: Thaw a single aliquot of the high-concentration this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium or assay buffer. For example, to achieve a final concentration of 1 µM in a 1 mL assay volume with a final DMSO concentration of 0.1%, add 0.5 µL of a 2 mM stock to 999.5 µL of medium.
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to your experimental setup (e.g., a well of a microplate containing cells in medium) to achieve the desired final concentration.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the assay system.
Mandatory Visualizations
This compound Mechanism of Action
This compound inhibits eukaryotic ribosome biogenesis by targeting the ATPase activity of Mdn1. This action disrupts the processing of pre-60S ribosomal particles in the nucleolus.[1][2][7]
Caption: Mechanism of this compound action.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the standard procedure for preparing and storing this compound stock solutions.
Caption: Workflow for this compound stock solution preparation.
References
- 1. tribioscience.com [tribioscience.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. tribioscience.com [tribioscience.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Rbin-1 to Interrogate Mdn1-Dependent Ribosome Assembly
Audience: Researchers, scientists, and drug development professionals.
Introduction Ribosome biogenesis is a fundamental and highly regulated cellular process responsible for synthesizing the protein production machinery of the cell.[1][2][3] In eukaryotes, this intricate pathway involves the coordinated action of numerous ribosome biogenesis factors (RBFs) to assemble the 40S and 60S ribosomal subunits.[3][4] Mdn1 (Midasin), a conserved and essential AAA+ (ATPases Associated with diverse cellular Activities) protein, plays a critical role in the maturation of the 60S subunit.[1][5][6][7] It functions as a molecular chaperone, utilizing the energy from ATP hydrolysis to remodel pre-60S particles by removing specific assembly factors, thereby facilitating their transition to the next stage of maturation and eventual export from the nucleus.[1][6][8][9]
Rbin-1 (Ribozinoindole-1) is a potent, specific, and reversible small-molecule inhibitor of Mdn1.[2][10][11] This chemical probe provides a powerful tool for studying the dynamic processes of ribosome assembly, offering acute inhibition of Mdn1 function that is often difficult to achieve with traditional genetic methods.[2][12] These application notes provide detailed protocols and data for using this compound to investigate the role of Mdn1 in ribosome biogenesis.
Mechanism of Action
This compound targets the ATPase activity of Mdn1.[2][10] Biochemical assays have demonstrated that this compound acts as a noncompetitive inhibitor, suggesting an allosteric mechanism of action.[13] It binds to Mdn1 and induces a conformational change that inhibits its ATPase function, but this inhibition is partial, typically reaching a maximum of around 40-50%.[2][13][14] This inhibition is sufficient to block the Mdn1-dependent removal of assembly factors from pre-60S particles, leading to a stall in ribosome maturation and subsequent growth arrest.[15][16] Genetic studies in fission yeast have confirmed Mdn1 as the physiological target of this compound, as specific point mutations in the mdn1 gene confer resistance to the inhibitor.[2]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and its analogs from studies in fission yeast (Schizosaccharomyces pombe) and in vitro assays.
Table 1: In Vivo Potency of this compound and Analogs
| Compound | Growth Inhibition (GI₅₀) in S. pombe | Reference |
|---|---|---|
| This compound | 136 ± 7 nM | [11] |
| Rbin-2 | 14 ± 1 nM |[11] |
Table 2: In Vitro Inhibition of Mdn1 ATPase Activity
| Compound | Concentration | % Inhibition of ATPase Activity | Notes | Reference |
|---|---|---|---|---|
| This compound | 1 µM | ~40% | Inhibition saturates at ~50%. | [2][16][17] |
| Rbin-2 | 1 µM | ~40% | Rbin-2 is a more potent analog in vivo. | [2] |
| Rbin-2 | Dose-dependent | Apparent EC₅₀ ~0.3 µM | For recombinant full-length Mdn1. | [14] |
| DMSO Control | - | 0% | Vehicle control. | [13] |
| AMPPNP | 2 mM | ~100% | Non-hydrolyzable ATP analog. |[2][14] |
Signaling and Experimental Diagrams
Mdn1-Dependent Ribosome Assembly Pathway
The diagram below illustrates the role of Mdn1 in the 60S ribosomal subunit assembly line. Mdn1 is crucial for releasing assembly factors like Ytm1 and Rsa4 from pre-60S particles at distinct stages in the nucleolus and nucleoplasm, a prerequisite for their maturation and nuclear export. This compound directly inhibits the ATPase activity of Mdn1, blocking these critical remodeling steps.
Caption: Mdn1-dependent steps in 60S ribosome biogenesis and the inhibitory action of this compound.
General Experimental Workflow
This workflow outlines a typical experiment to study the effects of this compound on ribosome biogenesis in a model organism like fission yeast.
Caption: General experimental workflow for studying the effects of this compound on yeast cells.
Experimental Protocols
Protocol 1: In Vitro Mdn1 ATPase Activity Assay
This protocol is for measuring the direct inhibitory effect of this compound on the ATPase activity of purified, recombinant Mdn1 protein.
Materials:
-
Purified recombinant full-length Mdn1 protein
-
This compound (and analogs, if applicable) dissolved in DMSO
-
DMSO (vehicle control)
-
ATPase assay buffer (e.g., 50 mM HEPES-KOH pH 7.5, 150 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
Malachite green phosphate detection kit (or similar ADP/phosphate detection system)
-
384-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Also prepare a DMSO-only control.
-
In a 384-well plate, prepare the reaction mixture by adding the ATPase assay buffer.
-
Add Mdn1 protein to each well to a final concentration of ~20-50 nM.
-
Add this compound dilutions or DMSO to the wells. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to Mdn1.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the reaction at 30°C for 30-60 minutes. The time should be within the linear range of the reaction.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green detection reagent, following the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
Calculate the percentage of inhibition relative to the DMSO control and plot the dose-response curve to determine the EC₅₀.
Expected Results: this compound should exhibit dose-dependent inhibition of Mdn1 ATPase activity, with a maximal inhibition of approximately 40-50%.[2][14]
Protocol 2: Analysis of Ribosome Biogenesis by Sucrose Density Gradient Centrifugation
This protocol allows for the visualization of ribosomal subunits and their precursors. Inhibition of Mdn1 is expected to cause an accumulation of pre-60S particles.
Materials:
-
Yeast culture (S. pombe or S. cerevisiae)
-
This compound and DMSO
-
Cycloheximide (translation inhibitor to preserve polysomes)
-
Lysis buffer (e.g., 20 mM HEPES-KOH pH 7.4, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT, 100 µg/mL cycloheximide, protease inhibitors)
-
Glass beads or liquid nitrogen for cell lysis
-
Sucrose solutions (e.g., 10% and 50% w/v in gradient buffer)
-
Ultracentrifuge with a swing-out rotor (e.g., SW41)
-
Gradient maker and fractionator with UV detector (254 nm)
Procedure:
-
Grow yeast culture to mid-log phase (OD₆₀₀ ~0.5).
-
Treat the culture with the desired concentration of this compound (e.g., 1 µM) or DMSO for a specified time (e.g., 30-60 minutes).
-
Add cycloheximide (100 µg/mL final concentration) 5 minutes before harvesting to arrest translation.
-
Harvest cells by centrifugation at 4°C and wash with ice-cold water.
-
Lyse the cells. This can be done by vortexing with glass beads in lysis buffer or by cryo-milling (grinding under liquid nitrogen).
-
Clarify the lysate by centrifugation (e.g., 10,000 x g for 10 min at 4°C) to remove cell debris.
-
Carefully layer the clarified lysate onto a 10-50% sucrose density gradient.
-
Centrifuge at high speed (e.g., 39,000 rpm in an SW41 rotor for 2.5 hours at 4°C).
-
Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to generate a ribosome profile.
-
The profile will show peaks corresponding to free RNA/protein, 40S subunits, 60S subunits, 80S monosomes, and polysomes.
Expected Results: In this compound treated cells, a defect in 60S subunit maturation is expected. This may manifest as a decrease in the 60S peak and/or the appearance of "half-mers" (polysomes with an extra 40S subunit that failed to join with a mature 60S subunit). Accumulation of specific pre-60S particles can be confirmed by analyzing the protein and RNA content of the corresponding fractions.[2]
Protocol 3: Analysis of pre-rRNA Processing by Northern Blot
This protocol assesses the impact of Mdn1 inhibition on the processing of precursor ribosomal RNA (pre-rRNA).
Materials:
-
Yeast cells treated with this compound/DMSO as in Protocol 2.
-
RNA extraction kit or Trizol reagent.
-
Agarose-formaldehyde gel electrophoresis system.
-
Nylon membrane for blotting.
-
UV crosslinker.
-
DNA oligonucleotide probes specific for different regions of the pre-rRNA transcript (e.g., ITS1, ITS2).
-
Radiolabeling kit (e.g., ³²P-dATP) and T4 Polynucleotide Kinase.
-
Hybridization buffer and equipment.
-
Phosphorimager screen and scanner.
Procedure:
-
Grow and treat yeast cells with this compound or DMSO as described previously.
-
Extract total RNA from the harvested cells.
-
Separate 1-5 µg of total RNA on a denaturing formaldehyde-agarose gel.
-
Transfer the RNA to a nylon membrane and UV-crosslink to immobilize it.
-
Radiolabel the oligonucleotide probes specific for pre-rRNA species.
-
Pre-hybridize the membrane in hybridization buffer.
-
Add the labeled probe and hybridize overnight at the appropriate temperature.
-
Wash the membrane to remove unbound probe.
-
Expose the membrane to a phosphorimager screen and visualize the results.
Expected Results: Inhibition of Mdn1 by this compound is known to cause defects in pre-rRNA processing.[2][5] This will be visible as an accumulation of specific precursor species (e.g., 27S pre-rRNA) and a decrease in mature rRNA species (25S and 5.8S rRNA), indicating a block in the maturation pathway.[5]
Applications in Research and Drug Development
-
Dissecting Ribosome Assembly: this compound allows for the temporal dissection of Mdn1's role in ribosome biogenesis, helping to distinguish direct effects from secondary, downstream consequences of blocking the pathway.[2]
-
Target Validation: The specific interaction between this compound and Mdn1 serves as a "gold standard" proof for target validation.[14] A mutation in the target protein (Mdn1) that confers resistance to the compound both in vivo and in vitro confirms the target engagement.[2][14]
-
Screening for Novel Inhibitors: The assays described here, particularly the in vitro ATPase assay and the yeast growth inhibition assay, can be adapted for high-throughput screening to identify novel small molecules that target Mdn1 or other factors in the ribosome biogenesis pathway.
-
Studying Ribosomopathies: Ribosomopathies are human diseases caused by defects in ribosome biogenesis. Chemical probes like this compound can be used to model the cellular consequences of impaired ribosome assembly and to explore potential therapeutic strategies.
-
Antifungal and Anticancer Drug Development: As ribosome biogenesis is a major consumer of cellular energy and is often upregulated in proliferating cancer cells, its inhibition is a promising therapeutic strategy. This compound and its analogs provide a starting point for the development of new antifungal or anticancer agents.
References
- 1. The AAA-ATPase MIDASIN 1 Functions in Ribosome Biogenesis and Is Essential for Embryo and Root Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. embopress.org [embopress.org]
- 5. The AAA-ATPase MIDASIN 1 Functions in Ribosome Biogenesis and Is Essential for Embryo and Root Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 7. Structural Insights into Mdn1, an Essential AAA Protein Required for Ribosome Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Chemical modulators of ribosome biogenesis as biological probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. Structural Insights into Mdn1, an Essential AAA Protein Required for Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. This compound - Biochemicals - CAT N°: 20745 [bertin-bioreagent.com]
Application of Rbin-1 in Fission Yeast Genetic Screens: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rbin-1 is a potent, reversible, and specific triazinoindole-based inhibitor of eukaryotic ribosome biogenesis.[1] In the fission yeast, Schizosaccharomyces pombe, this compound targets the essential ~540-kDa AAA+ (ATPases associated with diverse cellular activities) protein Midasin (Mdn1).[1] This specific mode of action makes this compound a powerful chemical probe for dissecting the intricate process of ribosome assembly and for identifying novel genetic interactions through chemical-genetic screening approaches. These application notes provide detailed protocols and data for utilizing this compound in fission yeast genetic screens to uncover genes involved in ribosome biogenesis and related cellular processes.
Data Presentation
Table 1: this compound Sensitivity and Resistance Mutations in mdn1
| Mutation Type | Amino Acid Change | Phenotype | Reference |
| Sensitivity-conferring | Leu1113Phe | Increased sensitivity to this compound | [1] |
| Resistance-conferring (Chemical Mutagenesis) | Multiple point mutations | Growth in the presence of this compound | [1] |
| Resistance-conferring (Error-prone PCR) | Two distinct point mutations | Growth in the presence of this compound | [1] |
Table 2: Effects of this compound Treatment on Ribosome Biogenesis in Fission Yeast
| Parameter | Observation | Time Course | Reference |
| pre-rRNA Processing | Accumulation of 35S/32S, 27S, and 7S pre-rRNAs | Defects observed after this compound treatment | [1] |
| Pre-60S Particle Export | Blocked from the nucleolus | Accumulation of Rpl2501-GFP in the nucleolus within 30 min, peaking at 90-120 min | [1] |
| Rsa4 levels in Rix1 particles | Transient increase immediately after treatment, followed by a decrease | Increase observed shortly after this compound addition, decrease after prolonged inhibition | [2] |
| Ytm1 levels in Rix1 particles | Decreased levels in this compound treated cells | Observed after this compound treatment | [2] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound inhibits the function of Mdn1, a key ATPase involved in the maturation of the pre-60S ribosomal subunit. This inhibition leads to defects in pre-rRNA processing and the nuclear export of pre-60S particles, ultimately blocking ribosome biogenesis.
Caption: this compound inhibits Mdn1, blocking pre-60S ribosome maturation.
Chemical Synthetic Lethal Screen Workflow
A chemical synthetic lethal screen with this compound can identify gene mutations that cause lethality in the presence of a sublethal concentration of the inhibitor. This approach is powerful for finding genes that buffer the ribosome biogenesis pathway or are involved in parallel essential pathways.
Caption: Workflow for a chemical synthetic lethal screen using this compound.
Experimental Protocols
Protocol 1: Chemical Synthetic Lethal Screen to Identify this compound Sensitive Mutants
This protocol is adapted from methodologies used for discovering this compound and identifying its target.[1][3]
1. Strain and Media Preparation:
-
Use a fission yeast strain with enhanced sensitivity to chemical compounds, such as an "MDR-sup" (Multi-Drug Resistance-suppressed) strain.[1]
-
Prepare standard fission yeast growth media (e.g., YES or EMM).
-
Prepare plates containing a control solvent (e.g., DMSO) and plates with a sublethal concentration of this compound. The optimal this compound concentration should be determined empirically for the specific strain but can be in the range of low micromolar.
2. Mutagenesis:
-
Grow a culture of the MDR-sup strain to mid-log phase.
-
Treat the cells with a chemical mutagen such as ethyl methanesulfonate (EMS) to induce random point mutations.[4] The concentration and duration of EMS treatment should be optimized to achieve a survival rate of 20-50%.
-
Wash the mutagenized cells thoroughly to remove residual EMS.
3. Screening:
-
Plate the mutagenized cells at a density that yields isolated colonies on both control and this compound containing plates.
-
Incubate the plates at the appropriate temperature (e.g., 30°C) for 3-5 days.
-
Identify "hits" as colonies that grow on the control plates but fail to grow or show significantly reduced growth on the this compound plates.
4. Hit Validation and Identification:
-
Re-streak the candidate hits on control and this compound plates to confirm the sensitive phenotype.
-
Isolate genomic DNA from the validated hits.
-
Identify the causative mutation through whole-genome sequencing and bioinformatic analysis.
Protocol 2: Analysis of pre-rRNA Processing by Northern Blotting
This protocol allows for the assessment of this compound's effect on ribosome biogenesis.[1]
1. Cell Culture and Treatment:
-
Grow wild-type fission yeast cells to mid-log phase.
-
Treat the cells with this compound at a working concentration (e.g., determined from MIC assays) for a specified time course (e.g., 0, 30, 60, 90, 120 minutes).
-
Harvest the cells by centrifugation and flash-freeze in liquid nitrogen.
2. RNA Extraction:
-
Extract total RNA from the cell pellets using a standard hot phenol-chloroform method or a commercial kit.
3. Northern Blotting:
-
Separate a defined amount of total RNA (e.g., 5-10 µg) on a denaturing formaldehyde-agarose gel.
-
Transfer the RNA to a nylon membrane.
-
Hybridize the membrane with a radiolabeled oligonucleotide probe specific for a pre-rRNA species (e.g., a probe that detects 35S/32S, 27S, and 7S pre-rRNAs).[1]
-
Wash the membrane and expose it to a phosphor screen or X-ray film.
4. Data Analysis:
-
Analyze the accumulation of pre-rRNA species in this compound treated samples compared to the untreated control. An accumulation of precursors indicates a defect in pre-rRNA processing.
Protocol 3: Two-Hybrid Assay for Protein-Protein Interactions
This protocol can be used to investigate the interaction of Mdn1 with other proteins, such as Rsa4.[1]
1. Plasmid Construction:
-
Clone the coding sequence for the Mdn1 domain of interest (e.g., the MIDAS domain) into a GAL4 DNA-binding domain (BD) vector.
-
Clone the coding sequence of the potential interacting partner (e.g., Rsa4 MIDO domain) into a GAL4 activation domain (AD) vector.
2. Yeast Transformation:
-
Co-transform a suitable reporter yeast strain (e.g., one containing HIS3 and lacZ reporter genes under the control of GAL4 upstream activating sequences) with the BD-Mdn1 and AD-partner plasmids.
-
Select for transformants on appropriate selective media.
3. Interaction Assay:
-
Plate the co-transformants on selective media lacking histidine to assay for the activation of the HIS3 reporter gene.
-
Perform a β-galactosidase filter lift assay to qualitatively or quantitatively assess the activation of the lacZ reporter gene.
-
Growth on media lacking histidine and the development of blue color in the β-galactosidase assay indicate a positive protein-protein interaction.
References
- 1. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Genetic Screen for Fission Yeast Gene Deletion Mutants Exhibiting Hypersensitivity to Latrunculin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic screen for suppression of transcriptional interference reveals fission yeast 14–3–3 protein Rad24 as an antagonist of precocious Pol2 transcription termination - PMC [pmc.ncbi.nlm.nih.gov]
Rbin-1 Treatment for Synchronizing Ribosome Biogenesis Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosome biogenesis is a fundamental and highly regulated cellular process essential for protein synthesis and cell growth. Studying the dynamic and intricate steps of ribosome assembly has been challenging due to the rapid and continuous nature of the process. Rbin-1, a potent, reversible, and specific chemical inhibitor of eukaryotic ribosome biogenesis, offers a powerful tool to synchronize cells for these studies. This compound targets Midasin (Mdn1), an essential AAA+ ATPase required for the maturation of the 60S ribosomal subunit.[1][2] By reversibly stalling ribosome production, this compound allows for the synchronized release and subsequent analysis of ribosome assembly intermediates, providing valuable insights into this crucial cellular process.
These application notes provide detailed protocols for utilizing this compound to synchronize ribosome biogenesis studies in mammalian cells, along with methods for downstream analysis and visualization of the affected signaling pathways.
Mechanism of Action
This compound specifically inhibits the ATPase activity of Mdn1.[1] Mdn1 is a key player in the nuclear maturation of the pre-60S ribosomal particle, facilitating the release of several assembly factors. Inhibition of Mdn1's ATPase function by this compound leads to the accumulation of immature pre-60S particles within the nucleolus, effectively pausing the ribosome biogenesis assembly line.[3] The inhibitory effect of this compound is rapid and reversible, allowing for a synchronized wave of ribosome production upon its removal.
Data Presentation
The following tables summarize key quantitative data related to the activity and effects of this compound, primarily derived from studies in fission yeast. It is important to note that optimal concentrations and timing may vary depending on the specific mammalian cell line and experimental conditions.
| Parameter | Value | Organism/System | Reference |
| GI50 (Growth Inhibition) | 136 nM | Schizosaccharomyces pombe | [1] |
| Mdn1 ATPase Inhibition | ~40% at 1 µM | In vitro (recombinant S. pombe Mdn1) | [1] |
| Onset of Action (Protein Localization) | ~30 minutes | Schizosaccharomyces pombe | [2] |
| Onset of Action (pre-rRNA Accumulation) | 60-90 minutes | Schizosaccharomyces pombe | [2] |
| Experimental Observation | Time Point | Effect | Organism/System | Reference |
| Rpl2501-GFP nucleolar accumulation | 30-120 min | Peak accumulation | Schizosaccharomyces pombe | [2] |
| Rix7-GFP nucleoplasmic signal change | 30 min | Maximum change | Schizosaccharomyces pombe | [2] |
| pre-rRNA (35S, 27S, 7S) accumulation | 60-120 min | Peak accumulation | Schizosaccharomyces pombe | [2] |
| Rix7-GFP redistribution after washout | 5 min | Significant redistribution | Schizosaccharomyces pombe | [2] |
Experimental Protocols
Protocol 1: this compound Treatment for Synchronization of Ribosome Biogenesis in Mammalian Cells
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293, U2OS)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Sterile cell culture plates/flasks
Procedure:
-
Cell Seeding: Seed mammalian cells in appropriate culture vessels to achieve 70-80% confluency on the day of the experiment.
-
This compound Stock Solution: Prepare a stock solution of this compound in sterile DMSO. A common stock concentration is 10 mM. Store at -20°C.
-
This compound Treatment:
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. A starting concentration range of 1-10 µM is recommended for initial experiments in mammalian cells. The optimal concentration should be determined empirically for each cell line.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for a specified duration to induce the block in ribosome biogenesis. A treatment time of 2-4 hours is a good starting point.
-
-
Control: In parallel, treat a set of cells with an equivalent volume of DMSO in complete medium to serve as a vehicle control.
-
Synchronization Confirmation (Optional): To confirm the block, you can perform downstream analysis such as northern blotting for pre-rRNA accumulation or immunofluorescence for the localization of ribosomal proteins.
Protocol 2: this compound Washout for Studying Ribosome Biogenesis Recovery
Materials:
-
This compound treated mammalian cells (from Protocol 1)
-
Pre-warmed complete cell culture medium
-
Sterile PBS
Procedure:
-
Removal of this compound: After the desired treatment time, aspirate the this compound-containing medium from the cells.
-
Washing: Gently wash the cells twice with pre-warmed sterile PBS to remove any residual this compound.
-
Release into Fresh Medium: Add pre-warmed complete cell culture medium (without this compound) to the cells. This marks time zero (t=0) for the recovery experiment.
-
Time-Course Collection: At various time points post-washout (e.g., 0, 15, 30, 60, 120 minutes), harvest the cells for downstream analysis to monitor the progression of the synchronized wave of ribosome biogenesis.
Protocol 3: Polysome Profiling to Analyze Translational Status
Materials:
-
Harvested cells from Protocols 1 and 2
-
Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1% Triton X-100, 100 µg/mL cycloheximide, RNase inhibitors)
-
Sucrose solutions (e.g., 10% and 50% w/v in lysis buffer base)
-
Ultracentrifuge and appropriate tubes/rotors
-
Gradient fractionator with UV detector
Procedure:
-
Cell Lysis: Lyse the harvested cells in ice-cold lysis buffer.
-
Sucrose Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes.
-
Loading and Centrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., 39,000 rpm for 2.5 hours at 4°C).
-
Fractionation: Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm. This will generate a polysome profile, with peaks corresponding to 40S and 60S subunits, 80S monosomes, and polysomes.
-
RNA Extraction: Extract RNA from the collected fractions to identify which mRNAs are being actively translated.
Protocol 4: Northern Blot Analysis of pre-rRNA Processing
Materials:
-
Total RNA extracted from harvested cells
-
Formaldehyde-agarose gel electrophoresis system
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer and radiolabeled probes specific for different pre-rRNA species (e.g., ITS1, ITS2)
-
Phosphorimager system
Procedure:
-
RNA Electrophoresis: Separate total RNA samples on a denaturing formaldehyde-agarose gel.[4]
-
RNA Transfer: Transfer the separated RNA to a nylon membrane.
-
UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.
-
Hybridization: Hybridize the membrane with radiolabeled probes specific to the pre-rRNA species of interest overnight.[5]
-
Washing and Detection: Wash the membrane to remove unbound probe and visualize the bands using a phosphorimager.[5] Accumulation of specific pre-rRNA species will indicate a block at particular stages of ribosome biogenesis.
Visualization of Signaling Pathways and Workflows
Conclusion
This compound is an invaluable tool for the temporal dissection of ribosome biogenesis. Its specific, potent, and reversible inhibition of Mdn1 allows for the synchronization of this complex process, enabling detailed kinetic studies of ribosome assembly, pre-rRNA processing, and the interplay between ribosome biogenesis and other cellular pathways. The protocols and data presented here provide a framework for researchers to design and execute experiments utilizing this compound to advance our understanding of this fundamental aspect of cell biology. Further optimization of treatment conditions for specific mammalian cell lines will be crucial for maximizing the utility of this powerful chemical probe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. Quantitative Northern Blot Analysis of Mammalian rRNA Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro ATPase Assay Using Rbin-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rbin-1 is a potent and specific inhibitor of Mdn1 (Midasin), an essential AAA+ ATPase involved in the biogenesis of the 60S ribosomal subunit.[1][2][3] The ATPase activity of Mdn1 is critical for its function in ribosome assembly, making it an attractive target for therapeutic intervention.[1][4] This document provides a detailed protocol for an in vitro colorimetric ATPase assay using a Malachite Green-based method to characterize the inhibitory effect of this compound on Mdn1. Additionally, it includes a summary of quantitative data and a diagram of the relevant signaling pathway.
Introduction
Ribosome biogenesis is a fundamental cellular process essential for protein synthesis and cell growth.[1] Mdn1, a dynein-like AAA+ ATPase, plays a crucial role in the maturation and nuclear export of the pre-60S ribosomal subunit.[4] this compound has been identified as a small molecule inhibitor that targets the ATPase activity of Mdn1, thereby disrupting ribosome biogenesis.[1][2][5] The in vitro ATPase assay is a critical tool for studying the enzymatic activity of Mdn1 and for screening and characterizing inhibitors like this compound. This application note details a robust and reproducible protocol for such an assay.
Quantitative Data Summary
The inhibitory effect of this compound on the ATPase activity of Mdn1 has been quantified in previous studies. The following table summarizes key findings.
| Inhibitor | Target Protein | Assay Condition | Observed Inhibition | GI₅₀ | Reference |
| This compound | Mdn1 | 1 µM this compound | ~40% | 136 nM | [1][2][6] |
| Rbin-2 | Mdn1 | 1 µM Rbin-2 | ~40% | 14 ± 1 nM | [1] |
| AMPPNP | Mdn1 | 2 mM AMPPNP | Near complete inhibition | N/A | [6] |
Mdn1 Signaling Pathway in Ribosome Biogenesis
Mdn1 is a key player in the complex pathway of 60S ribosomal subunit assembly. Its ATPase activity is required to remodel pre-60S particles by removing assembly factors, a critical step for their maturation and subsequent export from the nucleus. This compound acts by inhibiting this essential ATPase function.
References
- 1. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural Insights into Mdn1, an Essential AAA Protein Required for Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The AAA-ATPase MIDASIN 1 Functions in Ribosome Biogenesis and Is Essential for Embryo and Root Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Analyzing pre-rRNA Processing with Rbin-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosome biogenesis is a fundamental cellular process essential for protein synthesis and cell growth. Dysregulation of this pathway is implicated in various diseases, including cancer and ribosomopathies. Rbin-1 is a potent and specific small molecule inhibitor of eukaryotic ribosome biogenesis. It targets the essential AAA+ ATPase Mdn1 (also known as Rea1 in yeast), a key factor involved in the maturation of the 60S ribosomal subunit.[1][2][3][4] Inhibition of Mdn1's ATPase activity by this compound leads to defects in pre-rRNA processing, providing a valuable tool for studying the dynamics of ribosome assembly and for the development of novel therapeutics.[2][3][5]
These application notes provide detailed protocols for analyzing the effects of this compound on pre-rRNA processing, including Northern blotting for pre-rRNA analysis and an in vitro Mdn1 ATPase activity assay.
Mechanism of Action of this compound
This compound is a triazinoindole-based compound that acts as a reversible inhibitor of Mdn1.[3][4] Mdn1 is a large, essential protein that utilizes the energy from ATP hydrolysis to remodel pre-60S ribosomal particles, facilitating the release of assembly factors.[6][7][8] By inhibiting the ATPase activity of Mdn1, this compound stalls the ribosome assembly line, leading to the accumulation of specific precursor ribosomal RNA (pre-rRNA) intermediates.[2][6] Specifically, treatment with this compound results in the accumulation of 35S, 27S, and 7S pre-rRNAs, indicating a blockage in the processing of the large ribosomal subunit precursors.[1]
Data Presentation
Table 1: Effect of this compound on Mdn1 ATPase Activity
| This compound Concentration (µM) | Mdn1 ATPase Activity (% of Control) | Reference |
| 0.1 | ~85% | [9] |
| 0.3 | ~65% (EC50 ≈ 0.3 µM) | [6] |
| 1 | ~60% | [6][9] |
| 10 | ~50% | [6] |
Table 2: Effect of this compound Treatment on pre-rRNA Levels
| pre-rRNA Species | Fold Accumulation (this compound treated vs. control) | Treatment Conditions | Reference |
| 35S | Time-dependent increase, max at 90-120 min | 1 µM this compound in fission yeast | [1] |
| 27S | Time-dependent increase, max at 90-120 min | 1 µM this compound in fission yeast | [1] |
| 7S | Time-dependent increase, max at 90-120 min | 1 µM this compound in fission yeast | [1] |
Experimental Protocols
Protocol 1: Analysis of pre-rRNA Processing by Northern Blotting
This protocol describes the analysis of pre-rRNA processing defects in cells treated with this compound using Northern blotting.
Materials:
-
Yeast or mammalian cells
-
This compound (dissolved in DMSO)
-
Cell culture medium
-
TRIzol reagent or equivalent for RNA extraction
-
Denaturing agarose gel (with formaldehyde)
-
MOPS running buffer
-
Nylon membrane
-
UV crosslinker
-
Hybridization oven
-
Prehybridization and hybridization buffers
-
Radiolabeled or non-radiolabeled probes specific for pre-rRNA species (e.g., targeting ITS1, ITS2 regions)
-
Wash buffers (low and high stringency)
-
Phosphor screen or chemiluminescence detection system
Procedure:
-
Cell Culture and this compound Treatment:
-
Culture yeast or mammalian cells to mid-log phase.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) or DMSO as a vehicle control for a specified time course (e.g., 0, 30, 60, 90, 120 minutes).[1]
-
Harvest cells by centrifugation or scraping.
-
-
Total RNA Extraction:
-
Extract total RNA from cell pellets using TRIzol reagent according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its integrity.
-
-
Denaturing Agarose Gel Electrophoresis:
-
RNA Transfer:
-
Transfer the separated RNA from the gel to a nylon membrane using a capillary or vacuum transfer method.[3]
-
Crosslink the RNA to the membrane using a UV crosslinker.
-
-
Probe Labeling and Hybridization:
-
Design and synthesize oligonucleotide probes specific for the pre-rRNA intermediates of interest (e.g., probes hybridizing to the internal transcribed spacers ITS1 or ITS2 to detect 35S, 27S, and 7S pre-rRNAs).[1]
-
Label the probes with 32P using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin, digoxin).
-
Prehybridize the membrane in prehybridization buffer for at least 1 hour at the appropriate temperature.
-
Add the labeled probe to the hybridization buffer and incubate with the membrane overnight at the appropriate temperature.
-
-
Washing and Detection:
-
Wash the membrane with low and high stringency wash buffers to remove unbound probe.[3]
-
For radiolabeled probes, expose the membrane to a phosphor screen and visualize the signal using a phosphor imager.
-
For non-radiolabeled probes, perform the appropriate enzymatic reaction and detect the signal using a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify the band intensities of the pre-rRNA species and normalize to a loading control (e.g., 18S or 28S rRNA, or a housekeeping gene mRNA).
-
Compare the levels of pre-rRNA intermediates in this compound treated samples to the control samples.
-
Protocol 2: In Vitro Mdn1 ATPase Activity Assay
This protocol describes how to measure the inhibitory effect of this compound on the ATPase activity of purified Mdn1 protein.
Materials:
-
Purified recombinant Mdn1 protein
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., FPLC SEC buffer)
-
ATP (magnesium salt)
-
[γ-32P]ATP
-
EDTA solution (to stop the reaction)
-
Thin-layer chromatography (TLC) plates
-
TLC running buffer
-
Phosphor imager or scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing purified Mdn1 protein (e.g., 50 nM final concentration) in assay buffer.[6]
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for a short period.
-
Prepare the ATP substrate mix by adding [γ-32P]ATP to a stock solution of cold MgATP (e.g., final concentration of 100 µM ATP).[6]
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the ATP substrate mix to the Mdn1 and this compound mixture.
-
Incubate the reaction at room temperature for a defined period (e.g., 30 or 60 minutes) during which the reaction is linear.[6]
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of EDTA solution (e.g., 0.2 M).[6]
-
-
Separation of ATP and Phosphate:
-
Spot a small volume of the quenched reaction onto a TLC plate.
-
Separate the unhydrolyzed [γ-32P]ATP from the released inorganic phosphate ([32P]Pi) by developing the TLC plate in an appropriate running buffer.
-
-
Detection and Quantification:
-
Dry the TLC plate and expose it to a phosphor screen.
-
Visualize and quantify the spots corresponding to [γ-32P]ATP and [32P]Pi using a phosphor imager.
-
Alternatively, the spots can be excised and the radioactivity quantified using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of ATP hydrolyzed in each reaction.
-
Plot the percentage of Mdn1 ATPase activity against the concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: Mechanism of this compound action on ribosome biogenesis.
Caption: Workflow for pre-rRNA analysis using Northern blotting.
Caption: Workflow for the in vitro Mdn1 ATPase assay.
References
- 1. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lafontainelab.com [lafontainelab.com]
- 5. Structural Insights into Mdn1, an Essential AAA Protein Required for Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Live-Cell Imaging of Ribosome Export Using Rbin-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosome biogenesis is a fundamental cellular process essential for cell growth and proliferation, making it a key target for therapeutic intervention, particularly in oncology. The export of newly assembled ribosomal subunits from the nucleus to the cytoplasm is a critical step in this pathway. Rbin-1 is a potent, reversible, and specific chemical inhibitor of eukaryotic ribosome biogenesis.[1] It targets the AAA-ATPase Mdn1, a crucial factor in the maturation and nuclear export of the pre-60S ribosomal subunit.[1][2] This document provides detailed application notes and protocols for utilizing this compound in live-cell imaging studies to monitor ribosome export, offering a powerful tool for basic research and drug discovery.
Mechanism of Action
This compound inhibits the ATPase activity of Mdn1, which is essential for the release of assembly factors from the pre-60S particle, a prerequisite for its export through the nuclear pore complex.[1] Inhibition of Mdn1 by this compound leads to the nuclear accumulation of pre-60S subunits, which can be visualized and quantified using live-cell imaging of fluorescently tagged ribosomal proteins.[1] This specific and rapid action allows for the real-time investigation of ribosome export dynamics.
Key Applications
-
High-throughput screening: this compound can be used as a positive control in screens for novel inhibitors of ribosome biogenesis and export.
-
Mechanism of action studies: Elucidate the specific steps in ribosome export that are affected by genetic mutations or other chemical compounds.
-
Drug development: Evaluate the efficacy and cellular penetration of drug candidates targeting the ribosome export machinery.
-
Fundamental research: Investigate the dynamic regulation of ribosome export in response to various cellular stresses and signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing this compound and related live-cell imaging of ribosome export.
| Parameter | Value | Cell Type/System | Reference |
| This compound Activity | |||
| Mdn1 ATPase Inhibition (this compound) | ~40% at 1 µM | In vitro | [1] |
| Mdn1 ATPase Inhibition (Rbin-2) | Most potent analog | In vitro | [1] |
| Kinetics of Ribosome Export Inhibition by this compound | S. pombe (Rpl2501-GFP) | [1] | |
| Nucleolar Accumulation Start | Within 30 min | S. pombe (Rpl2501-GFP) | [1] |
| Maximum Nucleolar Accumulation | 90-120 min | S. pombe (Rpl2501-GFP) | [1] |
| Kinetics of Ribosome Export Recovery after this compound Washout | S. pombe (Rpl2501-GFP) | [1] | |
| Signal Reduction (5 min) | ~47% | S. pombe (Rpl2501-GFP) | [1] |
| Signal Reduction (20-30 min) | Additional ~37% | S. pombe (Rpl2501-GFP) | [1] |
| Signal Reduction (40-60 min) | Additional ~15% | S. pombe (Rpl2501-GFP) | [1] |
| Parameter | Value | Cell Type/System | Reference |
| Pre-60S Subunit Dynamics | Live mammalian cells | [3] | |
| Nuclear Export Time | 13 ± 1 ms | Live mammalian cells | [3] |
| Nuclear Export Efficiency | ~67% | Live mammalian cells | [3] |
| Pre-40S Subunit Dynamics | Live mammalian cells | [3] | |
| Nuclear Export Time | 9 ± 1 ms | Live mammalian cells | [3] |
| Nuclear Export Efficiency | ~67% | Live mammalian cells | [3] |
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of this compound action on pre-60S ribosome export.
Caption: Experimental workflow for live-cell imaging of ribosome export using this compound.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Pre-60S Subunit Export Inhibition by this compound
This protocol details the steps for visualizing the accumulation of the pre-60S ribosomal subunit in the nucleolus of fission yeast (Schizosaccharomyces pombe) upon treatment with this compound.
Materials:
-
S. pombe strain expressing a fluorescently tagged large ribosomal subunit protein (e.g., Rpl2501-GFP).[1]
-
YES (Yeast Extract with Supplements) liquid medium.
-
This compound (stock solution in DMSO).[2]
-
DMSO (vehicle control).
-
Glass-bottom imaging dishes.
-
Concanavalin A (for immobilizing yeast cells).
-
Live-cell imaging microscope equipped with a temperature-controlled stage, and appropriate laser lines and filters for GFP imaging.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Cell Culture:
-
Inoculate S. pombe cells expressing Rpl2501-GFP into YES medium and grow overnight at 30°C with shaking to mid-log phase (OD600 of 0.4-0.6).
-
-
Cell Preparation for Imaging:
-
Coat the surface of a glass-bottom imaging dish with Concanavalin A solution and let it air dry.
-
Harvest the yeast cells by centrifugation and wash once with fresh YES medium.
-
Resuspend the cells in a small volume of YES medium and add them to the coated imaging dish. Allow the cells to adhere for 15-20 minutes.
-
Gently wash away non-adherent cells with fresh YES medium.
-
-
Live-Cell Imaging:
-
Mount the imaging dish on the microscope stage, ensuring the environmental chamber is set to 30°C.
-
Acquire initial images (t=0) of the cells to establish a baseline for Rpl2501-GFP localization.
-
Carefully add this compound to the imaging medium to a final concentration of 10 µM (or desired concentration). For the control, add an equivalent volume of DMSO.
-
Begin time-lapse imaging, acquiring images every 5-10 minutes for a total duration of 2-3 hours.
-
-
Image Analysis:
-
Using image analysis software, define regions of interest (ROIs) for the nucleolus, nucleus, and cytoplasm for each cell at each time point. The nucleolus can often be identified as a region of intense Rpl2501-GFP signal within the nucleus.
-
Measure the mean fluorescence intensity within each ROI.
-
Calculate the ratio of nucleolar to cytoplasmic fluorescence intensity for each cell over time.
-
Plot the change in the nucleolar/cytoplasmic fluorescence ratio over time for this compound treated and control cells.
-
Protocol 2: Washout Experiment to Assess Reversibility of this compound Inhibition
This protocol is a continuation of Protocol 1 to determine the reversibility of this compound's effect on ribosome export.
Materials:
-
Same as Protocol 1.
-
YES medium pre-warmed to 30°C.
Procedure:
-
Induce Ribosome Export Block:
-
Follow steps 1-3 of Protocol 1 and treat the cells with this compound for 90-120 minutes to achieve maximal nucleolar accumulation of Rpl2501-GFP.[1]
-
-
This compound Washout:
-
Carefully aspirate the this compound containing medium from the imaging dish.
-
Gently wash the cells three times with pre-warmed YES medium to remove all traces of this compound.
-
After the final wash, add fresh pre-warmed YES medium to the dish.
-
-
Live-Cell Imaging of Recovery:
-
Immediately resume time-lapse imaging, acquiring images every 5 minutes for at least 60 minutes.
-
-
Image Analysis:
-
Perform image analysis as described in Protocol 1, step 4.
-
Plot the decrease in the nucleolar/cytoplasmic fluorescence ratio over time following the washout to quantify the kinetics of ribosome export recovery.
-
Drug Development Considerations
The protocols described here provide a robust platform for screening and characterizing potential inhibitors of ribosome export. For drug development professionals, this assay can be adapted to a high-throughput format using automated microscopy and image analysis. Key parameters to assess for novel compounds include:
-
Potency (IC50): Determine the concentration of the compound that causes a 50% increase in the nucleolar/nuclear to cytoplasmic fluorescence ratio of a reporter protein.
-
Kinetics of Inhibition and Reversibility: Characterize the onset of action and whether the inhibitory effect is reversible upon compound removal.
-
Specificity: In conjunction with other assays, determine if the compound's effect is specific to the 60S subunit export pathway. This can be assessed by co-expressing a fluorescently tagged 40S subunit protein, which should not accumulate in the nucleus in response to a specific pre-60S export inhibitor like this compound.[1]
Conclusion
Live-cell imaging using this compound as a specific inhibitor of Mdn1 provides a powerful and quantitative method to study the dynamics of pre-60S ribosomal subunit export. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to utilize this tool for advancing our understanding of ribosome biogenesis and for the discovery of novel therapeutic agents targeting this essential cellular pathway.
References
- 1. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Dynamics of nuclear export of pre-ribosomal subunits revealed by high-speed single-molecule microscopy in live cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Rbin-1 insolubility in aqueous solutions
Welcome to the technical support center for Rbin-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a particular focus on its insolubility in aqueous solutions.
Troubleshooting Guide: this compound Insolubility
This guide provides a systematic approach to addressing the poor aqueous solubility of this compound. The following sections are presented in a question-and-answer format to directly tackle specific issues.
Q1: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. What should I do?
This is a common issue due to the hydrophobic nature of this compound. The key is to optimize the final concentration of both this compound and DMSO in your aqueous buffer, and potentially introduce solubilizing agents.
Initial Steps:
-
Minimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally ≤1%. High concentrations of DMSO can be toxic to cells and may interfere with enzyme kinetics.
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of your this compound/DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent immediate precipitation.
-
Sonication: After dilution, briefly sonicate the solution in a water bath. This can help to break up small aggregates and promote dissolution.
If precipitation persists, proceed to the advanced strategies outlined below.
Advanced Strategies: Buffer Optimization and Additives
The composition of your aqueous buffer can be systematically modified to enhance this compound solubility. We recommend a screening approach to identify the optimal conditions for your specific experiment.
dot
Caption: Troubleshooting workflow for this compound insolubility.
Table 1: Recommended Screening Conditions for Enhancing this compound Solubility
| Parameter | Range to Test | Rationale |
| pH | 6.0 - 8.5 (in 0.5 unit increments) | The net charge of this compound may change with pH, affecting its solubility. Proteins are often least soluble at their isoelectric point (pI).[1] |
| Salt Concentration (e.g., NaCl) | 50 mM - 500 mM | Ionic strength can influence electrostatic interactions between molecules.[1] |
| Glycerol | 5% - 20% (v/v) | A common co-solvent that can stabilize proteins and other small molecules in solution.[2] |
| Tween-20 | 0.01% - 0.1% (v/v) | A non-ionic detergent that can help to solubilize hydrophobic compounds.[1] |
| L-Arginine/L-Glutamate | 50 mM each | This amino acid pair has been shown to suppress protein aggregation and improve the solubility of various molecules.[3][4] |
Q2: I need to prepare a stock solution of this compound. What is the recommended solvent and concentration?
This compound is soluble in dimethyl sulfoxide (DMSO).[1][4][5] It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[5] A stock solution of up to 20 mg/mL in DMSO can be prepared.[1] For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes a general method for preparing a working solution of this compound in an aqueous buffer.
-
Prepare a 10 mM this compound stock solution in anhydrous DMSO.
-
Perform a serial dilution of the this compound stock solution. For a final concentration of 10 µM this compound in a buffer containing 1% DMSO:
-
Dilute the 10 mM stock 1:10 in anhydrous DMSO to obtain a 1 mM solution.
-
Dilute the 1 mM solution 1:100 in your final aqueous buffer.
-
-
Mix thoroughly by gentle vortexing or pipetting.
-
Briefly sonicate the final working solution in a water bath for 1-2 minutes.
-
Visually inspect for any precipitation. If the solution is not clear, consider further optimization as described in the troubleshooting guide.
Protocol 2: High-Throughput Solubility Screening of this compound
This protocol outlines a method for systematically screening different buffer conditions to identify those that best solubilize this compound.
-
Prepare a 96-well plate with a matrix of buffer conditions. Vary pH, salt concentration, and the presence of different additives as outlined in Table 1.
-
Add this compound from a concentrated DMSO stock to each well to a consistent final concentration.
-
Seal the plate and incubate at the desired experimental temperature for 1 hour.
-
Measure the absorbance at 600 nm using a plate reader to quantify the amount of precipitated this compound. Lower absorbance indicates higher solubility.
-
Identify the buffer conditions that result in the lowest absorbance.
This compound Signaling Pathway
This compound is an inhibitor of eukaryotic ribosome biogenesis.[6][7] Its direct target is the AAA+ (ATPases Associated with diverse cellular Activities) protein Mdn1.[8][9][10] Mdn1 is a crucial enzyme involved in the maturation of the 60S ribosomal subunit. It utilizes the energy from ATP hydrolysis to remove assembly factors, such as Rsa4 and Ytm1, from pre-60S particles, allowing for their subsequent processing and export from the nucleolus to the cytoplasm.[11][12] By inhibiting the ATPase activity of Mdn1, this compound stalls this process, leading to an accumulation of immature pre-60S particles and ultimately inhibiting protein synthesis.[8][9]
dot
Caption: Mdn1-mediated ribosome biogenesis pathway and the inhibitory action of this compound.
Frequently Asked Questions (FAQs)
Q3: Is this compound light sensitive?
While there is no specific data indicating light sensitivity, it is good laboratory practice to store stock solutions of small molecule inhibitors protected from light, for example, by using amber vials or wrapping tubes in foil.
Q4: Can I use a different detergent than Tween-20?
Yes, other non-ionic or zwitterionic detergents such as CHAPS, Triton X-100, or octyl glucoside can be tested. The optimal detergent and its concentration will be specific to your assay system and should be determined empirically.
Q5: My this compound appears to be degrading in solution. What can I do?
The stability of this compound in aqueous solutions over time has not been extensively characterized. It is recommended to prepare fresh working solutions for each experiment. If you suspect degradation, you can assess the stability by incubating the this compound solution for various times at your experimental temperature and then testing its activity. Including a reducing agent like DTT or TCEP might be beneficial if oxidative damage is a concern, but compatibility with your assay must be verified.
Q6: Are there any known analogs of this compound with better solubility?
Structure-activity relationship studies have been performed on this compound. It was noted that a benzyl moiety at the 3-thiol position increased potency but reduced solubility.[2] This suggests that modifications to the this compound scaffold can impact solubility, but a more water-soluble and equally potent analog is not commercially available at this time.
References
- 1. abmole.com [abmole.com]
- 2. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 10. Structural Insights into Mdn1, an Essential AAA Protein Required for Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The MIDAS domain of AAA mechanoenzyme Mdn1 forms catch bonds with two different substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Investigating Potential Off-Target Effects of Rbin-1
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and troubleshooting potential off-target effects of Rbin-1, a potent inhibitor of eukaryotic ribosome biogenesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
This compound is a potent, reversible, and specific chemical inhibitor of eukaryotic ribosome biogenesis. Its primary biochemical target is Midasin (Mdn1), an essential AAA+ (ATPases Associated with diverse cellular Activities) protein. This compound inhibits the ATPase activity of Mdn1, which is crucial for the maturation and nuclear export of the pre-60S ribosomal subunit. This inhibition leads to defects in pre-rRNA processing.
Q2: What are off-target effects and why are they a concern when using this compound?
Off-target effects occur when a small molecule like this compound interacts with unintended proteins or biomolecules in addition to its primary target, Mdn1. These unintended interactions can lead to ambiguous experimental results, cellular toxicity, or other unforeseen biological consequences, making it critical to identify and understand them.
Q3: I'm observing a phenotype in my experiment that doesn't seem to be related to ribosome biogenesis. Could this be an off-target effect of this compound?
It is possible. If the observed phenotype is inconsistent with the known function of Mdn1 and ribosome biogenesis, it is prudent to investigate potential off-target effects. This guide provides a systematic approach to troubleshooting such observations.
Q4: How can I experimentally identify potential off-target proteins of this compound?
Several unbiased experimental approaches can be employed to identify potential off-target proteins. These include:
-
Kinome Scanning: To assess if this compound interacts with protein kinases.
-
Chemical Proteomics: To capture and identify proteins that directly bind to this compound.
-
Cellular Thermal Shift Assay (CETSA): To detect target engagement and identify proteins that are thermally stabilized by this compound binding in a cellular context.
Detailed protocols for these techniques are provided in the "Experimental Protocols" section.
Troubleshooting Guide
This guide is designed to help you troubleshoot unexpected experimental outcomes that may be due to off-target effects of this compound.
Decision Tree for Troubleshooting Unexpected Phenotypes
Caption: A decision tree to guide the investigation of unexpected phenotypes observed with this compound treatment.
Data Summary
Since no specific off-target interaction data for this compound is publicly available, the following tables are provided as templates for summarizing potential experimental findings when investigating off-target effects.
Table 1: Hypothetical Kinome Scan Results for this compound
| Kinase Target | Percent Inhibition at 1 µM this compound |
| Kinase A | 85% |
| Kinase B | 55% |
| Kinase C | 10% |
| ... | ... |
Table 2: Hypothetical Chemical Proteomics Hits for this compound
| Protein Identified | Gene Name | Function | Fold Enrichment (this compound vs. Control) |
| Protein X | GENEX | Signal Transduction | 15.2 |
| Protein Y | GENEY | Metabolism | 8.7 |
| Protein Z | GENEZ | Cytoskeletal Regulation | 5.1 |
| ... | ... | ... | ... |
Experimental Protocols
Workflow for Identifying Off-Target Effects
The following diagram illustrates a comprehensive workflow for identifying and validating potential off-target effects of this compound.
Caption: A stepwise workflow for the discovery and validation of potential this compound off-targets.
Detailed Methodologies
1. Kinome Scanning
-
Objective: To identify potential interactions of this compound with a broad panel of protein kinases.
-
Methodology:
-
Provide this compound to a commercial vendor offering kinome scanning services (e.g., Eurofins DiscoverX, Reaction Biology).
-
The vendor will perform binding or activity assays of this compound against a large panel of recombinant kinases (typically >400).
-
Data is usually provided as percent inhibition at a fixed concentration of this compound (e.g., 1 µM or 10 µM).
-
Follow-up with dose-response curves to determine the IC50 or Kd for any significant hits.
-
2. Chemical Proteomics
-
Objective: To identify proteins that directly bind to this compound in a cellular lysate.
-
Methodology:
-
Probe Synthesis: Synthesize an this compound analog containing a reactive group (e.g., a photo-activatable group like a diazirine) and an affinity tag (e.g., biotin) via a linker.
-
Cell Lysis and Probe Incubation: Prepare a cell lysate from the cell line of interest. Incubate the lysate with the this compound probe.
-
Crosslinking: If using a photo-activatable probe, expose the lysate to UV light to covalently link the probe to interacting proteins.
-
Affinity Purification: Use streptavidin-coated beads to pull down the biotin-tagged this compound probe along with its bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the proteins identified in the this compound probe pulldown to a control pulldown (e.g., with a structurally similar but inactive molecule or beads alone) to identify specific interactors.
-
3. Cellular Thermal Shift Assay (CETSA)
-
Objective: To identify proteins that are stabilized by this compound binding in intact cells.
-
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control (e.g., DMSO).
-
Heating: Heat aliquots of the treated cells to a range of different temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated protein fraction by centrifugation.
-
Protein Quantification: Analyze the amount of a specific protein of interest in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the protein.
-
Signaling Pathways
On-Target Pathway: Ribosome Biogenesis
This compound's primary target, Mdn1, is a key player in the complex process of ribosome biogenesis. The following diagram illustrates the general steps of 60S ribosomal subunit assembly and the point of inhibition by this compound.
Caption: this compound inhibits the Mdn1-mediated remodeling of pre-60S ribosomal particles in the nucleolus.
Optimizing Rbin-1 incubation time for maximal inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of Rbin-1, a potent inhibitor of eukaryotic ribosome biogenesis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, reversible, and specific chemical inhibitor of eukaryotic ribosome biogenesis.[1] It functions by targeting the essential AAA+ (ATPases Associated with diverse cellular Activities) protein Midasin (Mdn1).[2][3] this compound inhibits the ATPase activity of Mdn1, which plays a crucial role in the maturation of the 60S ribosomal subunit.[4][5] This inhibition disrupts the processing of pre-60S particles in the nucleolus, leading to an accumulation of pre-rRNA species and a block in the production of mature ribosomes.[2][3][6]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
Based on published data, a common starting concentration range for this compound in cell-based assays is 1-10 µM.[7] For initial experiments, a concentration of 1 µM has been shown to be effective in inhibiting Mdn1's ATPase activity by approximately 40% in vitro.[4][5][6] The half-maximal growth inhibition (GI50) in fission yeast has been reported to be 136 nM.[1] However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment.
Q3: How long should I incubate my cells with this compound to achieve maximal inhibition?
The optimal incubation time for this compound is dependent on the specific cell line and the experimental endpoint. Time-course studies in fission yeast have shown that the accumulation of pre-rRNA, a key indicator of ribosome biogenesis inhibition, begins after 60 minutes of this compound treatment, reaching a maximum level between 90 and 120 minutes.[6] More rapid effects, such as changes in the association of assembly factors with pre-60S particles, have been observed as early as 15 minutes.[6] For mammalian cells, a systematic time-course experiment is highly recommended to determine the optimal incubation period.
Troubleshooting Guides
Issue: I am not observing the expected inhibitory effect of this compound on my cells.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Incubation Time | Perform a time-course experiment. Treat cells with a fixed concentration of this compound and measure the desired endpoint at various time points (e.g., 30 min, 1h, 2h, 4h, 8h).[7] | Identification of the time point with maximal inhibition. |
| Suboptimal this compound Concentration | Perform a dose-response experiment. Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 20 µM) for a fixed, predetermined incubation time. | Determination of the EC50 (half-maximal effective concentration) for your specific cell line and assay. |
| Cell Line Resistance | Some cell lines may be less sensitive to this compound. If possible, use a positive control cell line known to be sensitive to ribosome biogenesis inhibitors. | Confirmation of whether the lack of effect is cell-line specific. |
| Compound Instability | Prepare fresh this compound solutions from a powder stock for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. | Ensure that the observed lack of effect is not due to degraded inhibitor. |
| Incorrect Endpoint Measurement | Confirm that you are measuring a relevant downstream effect of Mdn1 inhibition, such as pre-rRNA accumulation or a block in 60S subunit maturation. Northern blotting for pre-rRNA is a reliable method.[8] | Accurate assessment of this compound's biological activity. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Incubation Time via Time-Course Experiment
This protocol outlines a method to determine the optimal incubation time for achieving maximal inhibition of ribosome biogenesis with this compound in a mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (powder or stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Reagents and equipment for Northern blot analysis[8][9][10][11][12]
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth throughout the experiment. Allow cells to adhere and grow for 24 hours.
-
This compound Treatment: Treat the cells with a predetermined concentration of this compound (e.g., 1 µM or a concentration determined from a dose-response experiment). Include a vehicle control (DMSO) at the same final concentration.
-
Time-Course Incubation: Incubate the cells for a range of time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, and 24 hours).
-
Cell Lysis and RNA Extraction: At each time point, wash the cells with ice-cold PBS and lyse them using the protocol provided with your RNA extraction kit.
-
Northern Blot Analysis: Perform Northern blot analysis on the extracted RNA to assess the levels of pre-rRNA precursors (e.g., 47S, 32S). An accumulation of these precursors over time indicates inhibition of ribosome biogenesis.[11]
-
Data Analysis: Quantify the pre-rRNA bands at each time point relative to a loading control (e.g., 18S or 28S rRNA). The optimal incubation time is the point at which the accumulation of pre-rRNA is maximal.
Protocol 2: Determining Optimal this compound Concentration via Dose-Response Experiment
This protocol is designed to identify the effective concentration range of this compound for your specific cell line.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
This compound Dilution Series: Prepare a serial dilution of this compound in complete culture medium to cover a broad range of concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 20 µM). Include a vehicle control (DMSO).
-
Treatment: Treat the cells with the different concentrations of this compound for a fixed incubation time determined from your time-course experiment or based on literature (e.g., 2 hours).
-
Cell Lysis and RNA Extraction: Lyse the cells and extract RNA as described in Protocol 1.
-
Northern Blot Analysis: Analyze pre-rRNA levels by Northern blotting.
-
Data Analysis: Plot the percentage of pre-rRNA accumulation against the this compound concentration. Fit the data to a dose-response curve to determine the EC50 value.
Data Presentation
Table 1: Summary of this compound Incubation Times and Observed Effects in Fission Yeast (Schizosaccharomyces pombe)
| Incubation Time | Observed Effect | Reference |
| 15 minutes | Transient increase in Rsa4 levels in Rix1 particles. | [6] |
| 30 minutes | Accumulation of Rpl2501-GFP signal in the nucleolus. | [6] |
| 60 minutes | Onset of pre-rRNA (35S, 27S, 7S) accumulation. | [6] |
| 90-120 minutes | Maximal accumulation of pre-rRNA and Rpl2501-GFP in the nucleolus. | [6] |
Table 2: Key Parameters for this compound
| Parameter | Value | Reference |
| Target | Midasin (Mdn1) | [2][3] |
| Mechanism of Action | Inhibition of Mdn1 ATPase activity | [4][5] |
| GI50 (fission yeast) | 136 nM | [1] |
| In vitro IC50 (Mdn1 ATPase) | ~40% inhibition at 1 µM | [4][5][6] |
| Solubility | Soluble in DMSO | [2][13] |
Visualizations
Caption: this compound inhibits the ATPase activity of Mdn1, stalling pre-60S ribosome maturation.
Caption: Workflow for determining the optimal this compound incubation time and concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tribioscience.com [tribioscience.com]
- 3. tribioscience.com [tribioscience.com]
- 4. Structural Insights into Mdn1, an Essential AAA Protein Required for Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative Northern Blot Analysis of Mammalian rRNA Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mTOR signaling regulates the processing of pre-rRNA in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
Technical Support Center: Managing Rbin-1 in Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Rbin-1 in long-term experiments, with a focus on managing its stability and potential degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A: this compound powder is stable for up to three years when stored at -20°C. Stock solutions prepared in DMSO can be stored for up to one year at -80°C or for one month at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller volumes.[1][2]
Q2: How stable is this compound in cell culture media at 37°C?
Q3: Is this compound reversible?
A: Yes, this compound is a reversible inhibitor of the AAA+ ATPase Midasin (Mdn1).[2][3][4] The effects of this compound can be washed out, leading to the redistribution of ribosomal components and the resumption of ribosome biogenesis.[3]
Q4: What is the primary cellular target of this compound?
A: The primary physiological target of this compound is Midasin (Mdn1), an essential ~540-kDa AAA+ ATPase involved in the biogenesis of the 60S ribosomal subunit.[3][4] this compound inhibits the ATPase activity of Mdn1, thereby disrupting the assembly of precursors to the 60S subunit.[3][5][6]
Q5: Can this compound be metabolized by cells?
A: There is currently no specific information available regarding the cellular metabolism of this compound. As with many small molecule inhibitors, it is possible that cells may metabolize the compound over time, potentially leading to a decrease in its effective concentration. This is another reason why periodic replenishment of this compound in the culture medium is recommended for long-term studies.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of this compound effect over time | 1. Degradation of this compound: The compound may be unstable in culture medium at 37°C over extended periods. 2. Cellular metabolism: Cells may be metabolizing this compound, reducing its effective concentration. 3. Cellular resistance: Development of resistance in the cell population, for instance through mutations in the mdn1 gene.[3] | 1. Replenish the media with fresh this compound every 24-48 hours. 2. Increase the frequency of media changes. 3. Verify the concentration of this compound in the media using analytical methods if available. 4. If resistance is suspected, use a fresh batch of cells and consider sequencing the mdn1 gene in treated cells. |
| High cytotoxicity or unexpected cell death | 1. Incorrect concentration: The concentration of this compound may be too high for the specific cell line or experimental duration. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to the cells. 3. Off-target effects: At high concentrations or in certain cell types, this compound may have off-target effects. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line and experiment duration. 2. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). 3. Include a vehicle control (solvent only) in your experiments to assess solvent-related toxicity. |
| Inconsistent results between experiments | 1. Variability in this compound stock solution: Inconsistent preparation or storage of this compound stock solutions. 2. Inconsistent media changes: Varying the frequency of media and this compound replenishment. 3. Cell passage number: Using cells at a high passage number which may have altered physiology. | 1. Prepare a large, single batch of this compound stock solution, aliquot, and store appropriately. 2. Adhere to a strict schedule for media and this compound replenishment. 3. Use cells within a consistent and low passage number range for all experiments. |
| Weak or no signal in Western blot for target pathway proteins | 1. Ineffective this compound treatment: this compound may not have been active or present at a sufficient concentration. 2. Antibody issues: The primary or secondary antibody may not be effective. 3. Insufficient protein loading: Not enough protein was loaded onto the gel. | 1. Confirm this compound activity with a positive control (e.g., a cell line known to be sensitive to this compound). 2. Optimize antibody concentrations and incubation times. Include a positive control for the antibody. 3. Increase the amount of protein loaded per well. |
Data Presentation
Table 1: this compound Stability Information
| Form | Storage Temperature | Storage Duration | Source |
| Powder | -20°C | 3 years | [1] |
| Stock Solution in DMSO | -80°C | 1 year | [1] |
| Stock Solution in DMSO | -20°C | 1 month | [1] |
| In Vivo Formulation (DMSO/Corn Oil) | Not specified | Use with caution for periods > 0.5 month | [2] |
Table 2: Summary of Experimental Parameters for this compound Treatment
| Parameter | Recommendation | Rationale |
| Working Concentration | Cell line dependent (typically in the nM to low µM range) | To achieve specific inhibition of Mdn1 while minimizing off-target effects and cytotoxicity. A dose-response analysis is recommended. |
| Media Replenishment | Every 24-48 hours | To counteract potential degradation of this compound in culture media at 37°C and cellular metabolism. |
| Vehicle Control | DMSO (or other solvent used for stock) at the same final concentration | To control for any effects of the solvent on the cells. |
| Positive Control | A cell line with known sensitivity to this compound | To ensure the biological activity of the this compound batch being used. |
| Negative Control | Untreated cells | To establish a baseline for the measured endpoints. |
Experimental Protocols
Protocol 1: Long-Term Treatment of Adherent Cells with this compound
-
Cell Seeding: Plate adherent cells in appropriate culture vessels and allow them to attach and reach the desired confluency (typically 50-70%).
-
Preparation of this compound Working Solution:
-
Thaw a single aliquot of this compound DMSO stock solution.
-
Dilute the stock solution in pre-warmed, complete cell culture medium to the final desired working concentration. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
-
Initial Treatment:
-
Aspirate the old medium from the cells.
-
Add the freshly prepared this compound containing medium to the cells.
-
Include vehicle control and untreated control wells.
-
-
Media Replenishment (every 24-48 hours):
-
Prepare a fresh this compound working solution as described in step 2.
-
Aspirate the medium from the culture vessels.
-
Add the fresh this compound containing medium.
-
-
Endpoint Analysis: At the desired time points, harvest the cells for downstream analysis (e.g., Western blotting, immunoprecipitation, cell viability assays).
Protocol 2: Immunoprecipitation of a 60S Precursor Component after this compound Treatment
This protocol is adapted from a general immunoprecipitation protocol and should be optimized for the specific protein of interest.
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired duration as described in Protocol 1.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the supernatant.
-
Incubate a defined amount of protein lysate (e.g., 500 µg - 1 mg) with the primary antibody against the protein of interest for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose or magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
-
Elution:
-
Resuspend the beads in 1X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.
-
Centrifuge to pellet the beads and collect the supernatant for Western blot analysis.
-
Mandatory Visualization
Caption: this compound inhibits Mdn1, disrupting 60S ribosomal subunit biogenesis.
Caption: Troubleshooting workflow for loss of this compound effect in experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Ribozinoindole-1) | Midasin inhibitor | Probechem Biochemicals [probechem.com]
- 5. Structural Insights into Mdn1, an Essential AAA Protein Required for Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Insights into Mdn1, an Essential AAA Protein Required for Ribosome Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell permeability issues with Rbin-1 in mammalian cells
Welcome to the technical support center for Rbin-1, a potent inhibitor of eukaryotic ribosome biogenesis. This resource is designed for researchers, scientists, and drug development professionals using this compound in their experiments with mammalian cells. Here you will find troubleshooting guides and frequently asked questions to help you address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, reversible, and specific chemical inhibitor of eukaryotic ribosome biogenesis.[1] Its primary target is the essential AAA+ protein Midasin (Mdn1).[2][3] By inhibiting the ATPase activity of Mdn1, this compound disrupts the processing of pre-60S ribosomal particles, which are crucial pre-ribosomal subunits produced in the nucleolus.[2] This leads to an accumulation of pre-rRNA intermediates and ultimately inhibits the assembly of functional ribosomes.[3]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO. For example, a stock solution of 19.5 mg/mL (76.07 mM) can be prepared.[4] It is important to use fresh, moisture-absorbing DMSO to ensure maximum solubility.[4] Store the stock solution at -20°C for long-term storage and avoid repeated freeze-thaw cycles. For daily use, aliquots can be stored at 4°C for a short period.
Q3: What is the typical effective concentration range for this compound in cell-based assays?
The half-maximal growth inhibition (GI50) for this compound in fission yeast is 136 nM.[1][2] While the optimal concentration for mammalian cells may vary depending on the cell line and experimental conditions, a starting point for dose-response experiments could be in the range of 100 nM to 1 µM. Two active analogs, this compound and Rbin-2, have been shown to inhibit Mdn1's ATPase activity by approximately 40% at a concentration of 1 µM in vitro.[5]
Q4: Is this compound's effect reversible?
Yes, this compound is described as a reversible inhibitor.[1][3] This means that its inhibitory effect on ribosome biogenesis can be washed out, allowing for the study of dynamic cellular processes.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell growth or proliferation | 1. Insufficient Concentration: The concentration of this compound may be too low for the specific mammalian cell line being used. | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal inhibitory concentration for your cell line. |
| 2. Compound Instability: this compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions in high-quality, anhydrous DMSO. Aliquot and store at -80°C for long-term storage. Avoid multiple freeze-thaw cycles. | |
| 3. Cell Line Resistance: The target protein Mdn1 in the specific cell line may have mutations that confer resistance to this compound.[3] | If possible, sequence the Mdn1 gene in your cell line to check for mutations. Test this compound in a different, sensitive cell line to confirm compound activity. | |
| 4. High Cell Density: High cell density at the time of treatment can sometimes reduce the apparent efficacy of a compound. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. | |
| High levels of cytotoxicity observed at expected effective concentrations | 1. Off-target Effects: At higher concentrations, this compound might have off-target effects leading to general toxicity. | Lower the concentration of this compound and/or reduce the treatment duration. Ensure the observed phenotype is consistent with ribosome biogenesis inhibition (e.g., cell cycle arrest) and not just apoptosis. |
| 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of DMSO in the culture medium is below a toxic level (typically <0.5%). Run a vehicle control (medium with the same concentration of DMSO without this compound). | |
| Inconsistent results between experiments | 1. Variation in Experimental Conditions: Differences in cell passage number, confluency, or incubation time can lead to variability. | Standardize all experimental parameters, including cell passage number, seeding density, treatment duration, and media conditions. |
| 2. Contamination: Mycoplasma or other microbial contamination can affect cell health and response to treatment. | Regularly test cell cultures for mycoplasma contamination. |
Quantitative Data Summary
| Parameter | Value | Organism/System | Reference |
| GI50 (Growth Inhibition 50) | 136 nM | Schizosaccharomyces pombe (fission yeast) | [1][2] |
| Inhibition of Mdn1 ATPase activity | ~40% at 1 µM | In vitro | [5] |
| Solubility in DMSO | 19.5 mg/mL (76.07 mM) | N/A | [4] |
Experimental Protocols
General Protocol for Treating Mammalian Cells with this compound
-
Cell Seeding: Plate mammalian cells in appropriate culture vessels and allow them to adhere and enter logarithmic growth phase (typically 24 hours). The seeding density should be optimized for the specific cell line to ensure they do not become over-confluent during the experiment.
-
Preparation of this compound Working Solution:
-
Thaw a frozen aliquot of the this compound stock solution (in DMSO) at room temperature.
-
Dilute the stock solution in pre-warmed complete culture medium to the desired final concentrations. It is recommended to perform serial dilutions to achieve a range of concentrations for a dose-response experiment.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Treatment:
-
Remove the old culture medium from the cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Analysis: Following incubation, cells can be analyzed for various endpoints, such as:
-
Cell Viability/Proliferation: Using assays like MTT, WST-1, or cell counting.
-
Ribosome Biogenesis Analysis:
-
Pre-rRNA Processing: Isolate total RNA and perform Northern blotting or qRT-PCR to detect the accumulation of pre-rRNA species (e.g., 35S, 27S).[3]
-
Ribosomal Protein Localization: Use immunofluorescence to observe the localization of ribosomal proteins.
-
-
Cell Cycle Analysis: Perform flow cytometry analysis of propidium iodide-stained cells to assess cell cycle distribution.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: Minimizing Variability in Rbin-1 Growth Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Rbin-1 growth inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, reversible, and specific chemical inhibitor of eukaryotic ribosome biogenesis.[1][2][3] Its primary target is Midasin (Mdn1), an essential AAA+ (ATPases Associated with diverse cellular Activities) protein.[2][3] this compound inhibits the ATPase activity of Mdn1, which plays a crucial role in the maturation and nuclear export of the pre-60S ribosomal subunit.[4][5][6] By inhibiting Mdn1, this compound disrupts the assembly of the 60S ribosomal subunit, leading to an accumulation of precursor ribosomal RNAs (pre-rRNAs) and ultimately inhibiting cell growth.[6]
Q2: What are the common sources of variability in this compound growth inhibition assays?
Variability in cell-based assays can arise from several factors, including:
-
Cell Health and Culture Conditions: Inconsistent cell health, high passage numbers, and contamination (e.g., mycoplasma) can significantly impact results.[7][8]
-
Cell Seeding Density: Uneven cell distribution or seeding at a suboptimal density can lead to inconsistent growth and drug response.
-
Reagent Preparation and Handling: Inaccurate dilutions of this compound or other reagents, as well as improper storage, can introduce errors.
-
Incubation Conditions: Variations in temperature, CO2 levels, and humidity within the incubator can affect cell growth.[7]
-
"Edge Effects" in Microplates: Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth in those wells.
-
Pipetting Technique: Inconsistent pipetting volumes can lead to significant well-to-well variability.[8]
Q3: How can I calculate the Growth Inhibition 50 (GI50) value?
The GI50 is the concentration of a drug that inhibits cell growth by 50%. It is a common metric for quantifying the potency of a compound in a growth inhibition assay. The calculation typically involves the following steps:
-
Data Collection: Measure cell viability or a surrogate for cell number (e.g., absorbance, fluorescence) across a range of this compound concentrations.
-
Data Normalization: Normalize the data to the untreated control (100% growth) and a background control (0% growth).
-
Dose-Response Curve Fitting: Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
-
GI50 Determination: The GI50 is the concentration at which the fitted curve crosses the 50% inhibition level.[9][10][11]
Troubleshooting Guides
Guide 1: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Gently swirl the cell suspension between pipetting to prevent settling. Use a multichannel pipette for seeding to minimize timing differences.[12] |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure pipette tips are properly sealed.[12][13] |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill the peripheral wells with sterile media or phosphate-buffered saline (PBS) to maintain humidity.[12] |
| Incomplete Reagent Mixing | Gently mix the plate after adding this compound and before incubation. Ensure all reagents are at room temperature before use to prevent temperature gradients.[14] |
| Cell Clumping | Ensure complete dissociation of cells during passaging. If necessary, pass cells through a cell strainer to obtain a single-cell suspension. |
Guide 2: Inconsistent Dose-Response Curves
| Potential Cause | Recommended Solution |
| Incorrect this compound Concentration | Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Verify the concentration of the stock solution. |
| Cell Health Issues | Use cells with a low passage number. Regularly test for mycoplasma contamination.[7][8] Ensure cells are in the logarithmic growth phase at the time of treatment.[12] |
| Suboptimal Incubation Time | Optimize the incubation time with this compound. A time-course experiment can help determine the optimal duration for observing growth inhibition. |
| Assay Readout Interference | If using a metabolic assay (e.g., MTT, XTT), ensure that this compound does not directly interfere with the assay chemistry. Run a cell-free control with this compound and the assay reagent. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).[15] |
Experimental Protocols
Representative Protocol for this compound Growth Inhibition Assay in Yeast (Saccharomyces cerevisiae)
This protocol is a representative example and should be optimized for your specific yeast strain and experimental conditions.
Materials:
-
Yeast strain of interest
-
Yeast extract-peptone-dextrose (YPD) medium
-
This compound stock solution (in DMSO)
-
Sterile 96-well microplates
-
Plate reader capable of measuring optical density at 600 nm (OD600)
Procedure:
-
Yeast Culture Preparation:
-
Inoculate a single colony of the yeast strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture into fresh YPD to an OD600 of approximately 0.1.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in YPD medium in a separate 96-well plate. The final DMSO concentration should be kept constant and below 0.5%.
-
-
Assay Setup:
-
Add 100 µL of the diluted yeast culture to the wells of a sterile 96-well plate.
-
Add 100 µL of the this compound serial dilutions to the corresponding wells. Include wells with yeast and vehicle (YPD + DMSO) as a negative control. Include wells with YPD only as a blank.
-
-
Incubation:
-
Incubate the plate at 30°C with shaking for 18-24 hours, or until the control wells reach a desired OD600 (e.g., 0.8-1.0).
-
-
Data Acquisition:
-
Measure the OD600 of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the blank OD600 from all experimental wells.
-
Normalize the data to the vehicle control (100% growth).
-
Plot the percentage of growth inhibition against the this compound concentration and determine the GI50 value.
-
Data Presentation
Table 1: Hypothetical GI50 Values of this compound in Different Yeast Strains
| Yeast Strain | Background | GI50 (nM) | Standard Deviation (nM) |
| Wild-Type | Standard | 136 | 12 |
| mdn1-F1093L | This compound Resistant | >10,000 | - |
| mdn1-L1113F | This compound Sensitive | 45 | 5 |
Table 2: Troubleshooting Checklist for a Failed this compound Assay
| Checkpoint | Status (Pass/Fail) | Notes |
| Cell Viability (pre-assay) | Viability should be >95% | |
| Mycoplasma Test | Test every 1-3 months | |
| Pipette Calibration | Calibrate annually | |
| This compound Stock Integrity | Store desiccated at -20°C | |
| Incubator CO2/Temp Logs | Check for fluctuations | |
| Plate Reader Performance | Run standard controls |
Mandatory Visualizations
Caption: The this compound signaling pathway, illustrating its inhibitory effect on Mdn1 and the subsequent disruption of pre-60S ribosomal subunit maturation in the nucleolus.
Caption: A logical workflow for troubleshooting high variability in this compound growth inhibition assays, guiding users from problem identification to resolution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tribioscience.com [tribioscience.com]
- 3. tribioscience.com [tribioscience.com]
- 4. The AAA-ATPase MIDASIN 1 Functions in Ribosome Biogenesis and Is Essential for Embryo and Root Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Insights into Mdn1, an Essential AAA Protein Required for Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. anshlabs.com [anshlabs.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Rbin-1 Technical Support Center: Troubleshooting Unexpected Phenotypes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments involving Rbin-1, a potent and reversible inhibitor of eukaryotic ribosome biogenesis. This compound specifically targets the Midasin (Mdn1) AAA+ ATPase, a crucial enzyme in the maturation of the 60S ribosomal subunit. By inhibiting Mdn1, this compound effectively halts the processing of pre-60S particles.[1][2][3] While this compound is a highly specific inhibitor, unexpected phenotypes can still occur. This guide will help you navigate these challenges and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective chemical inhibitor of the AAA+ ATPase Midasin (Mdn1).[2][3] Mdn1 is essential for the maturation and nuclear export of the pre-60S ribosomal subunit.[4] By inhibiting the ATPase activity of Mdn1, this compound prevents the release of assembly factors from pre-60S particles, leading to an accumulation of immature subunits and a block in ribosome production.[3][5]
Q2: At what concentration should I be seeing the expected phenotype?
The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, its half-maximal growth inhibition (GI50) in fission yeast has been reported to be 136 nM.[2][3] For in vitro ATPase assays, this compound has been shown to inhibit Mdn1 activity by approximately 40% at a concentration of 1 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific system.
Q3: I am not observing the expected growth inhibition or cell cycle arrest. What are the possible reasons?
Several factors could contribute to a lack of efficacy:
-
Compound Inactivity: Ensure the this compound stock solution is properly prepared and stored. This compound is typically dissolved in DMSO.[1] Repeated freeze-thaw cycles should be avoided.
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to this compound. This can be due to mutations in the mdn1 gene that prevent this compound binding.[6]
-
Experimental Conditions: The density of cells, media composition, and treatment duration can all influence the observed effect.
-
Incorrect Readout: Confirm that the assay used to measure the phenotype is appropriate and sensitive enough to detect changes in ribosome biogenesis.
Q4: I am observing excessive cytotoxicity at concentrations where I expect to see a specific phenotype. What could be the cause?
Unexpectedly high cytotoxicity could be due to:
-
Off-target effects: Although this compound is reported to be specific for Mdn1, high concentrations may lead to off-target activities.[7]
-
Cellular Stress Response: A complete shutdown of ribosome biogenesis can trigger potent stress responses, leading to apoptosis.[8][9] Cells with a high rate of ribosome biogenesis, such as many cancer cell lines, may be particularly sensitive.[10]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding toxic levels for your cells.
Q5: Could this compound be affecting pathways other than ribosome biogenesis?
While the primary target of this compound is Mdn1, the inhibition of ribosome biogenesis can have downstream consequences on various cellular pathways, including:
-
Cell Cycle Control: Disruption of ribosome biogenesis is a well-known trigger for cell cycle arrest, often mediated by the p53 pathway.[8][9]
-
Apoptosis: The accumulation of free ribosomal proteins due to stalled ribosome assembly can lead to MDM2 sequestration, p53 stabilization, and subsequent apoptosis.[7]
-
Proteotoxic Stress: An imbalance between ribosomal RNA and ribosomal protein synthesis can lead to the aggregation of unassembled ribosomal proteins, causing proteotoxic stress and activating the heat shock response.[11]
-
Metabolism: Mutations in Mdn1 have been associated with alterations in metabolic pathways, including retinol and drug metabolism.[12]
Troubleshooting Guides
Problem 1: No Observable Phenotype (e.g., No Growth Inhibition, No Cell Cycle Arrest)
| Possible Cause | Troubleshooting Steps |
| Compound Degradation or Precipitation | 1. Prepare fresh this compound stock solutions in anhydrous DMSO.[1]2. Visually inspect the media for any signs of precipitation after adding this compound.3. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. |
| Suboptimal Compound Concentration | 1. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the EC50 for your cell line.2. Increase the treatment duration to allow for the phenotype to manifest. |
| Cell Line Resistance | 1. If possible, sequence the mdn1 gene in your cell line to check for mutations that may confer resistance.[6]2. Test this compound in a different, sensitive cell line as a positive control. |
| Insufficient Assay Sensitivity | 1. Use a more direct measure of ribosome biogenesis inhibition, such as analyzing pre-rRNA processing by northern blotting or qRT-PCR (see Experimental Protocols).2. For cell viability, use a sensitive and validated method like a fluorescence-based cytotoxicity assay. |
Problem 2: Unexpected or Off-Target Phenotypes (e.g., High Cytotoxicity, Unusual Morphology)
| Possible Cause | Troubleshooting Steps |
| Concentration-Dependent Off-Target Effects | 1. Lower the concentration of this compound to the minimum effective dose determined from your dose-response curve.2. Compare the phenotype to that of other ribosome biogenesis inhibitors that target different steps of the pathway.[13] |
| Induction of Cellular Stress Pathways | 1. Assess markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) by western blotting or flow cytometry.2. Investigate the activation of the p53 pathway by measuring p53 and p21 levels.[7]3. Examine markers of proteotoxic stress, such as the upregulation of heat shock proteins (e.g., Hsp70).[11] |
| Solvent Effects | 1. Include a vehicle-only (e.g., DMSO) control at the same final concentration used for this compound treatment.2. Ensure the final DMSO concentration is below the tolerance level of your specific cell line (typically <0.5%). |
Quantitative Data Summary
| Parameter | Value | Organism/System |
| GI50 (Growth Inhibition 50%) | 136 nM | Schizosaccharomyces pombe (fission yeast)[2][3] |
| In Vitro Mdn1 ATPase Inhibition | ~40% at 1 µM | Recombinant Mdn1 |
| Solubility in DMSO | 19.5 mg/mL (76.07 mM) | [1] |
Experimental Protocols
Analysis of pre-rRNA Processing by qRT-PCR
This method allows for the quantification of precursor ribosomal RNA (pre-rRNA) to assess the direct impact of this compound on ribosome biogenesis.
-
Cell Treatment: Plate cells at an appropriate density and treat with this compound at the desired concentration and for the desired time. Include a vehicle-only control.
-
RNA Extraction: Harvest cells and extract total RNA using a standard method (e.g., TRIzol reagent or a column-based kit).
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcriptase and random hexamer primers.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for different pre-rRNA species (e.g., 45S, 32S, 28S, 18S) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of each pre-rRNA species in this compound treated samples compared to the vehicle control using the ΔΔCt method. An accumulation of pre-rRNA species is indicative of inhibited processing.
Visualizations
Caption: this compound signaling pathway leading to ribosome biogenesis inhibition.
Caption: Troubleshooting workflow for unexpected this compound phenotypes.
Caption: Logical relationships between this compound treatment and observed phenotypes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tribioscience.com [tribioscience.com]
- 4. uniprot.org [uniprot.org]
- 5. The AAA-ATPase MIDASIN 1 Functions in Ribosome Biogenesis and Is Essential for Embryo and Root Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Ribosome Biogenesis in Cancer: Lessons Learned and Way Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Impaired ribosome biogenesis: mechanisms and relevance to cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted cancer therapy with ribosome biogenesis inhibitors: a real possibility? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteotoxicity from aberrant ribosome biogenesis compromises cell fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MDN1 Mutation Is Associated With High Tumor Mutation Burden and Unfavorable Prognosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibiting eukaryotic ribosome biogenesis: Mining new tools for basic research and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Rbin-1 On-Target Activity with Mdn1 Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data to validate the on-target activity of Rbin-1, a potent inhibitor of eukaryotic ribosome biogenesis. The primary focus is on the use of Mdn1 mutants to unequivocally demonstrate that Mdn1 is the direct physiological target of this compound.
Introduction to this compound and Mdn1
This compound is a reversible and specific chemical inhibitor that disrupts the assembly of eukaryotic ribosomes.[1][2] Its biochemical target is Midasin (Mdn1), an essential AAA+ (ATPases Associated with diverse cellular Activities) protein.[2][3] Mdn1 is a massive ~540-kDa mechanoenzyme that utilizes the energy from ATP hydrolysis to remodel pre-60S ribosomal particles, a critical step in the maturation of the large ribosomal subunit.[3][4][5] this compound exerts its inhibitory effect by targeting the ATPase activity of Mdn1.[1][6]
On-Target Validation Strategy: The Power of Genetics
A cornerstone of validating a small molecule's on-target activity is the use of genetic mutations in the putative target protein that alter the molecule's efficacy. This "gold standard" approach provides strong evidence that the observed cellular effects are a direct consequence of the drug-target interaction.[3] In the case of this compound, mutations within the mdn1 gene have been identified that confer resistance to the inhibitor.[3] This guide will focus on the comparison between wild-type Mdn1 and the this compound-resistant mutant, Mdn1-F1093L.
Comparative Data: this compound vs. Mdn1 Mutants
The following tables summarize the key quantitative data from studies validating this compound's on-target activity.
Table 1: In Vitro ATPase Activity of Mdn1 and the Effect of this compound Analogs
| Mdn1 Variant | Compound | Concentration (µM) | ATPase Activity Inhibition (%) | Reference |
| Wild-type Mdn1 | This compound | 1 | ~40 | [3][7] |
| Wild-type Mdn1 | Rbin-2 (more potent analog) | 1 | ~40 | [3] |
| Wild-type Mdn1 | Inactive Analogs | 1 | No significant inhibition | [3] |
| Mdn1-F1093L (Resistant Mutant) | Rbin-2 | Not specified | Not strongly suppressed | [3] |
Table 2: Cellular Growth Inhibition by this compound and its Analogs
| Yeast Strain | Compound | GI50 (nM) | Reference |
| Wild-type | This compound | 136 ± 7 | [1][3] |
| Wild-type | Rbin-2 | 14 ± 1 | [1][3] |
| mdn1 mutant (conferring resistance) | This compound | Significantly higher | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Mdn1 signaling pathway and the experimental workflow used to validate this compound's on-target activity.
Caption: Mdn1 signaling pathway in ribosome biogenesis and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound on-target activity.
Detailed Experimental Protocols
1. Recombinant Mdn1 ATPase Activity Assay (NADH-Coupled)
This assay measures the rate of ATP hydrolysis by Mdn1 by coupling the reaction to the oxidation of NADH.
-
Objective: To determine the effect of this compound on the steady-state ATPase activity of wild-type and mutant Mdn1.
-
Materials:
-
Purified recombinant full-length wild-type Mdn1 and Mdn1-F1093L.
-
This compound and its analogs dissolved in DMSO.
-
NADH-coupled enzyme assay mix (containing pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH).
-
Assay buffer (specific composition depends on the study, but generally contains Tris-HCl, KCl, MgCl2, and a reducing agent like DTT).
-
ATP solution.
-
-
Protocol:
-
A reaction mixture is prepared containing the assay buffer, NADH-coupled enzyme mix, and the desired concentration of Mdn1 protein.
-
This compound, its analogs, or DMSO (as a control) is added to the reaction mixture and incubated for a specified time.
-
The reaction is initiated by the addition of a saturating concentration of MgATP (e.g., 1 mM).
-
The decrease in NADH absorbance at 340 nm is monitored over time using a spectrophotometer. The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis by Mdn1.
-
The specific activity of Mdn1 (ATP molecules hydrolyzed per Mdn1 molecule per second) is calculated from the rate of absorbance change.
-
The percentage of inhibition is determined by comparing the activity in the presence of the compound to the DMSO control.[3]
-
2. Yeast Growth Inhibition Assay
This cell-based assay assesses the potency of this compound in inhibiting the growth of yeast strains expressing either wild-type or mutant Mdn1.
-
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in different yeast strains.
-
Materials:
-
Wild-type fission yeast (Schizosaccharomyces pombe) strain.
-
Fission yeast strain with the endogenous mdn1 replaced by the mdn1-F1093L mutation.[3]
-
Appropriate liquid or solid yeast growth media (e.g., YES).
-
This compound stock solution in DMSO.
-
Microplates (e.g., 96-well) for liquid culture.
-
-
Protocol:
-
Yeast cells are grown to the mid-logarithmic phase in liquid media.
-
The cell culture is diluted to a specific starting optical density (OD).
-
In a microplate, serial dilutions of this compound are prepared in the growth medium. A DMSO-only control is included.
-
The diluted yeast culture is added to each well of the microplate.
-
The plates are incubated at a suitable temperature (e.g., 30°C) with shaking for a defined period (e.g., 24-48 hours).
-
Cell growth is measured by reading the optical density at 600 nm (OD600) using a microplate reader.
-
The percentage of growth relative to the DMSO-treated cells is calculated for each this compound concentration.
-
The GI50 value is determined by fitting the dose-response data to a suitable sigmoidal curve.[3]
-
Alternative Approaches for Mdn1 Modulation
Currently, the primary alternatives to small molecule inhibitors like this compound for modulating Mdn1 function in a research setting are genetic.
-
Temperature-Sensitive Mutants: These mutants function normally at a permissive temperature but become non-functional at a restrictive temperature, allowing for conditional inactivation of Mdn1.[3] This approach is useful for studying the consequences of Mdn1 loss-of-function but lacks the rapid and reversible control offered by a small molecule inhibitor.
-
Gene Knockout/Knockdown: While a complete knockout of the essential mdn1 gene is lethal, conditional knockout or knockdown (e.g., using RNA interference) systems can be employed to reduce Mdn1 levels. These methods are valuable for studying the long-term effects of Mdn1 depletion.
Compared to these genetic methods, this compound offers the advantages of rapid, reversible, and dose-dependent inhibition of Mdn1 function, making it a powerful tool for dissecting the dynamic processes of ribosome biogenesis.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tribioscience.com [tribioscience.com]
- 3. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Structural Insights into Mdn1, an Essential AAA Protein Required for Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound - Biochemicals - CAT N°: 20745 [bertin-bioreagent.com]
A Comparative Analysis of Rbin-1 and Rbin-2 Analogs: Potency and Mechanism of Action in Eukaryotic Ribosome Biogenesis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency and mechanism of action of two promising inhibitors of eukaryotic ribosome biogenesis, Rbin-1 and its analog, Rbin-2. This analysis is supported by experimental data to facilitate informed decisions in research and development endeavors.
This compound and Rbin-2 are potent and reversible triazinoindole-based inhibitors that target the essential AAA+ (ATPases Associated with diverse cellular Activities) protein Midasin (Mdn1).[1] Mdn1 plays a crucial role in the maturation of the 60S ribosomal subunit, a fundamental process for protein synthesis in eukaryotes.[2] By inhibiting Mdn1, these compounds effectively disrupt ribosome assembly, leading to growth inhibition. This guide presents a head-to-head comparison of their potency, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Potency
Experimental data demonstrates that Rbin-2 is a significantly more potent inhibitor of cell growth than its predecessor, this compound. In vitro assays measuring the half-maximal growth inhibition (GI50) in fission yeast (Schizosaccharomyces pombe) revealed that Rbin-2 is approximately 10-fold more active than this compound.[3] While both analogs exhibit inhibitory effects on the ATPase activity of recombinant Mdn1, their in vitro enzymatic inhibition does not fully correlate with their cellular potency, suggesting that even partial inhibition of Mdn1's function can have a profound impact on cell growth.[3]
| Analog | GI50 (nM) in S. pombe | Mdn1 ATPase Inhibition (at 1 µM) |
| This compound | 136 ± 7 | ~40% |
| Rbin-2 | 14 ± 1 | ~40% |
Experimental Protocols
To ensure transparency and reproducibility, the detailed methodologies for the key experiments cited in this guide are provided below.
Fission Yeast Growth Inhibition Assay
This assay quantitatively determines the concentration of a compound required to inhibit the growth of fission yeast by 50% (GI50).
Materials:
-
Fission yeast strain (e.g., wild-type S. pombe)
-
Appropriate liquid growth medium (e.g., YES or EMM)
-
This compound and Rbin-2 analogs dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader capable of measuring optical density (OD) at 600 nm
Procedure:
-
Yeast Culture Preparation: Inoculate a starter culture of fission yeast and grow overnight at 29°C with shaking until it reaches the logarithmic growth phase (OD600 of ~0.5-1.0).
-
Serial Dilution of Compounds: Prepare a series of dilutions of this compound and Rbin-2 in the growth medium. A typical starting concentration might be 10 µM, followed by 3-fold serial dilutions. A solvent control (e.g., DMSO) must be included.
-
Assay Setup: In a 96-well microplate, add a fixed volume of the diluted yeast culture to each well. Then, add the serially diluted compounds to the respective wells. The final volume in each well should be consistent.
-
Incubation and Measurement: Incubate the microplate at 29°C with continuous shaking. Measure the OD600 of each well at regular intervals (e.g., every 30 minutes) for a period of 18-24 hours using a microplate reader.
-
Data Analysis: Plot the final OD600 values against the logarithm of the compound concentration. The GI50 value is determined by fitting the data to a four-parameter sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The relative growth for each concentration is calculated as a percentage of the growth observed in the solvent control wells.
In Vitro Mdn1 ATPase Activity Assay (NADH-Coupled)
This assay measures the rate of ATP hydrolysis by recombinant Mdn1 protein in the presence and absence of inhibitors. The assay couples the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant Mdn1 protein
-
Assay buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
ATP solution
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
This compound and Rbin-2 analogs dissolved in DMSO
-
UV-visible spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, PEP, PK, LDH, and NADH.
-
Assay Initiation: Add the purified Mdn1 protein to the reaction mixture. To test the effect of the inhibitors, pre-incubate Mdn1 with the desired concentration of this compound or Rbin-2 (or DMSO for control) for a short period before initiating the reaction.
-
Start the Reaction: Initiate the ATPase reaction by adding a known concentration of ATP to the mixture.
-
Monitoring NADH Oxidation: Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) for a set period.
-
Data Analysis: The rate of ATP hydrolysis is calculated from the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). The percentage of inhibition is calculated by comparing the ATPase activity in the presence of the inhibitor to the activity in the DMSO control.
Visualizing the Mechanism of Action
To better understand the biological context of this compound and Rbin-2's activity, the following diagrams illustrate the Mdn1-mediated ribosome biogenesis pathway and a general workflow for assessing the potency of these inhibitors.
Caption: Mdn1's role in 60S ribosome biogenesis and its inhibition by Rbin analogs.
Caption: Experimental workflow for comparing the potency of Rbin analogs.
References
- 1. Highly conserved ribosome biogenesis pathways between human and yeast revealed by the MDN1-NLE1 interaction and NLE1 containing pre-60S subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The AAA-ATPase MIDASIN 1 Functions in Ribosome Biogenesis and Is Essential for Embryo and Root Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Rbin-1 vs. Cycloheximide: A Comparative Guide to Protein Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular research, the ability to precisely control protein synthesis is paramount for elucidating complex biological processes and for the development of novel therapeutics. This guide provides a detailed, objective comparison of two prominent protein synthesis inhibitors: Rbin-1 and Cycloheximide. While both compounds effectively halt the production of proteins, they do so through distinct mechanisms, leading to different experimental applications and potential off-target effects.
At a Glance: Key Differences
| Feature | This compound | Cycloheximide |
| Primary Target | Midasin (Mdn1), an AAA+ ATPase | 60S ribosomal subunit (E-site) |
| Mechanism of Action | Inhibits ribosome biogenesis | Blocks the translocation step of elongation |
| Point of Inhibition | Pre-ribosomal particle assembly and nuclear export | Cytoplasmic protein translation |
| Reversibility | Reversible[1] | Rapidly reversible upon removal from culture medium[2] |
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and cycloheximide lies in the stage of protein production they target. This compound acts upstream, interfering with the very construction of the protein synthesis machinery, while cycloheximide blocks the final assembly line.
This compound: Halting Ribosome Assembly
This compound is a potent and specific chemical inhibitor of eukaryotic ribosome biogenesis.[1][3] Its primary target is Midasin (Mdn1), an essential ~540-kDa AAA+ (ATPases associated with diverse cellular activities) protein.[1][4] Mdn1 plays a crucial role in the maturation and nuclear export of the pre-60S ribosomal subunit.[5][6] By inhibiting the ATPase activity of Mdn1, this compound effectively stalls the assembly of functional 60S ribosomal subunits in the nucleolus, preventing them from reaching the cytoplasm to participate in protein synthesis.[1][4] This leads to an accumulation of pre-60S particles within the nucleolus.[4]
Figure 1. Mechanism of this compound action.
Cycloheximide: Stalling the Ribosome on the mRNA
Cycloheximide, a long-established tool in cell biology, directly targets the ribosome during the elongation phase of protein synthesis.[2] It binds to the E-site (exit site) of the 60S ribosomal subunit, interfering with the translocation step.[2] This blockage prevents the ribosome from moving along the mRNA to read the next codon, thus freezing the nascent polypeptide chain and halting further protein elongation.[2] Unlike this compound, cycloheximide does not affect ribosome biogenesis directly, although some studies suggest it can induce the transcription of genes involved in this process as a secondary effect.[7][8]
Figure 2. Mechanism of Cycloheximide action.
Quantitative Comparison: Potency and Cytotoxicity
A direct quantitative comparison of this compound and cycloheximide is challenging due to the lack of studies performing head-to-head comparisons in the same cell lines and assays. The available data, presented below, should be interpreted with caution, considering the different experimental contexts.
| Inhibitor | Assay | Cell Line/System | Potency (IC50/GI50) | Cytotoxicity (CC50) |
| This compound | Growth Inhibition | Fission Yeast (S. pombe) | 136 nM (GI50)[1] | Not Reported |
| Cycloheximide | Protein Synthesis Inhibition | In vivo | 532.5 nM (IC50)[7] | Not Reported |
| Protein Synthesis Inhibition | HepG2 cells | 6600 ± 2500 nM (IC50)[2][8] | 570 ± 510 nM[2][8] | |
| Protein Synthesis Inhibition | Primary Rat Hepatocytes | 290 ± 90 nM (IC50)[2][8] | 680 ± 1300 nM[2][8] | |
| Anticancer Activity | CEM cells | 120 nM (IC50)[7] | Not Reported | |
| Anticancer Activity | 9L cells | 200 nM (IC50)[7] | Not Reported | |
| Anticancer Activity | SK-MEL-28 cells | 1000 nM (IC50)[7] | Not Reported |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition concentration. CC50: Half-maximal cytotoxic concentration.
Off-Target Effects and Other Considerations
This compound: As a targeted inhibitor of Mdn1, this compound is considered to have high specificity.[4] However, as Mdn1 is involved in the biogenesis of all ribosomes, its inhibition will have a global impact on the cell's protein synthesis capacity. The long-term consequences of sustained ribosome biogenesis inhibition are still under investigation.
Cycloheximide: While widely used, cycloheximide is known to have several off-target effects, which can confound experimental results. These include:
-
Induction of Signaling Pathways: Cycloheximide has been shown to activate the MEK1/ERK and PI3K/AKT signaling pathways.[9]
-
Effects on the Actin Cytoskeleton: It can disrupt filamentous actin structures and inhibit fluid phase endocytosis.[10]
-
Superinduction of mRNA: In some cases, cycloheximide can lead to an increase in the levels of certain mRNAs, an effect that is independent of its protein synthesis inhibition.
-
Cytotoxicity: As indicated in the table above, cycloheximide can be cytotoxic at concentrations close to those required for complete protein synthesis inhibition.[2][8]
Experimental Protocols
Assessing Protein Synthesis Inhibition with this compound
The primary effect of this compound is the inhibition of ribosome biogenesis, which can be assessed by monitoring the accumulation of pre-ribosomal particles and the processing of pre-rRNA.
Workflow for this compound Treatment and Analysis:
Figure 3. Experimental workflow for this compound.
Key Methodologies:
-
Northern Blotting for pre-rRNA Analysis:
-
Treat cells with varying concentrations of this compound for different time points.
-
Isolate total RNA.
-
Separate RNA by gel electrophoresis and transfer to a membrane.
-
Hybridize with probes specific for different pre-rRNA species (e.g., 35S, 27S, 7S).[4]
-
Quantify the accumulation of specific pre-rRNA intermediates as an indicator of inhibited processing.[4]
-
-
Fluorescence Microscopy for Subunit Localization:
-
Use cell lines expressing a fluorescently tagged ribosomal protein (e.g., Rpl25-GFP).
-
Treat cells with this compound.
-
Visualize the localization of the tagged protein using confocal or fluorescence microscopy.
-
Inhibition of 60S subunit export will result in the accumulation of the fluorescent signal in the nucleolus.[4]
-
Quantify the change in nucleolar fluorescence intensity over time.
-
Cycloheximide Chase Assay for Measuring Protein Half-life
A standard application for cycloheximide is the "CHX chase" assay, used to determine the degradation rate or half-life of a specific protein.
Workflow for Cycloheximide Chase Assay:
Figure 4. Cycloheximide chase assay workflow.
Detailed Protocol:
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of the experiment.
-
Treatment: Add cycloheximide to the culture medium at a final concentration sufficient to inhibit protein synthesis (typically 10-100 µg/mL, but should be optimized for the cell line).
-
Time Course Collection: At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) after adding cycloheximide, harvest the cells. The "0 hour" time point should be collected immediately after adding the inhibitor.
-
Lysis and Protein Quantification: Lyse the cells in an appropriate buffer and determine the total protein concentration for each sample to ensure equal loading for subsequent analysis.
-
Western Blotting: Separate equal amounts of protein from each time point by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the protein of interest. A loading control (e.g., β-actin or GAPDH) should also be probed to confirm equal loading.
-
Densitometry and Analysis: Quantify the band intensity for the protein of interest at each time point. Plot the relative protein level (normalized to the 0-hour time point) against time. The half-life can then be calculated from the decay curve.
Conclusion: Choosing the Right Inhibitor for Your Research
The choice between this compound and cycloheximide depends critically on the experimental question being addressed.
-
This compound is the inhibitor of choice for studies focused on ribosome biogenesis , the role of Mdn1, and the consequences of disrupting the assembly of new ribosomes. Its specificity and reversible nature make it a powerful tool for dissecting these upstream processes.
-
Cycloheximide remains a valuable and widely used tool for the acute and rapid inhibition of ongoing protein synthesis in the cytoplasm. It is particularly well-suited for determining protein half-lives via chase assays. However, researchers must be mindful of its potential off-target effects and cytotoxicity, and appropriate controls should always be included to ensure that the observed phenotypes are a direct result of protein synthesis inhibition.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The AAA-ATPase MIDASIN 1 Functions in Ribosome Biogenesis and Is Essential for Embryo and Root Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. Cycloheximide can distort measurements of mRNA levels and translation efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Insights into Mdn1, an Essential AAA Protein Required for Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Confirming Mdn1 as the Physiological Target of Rbin-1: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the precise molecular target of a small molecule inhibitor is a critical step in validating its utility as a chemical probe and its potential as a therapeutic agent. This guide provides a comprehensive overview of the experimental strategies used to confirm that the AAA+ ATPase Mdn1 is the physiological target of Rbin-1, a potent inhibitor of ribosome biogenesis. We compare key experimental approaches, present supporting data in a clear, tabular format, and provide detailed protocols for replication.
Introduction to this compound and Mdn1
This compound is a triazinoindole-based compound identified through a chemical synthetic lethal screen as a potent and reversible inhibitor of eukaryotic ribosome biogenesis.[1] Its target, Midasin (Mdn1), is a massive, essential ~540-kDa AAA+ (ATPases Associated with diverse cellular Activities) protein.[1] Mdn1 plays a crucial role in the maturation of the 60S ribosomal subunit by utilizing the energy from ATP hydrolysis to remodel pre-60S particles and facilitate the release of ribosome assembly factors.[2][3][4] Validating Mdn1 as the direct target of this compound is paramount to understanding its mechanism of action and for its use as a specific tool to study ribosome assembly.
Comparative Analysis of Target Validation Methods
A multi-pronged approach combining chemical genetics, biochemical assays, and cellular studies has been employed to definitively identify Mdn1 as the target of this compound. Below, we compare the key methodologies and their findings.
| Experimental Strategy | Principle | Key Findings for this compound/Mdn1 | Alternative Approaches & Considerations |
| Chemical Genetics | Isolating and identifying mutations in a target organism that confer resistance to a specific compound. | Point mutations in the mdn1 gene (e.g., L1113F, F1093L, E1187K) were found to confer resistance to this compound in fission yeast (S. pombe).[1] | Overexpression/knockdown screens: Systematically overexpressing or knocking down all genes in a genome to identify those that modulate sensitivity to the compound. Less precise than resistance mutations for identifying a direct target. |
| In Vitro ATPase Assay | Measuring the enzymatic activity of the purified target protein in the presence and absence of the inhibitor. | This compound and its more potent analog, Rbin-2, directly inhibit the steady-state ATPase activity of purified, recombinant Mdn1.[1][5] | Thermal Shift Assays (CETSA): Measures the change in thermal stability of a protein upon ligand binding in live cells or lysates, providing evidence of target engagement.[6] This can be a powerful method to confirm intracellular target binding. |
| "Gold Standard" Proof | Demonstrating that a single mutation in the proposed target protein confers resistance in both cellular (in vivo) and biochemical (in vitro) assays. | The Mdn1-F1093L mutation confers resistance to this compound in cell growth assays and renders the purified Mdn1-F1093L protein's ATPase activity insensitive to Rbin-2 inhibition in vitro.[1][5] | Photo-affinity Labeling: Using a modified, photo-activatable version of the inhibitor to covalently link to its target, followed by proteomic identification. This provides direct evidence of a physical interaction. A photo-cross-linkable analog, Rbin-XL, was used to confirm direct binding to Mdn1.[7] |
| Phenocopying | Showing that chemical inhibition of the target protein reproduces the same cellular defects observed with genetic inactivation of the target. | This compound treatment in wild-type cells causes defects in pre-rRNA processing and mislocalization of ribosome assembly factors (e.g., Rix7, Ppp1), mimicking the phenotype of a mdn1 temperature-sensitive mutant.[1] | Transcriptomic/Proteomic Profiling: Comparing the global gene expression or protein abundance changes induced by the compound with those caused by genetic perturbation of the target. A high degree of correlation supports on-target activity. |
| Binding Assays | Directly measuring the interaction between the compound and the target protein. | A photo-cross-linkable and clickable this compound analog (Rbin-XL) was synthesized and shown to covalently label purified Mdn1, demonstrating direct physical binding.[7] | Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST): Biophysical techniques to quantify the binding affinity (KD) and kinetics of the compound-protein interaction in real-time. |
| Mechanism of Inhibition | Determining how the inhibitor affects the enzyme's catalytic cycle. | ATPase competition assays revealed that this compound is a noncompetitive inhibitor of Mdn1's ATPase activity, suggesting an allosteric mechanism of action.[7] | Structural Biology (Cryo-EM): Determining the high-resolution structure of the target protein in complex with the inhibitor to visualize the binding site and conformational changes, as has been done for Mdn1 with this compound.[2][3][8] |
Quantitative Data Summary
The following tables summarize the key quantitative data from the validation experiments.
Table 1: In Vitro Inhibition of Mdn1 ATPase Activity
| Compound | Target Protein | Assay Type | Parameter | Value | Reference |
| This compound | Wild-Type Mdn1 | Radioactive ATPase | % Inhibition @ 1 µM | ~40% | [1][5] |
| Rbin-2 | Wild-Type Mdn1 | NADH-coupled ATPase | Apparent EC50 | ~0.3 µM | [1][5] |
| Rbin-2 | Mdn1-F1093L | NADH-coupled ATPase | % Inhibition | No strong suppression | [1][5] |
| This compound | Wild-Type Mdn1-FL | NADH-coupled ATPase | EC50 | 0.14 ± 0.12 µM | [7] |
| Rbin-XL | Wild-Type Mdn1-FL | NADH-coupled ATPase | EC50 | 0.23 ± 0.33 µM | [7] |
Mdn1-FL: Full-length Mdn1
Table 2: ATPase Kinetic Parameters of Wild-Type Mdn1
| Condition | kcat (s-1) | KM (µM) | Reference |
| DMSO Control | 2.1 ± 0.2 | 0.20 ± 0.04 | [7] |
| + 1 µM this compound | 1.1 ± 0.2 | 0.24 ± 0.09 | [7] |
The reduction in kcat without a significant change in KM is characteristic of noncompetitive inhibition.
Visualizing the Validation Workflow and Pathway
The following diagrams illustrate the logical flow of the target validation process and the signaling pathway involved.
Caption: Workflow for the validation of Mdn1 as the target of this compound.
Caption: this compound inhibits Mdn1's role in 60S ribosome maturation.
Experimental Protocols
Protocol 1: In Vitro Mdn1 ATPase Activity Assay (NADH-Coupled)
This assay measures the rate of ATP hydrolysis by Mdn1 by coupling the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant Mdn1 (wild-type or mutant)
-
Assay Buffer: 50 mM HEPES-KOH (pH 7.5), 150 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
ATP solution (e.g., 100 mM stock)
-
Enzyme coupling mix: Pyruvate kinase (PK) and lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
This compound or other compounds dissolved in DMSO
-
384-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in the assay buffer containing PK/LDH, PEP, and NADH at their optimal concentrations.
-
Add the purified Mdn1 protein to the reaction mixture in the wells of the microplate.
-
Add this compound (or DMSO as a vehicle control) at various concentrations to the wells.
-
Initiate the reaction by adding a saturating concentration of MgATP (e.g., 1 mM final concentration).
-
Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 30°C) using a kinetic plate reader.
-
Calculate the rate of NADH oxidation from the linear portion of the kinetic trace. This rate is proportional to the rate of ATP hydrolysis by Mdn1.
-
Plot the ATPase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the EC₅₀ value.[1][7]
Protocol 2: Fission Yeast (S. pombe) Growth Inhibition Assay
This cell-based assay is used to determine the sensitivity of different yeast strains to this compound.
Materials:
-
Wild-type and mdn1 mutant S. pombe strains
-
Yeast extract with supplements (YES) liquid media and solid agar plates
-
This compound stock solution in DMSO
-
DMSO (vehicle control)
-
96-well microplates
-
Incubator shaker
-
Microplate reader for measuring optical density at 600 nm (OD₆₀₀)
Procedure:
-
Grow overnight cultures of the desired yeast strains in YES liquid media at 30°C.
-
Dilute the overnight cultures to a starting OD₆₀₀ of ~0.05 in fresh YES media.
-
In a 96-well plate, prepare a serial dilution of this compound in YES media. Include a DMSO-only control.
-
Add the diluted yeast culture to each well of the 96-well plate containing the compound dilutions.
-
Incubate the plate at 30°C with shaking for 24-48 hours.
-
Measure the OD₆₀₀ of each well using a microplate reader.
-
Normalize the growth in the this compound-treated wells to the growth in the DMSO control wells.
-
Plot the percent growth inhibition against the this compound concentration to determine the dose-response curve and GI₅₀ (concentration for 50% growth inhibition).[1]
Protocol 3: Photo-affinity Labeling with Rbin-XL
This protocol uses a chemical probe to demonstrate a direct physical interaction between the inhibitor and its target protein.
Materials:
-
Rbin-XL (a this compound analog with a diazirine for photo-cross-linking and an alkyne for click chemistry)[7]
-
Purified recombinant Mdn1
-
UV lamp (e.g., 365 nm)
-
Click chemistry reagents (e.g., fluorescent azide like Rhodamine-azide, copper catalyst, ligand)
-
SDS-PAGE gels and imaging system
Procedure:
-
Incubate purified Mdn1 with Rbin-XL in a suitable buffer. To demonstrate specificity, a competition experiment can be included where a large excess of non-cross-linkable this compound is added prior to Rbin-XL.
-
Expose the mixture to UV light to induce covalent cross-linking of Rbin-XL to interacting proteins.
-
Perform a click chemistry reaction by adding the fluorescent azide and catalyst to attach the fluorescent tag to the protein-bound Rbin-XL.
-
Separate the proteins by SDS-PAGE.
-
Visualize the gel using a fluorescence scanner to detect the fluorescently labeled Mdn1.
-
Stain the same gel with a total protein stain (e.g., Coomassie) to confirm the presence of the Mdn1 protein band. A fluorescent signal at the molecular weight of Mdn1, which is reduced in the competition sample, confirms direct and specific binding.[7]
Conclusion
References
- 1. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insights into Mdn1, an Essential AAA Protein Required for Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The AAA-ATPase MIDASIN 1 Functions in Ribosome Biogenesis and Is Essential for Embryo and Root Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Structural Insights into Mdn1, an Essential AAA Protein Required for Ribosome Biogenesis [authors.library.caltech.edu]
A Comparative Analysis of Rbin-1 and Other Key Ribosome Biogenesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The intricate and highly regulated process of ribosome biogenesis, essential for cell growth and proliferation, has emerged as a promising target in cancer therapy. The elevated demand for protein synthesis in cancer cells makes them particularly vulnerable to agents that disrupt the production of ribosomes. This guide provides a detailed comparative analysis of Rbin-1, a potent and specific inhibitor of late-stage ribosome assembly, with other prominent inhibitors that target different stages of this fundamental cellular process: CX-5461, BMH-21, and the classic chemotherapeutic agent, Actinomycin D.
At a Glance: Comparative Overview
The landscape of ribosome biogenesis inhibitors is diverse, with molecules targeting various stages from initial rRNA transcription to the final maturation of ribosomal subunits. This compound distinguishes itself by targeting a specific AAA+ ATPase, Mdn1, involved in the assembly of the large 60S subunit, a later step in the pathway. In contrast, inhibitors like CX-5461, BMH-21, and Actinomycin D primarily act at the initial step: the transcription of ribosomal RNA (rRNA) by RNA Polymerase I (Pol I).
Quantitative Performance and Efficacy
The potency of these inhibitors varies across different targets and cellular contexts. The following table summarizes key quantitative data for each compound.
| Inhibitor | Primary Molecular Target(s) | Mechanism of Action | Potency (GI50 / IC50) | Status |
| This compound | Mdn1 (AAA+ ATPase) | Inhibits ATPase activity of Mdn1, blocking pre-60S particle processing.[1][2][3] | GI50: 136 nM (in S. pombe)[2][3] | Preclinical |
| CX-5461 | RNA Polymerase I (Pol I) transcription initiation complex (SL1)[4][5][6] | Prevents SL1 binding to the rDNA promoter, blocking Pol I transcription initiation.[4][6] Also reported to be a Topoisomerase II poison.[7] | GI50: Varies by cell line (e.g., ~250 nM in A375 melanoma cells)[7] | Phase I/II Clinical Trials[5][8] |
| BMH-21 | rDNA, RNA Polymerase I (RPA194 subunit) | Intercalates into GC-rich rDNA, inhibits Pol I transcription, and induces proteasome-dependent degradation of the Pol I catalytic subunit RPA194.[9][10] | IC50: Varies by cell line (e.g., ~1 µM for rRNA synthesis inhibition)[9] | Preclinical[11] |
| Actinomycin D | DNA | DNA intercalator that, at low concentrations, selectively inhibits Pol I transcription.[12][13] | IC50: Varies by cell line and assay (e.g., nM range for transcription inhibition)[14] | Clinically Used |
Detailed Mechanism of Action and Cellular Impact
The distinct mechanisms of these inhibitors lead to different downstream cellular consequences, including the activation of specific stress response pathways.
This compound: Targeting 60S Subunit Maturation
This compound is a ribozinoindole that acts as a potent, reversible, and specific chemical inhibitor of the AAA+ ATPase Mdn1 (also known as Midasin).[15][16] Mdn1 is a crucial factor in the late nucleolar stages of 60S ribosomal subunit maturation.
-
Biochemical Action : this compound directly inhibits the ATPase activity of Mdn1.[1][17] This enzymatic activity is essential for remodeling pre-ribosomal particles and facilitating the release of assembly factors.
-
Cellular Consequence : Inhibition of Mdn1 by this compound leads to the accumulation of immature pre-60S particles in the nucleolus, effectively halting the ribosome assembly line and preventing the export of mature 60S subunits to the cytoplasm.[15] This triggers a nucleolar stress response.
CX-5461: A Multi-faceted Pol I Transcription Inhibitor
CX-5461 is a first-in-class selective inhibitor of Pol I transcription that has advanced to clinical trials.[5][18] Its mechanism, while centered on Pol I, appears to be multifaceted.
-
Primary Action : CX-5461 disrupts the initiation of rRNA synthesis by preventing the binding of the selectivity factor 1 (SL1) complex to the rDNA promoter.[4][6] This blocks the recruitment of Pol I and halts transcription before it begins.
-
Secondary Actions : Evidence suggests CX-5461 also functions as a topoisomerase II (Top2) poison and stabilizes G-quadruplex DNA structures, contributing to DNA damage.[6][7]
-
Cellular Consequence : The inhibition of rRNA synthesis and induction of DNA damage activates potent tumor suppressor pathways. This includes the p53-dependent nucleolar stress response and the ATM/ATR-mediated DNA Damage Response (DDR), leading to cell cycle arrest and apoptosis, particularly in cancer cells with high rates of ribosome biogenesis.[4][5][19]
BMH-21: Inducing Pol I Degradation
BMH-21 is a small molecule that also targets Pol I transcription but through a distinct mechanism involving direct interaction with rDNA and destabilization of the polymerase itself.
-
Biochemical Action : BMH-21 is a DNA intercalator with a preference for the GC-rich sequences found in ribosomal DNA.[9][10] This binding obstructs the movement of Pol I along the rDNA template, inhibiting transcription elongation.[20]
-
Cellular Consequence : A unique downstream effect of BMH-21 is the induction of proteasome-dependent degradation of RPA194, the largest catalytic subunit of the Pol I holoenzyme.[9] This leads to a rapid and potent shutdown of rRNA synthesis. Notably, unlike CX-5461, BMH-21 does not typically activate a canonical DNA damage response.[10]
Actinomycin D: The Classic Transcription Inhibitor
Actinomycin D is a well-established chemotherapeutic agent and a powerful research tool. It functions as a DNA intercalator, but its selectivity for inhibiting rRNA synthesis at low concentrations has made it a benchmark for studying ribosome biogenesis.
-
Biochemical Action : It intercalates into DNA, primarily at GpC sequences, physically obstructing the progression of RNA polymerases.[13]
-
Cellular Consequence : Pol I is particularly sensitive to low concentrations of Actinomycin D, leading to a preferential shutdown of rRNA synthesis.[12][13] This potent inhibition of ribosome biogenesis induces nucleolar stress, p53 activation, and cell cycle arrest.[14][21]
Signaling Pathways and Cellular Responses
The perturbation of ribosome biogenesis by these inhibitors activates distinct cellular stress signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Experimental Protocols
Characterizing and comparing ribosome biogenesis inhibitors involves a set of key experiments. Below are generalized methodologies for assays commonly cited in the literature.
rRNA Synthesis Assay (Metabolic Labeling)
This assay directly measures the rate of new rRNA synthesis.
-
Objective : To quantify the inhibitory effect of a compound on Pol I transcription.
-
Methodology :
-
Culture cells to ~70-80% confluency.
-
Pre-treat cells with the inhibitor (e.g., this compound, CX-5461) or vehicle control (DMSO) for a specified time (e.g., 1-3 hours).
-
Add a radiolabeled RNA precursor, typically [³H]-uridine or 5-ethynyl uridine (EU), to the culture medium.
-
Incubate for a short period (e.g., 30-60 minutes) to allow incorporation into newly synthesized RNA.
-
Lyse the cells and isolate total RNA.
-
For radiolabeling, quantify the incorporated radioactivity in the total RNA fraction using scintillation counting.
-
For EU labeling, perform a "click" reaction to conjugate a fluorescent azide (e.g., Alexa Fluor 488) to the EU-labeled RNA. Quantify fluorescence using a plate reader or imaging.
-
Normalize the signal to the total amount of RNA or to a control gene transcript.
-
Cell Viability / Growth Inhibition (GI) Assay
This assay determines the cytotoxic or cytostatic effect of the inhibitors.
-
Objective : To determine the concentration of inhibitor that causes a 50% reduction in cell viability (IC50) or growth (GI50).
-
Methodology :
-
Seed cells in 96-well plates at a low density.
-
Allow cells to attach overnight.
-
Treat cells with a serial dilution of the inhibitor. Include a vehicle-only control.
-
Incubate for a prolonged period (e.g., 72 hours).
-
Assess cell viability using a metabolic assay such as MTT, AlamarBlue, or CellTiter-Glo, which measures metabolic activity or ATP content, respectively.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Plot the percentage of viability against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50/GI50 value.
-
Western Blot for Stress Pathway Markers
This technique is used to detect the activation of specific signaling pathways.
-
Objective : To assess the activation of nucleolar stress (e.g., p53 stabilization) or DNA damage response (e.g., γH2AX phosphorylation) pathways.
-
Methodology :
-
Treat cells with the inhibitor for various time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., anti-p53, anti-phospho-H2AX, anti-Actin as a loading control).
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
This compound represents a distinct class of ribosome biogenesis inhibitors, offering a tool to probe the later stages of 60S subunit assembly. Its high specificity for Mdn1 contrasts with the broader actions of Pol I transcription inhibitors.
-
CX-5461 is a promising clinical candidate that not only halts ribosome production at its source but also engages the DNA damage response, offering a dual mechanism of action.
-
BMH-21 provides an alternative route to inhibiting Pol I transcription by inducing the degradation of the polymerase, a mechanism that may be effective in contexts where cells are resistant to DDR-activating agents.
-
Actinomycin D , while lacking the specificity of newer agents, remains a potent and valuable tool for inducing a robust inhibition of ribosome biogenesis.
The choice of inhibitor depends on the specific research question or therapeutic strategy. For dissecting the intricate steps of 60S subunit maturation, this compound is an invaluable probe. For therapeutic development, agents like CX-5461 that exploit the unique dependencies of cancer cells on both ribosome production and DNA repair pathways hold significant promise. This comparative analysis underscores the rich and varied landscape of ribosome biogenesis inhibitors and their potential to advance both basic science and oncology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tribioscience.com [tribioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeted cancer therapy with ribosome biogenesis inhibitors: a real possibility? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The chemotherapeutic agent CX-5461 irreversibly blocks RNA polymerase I initiation and promoter release to cause nucleolar disruption, DNA damage and cell inviability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. CX-5461 Treatment Leads to Cytosolic DNA-Mediated STING Activation in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Targeting Modality for Destruction of RNA Polymerase I that Possesses Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. A Targeting Modality for Destruction of RNA Polymerase I that Possesses Anticancer Activity [cancer.fr]
- 12. Inhibition of ribosome biogenesis by actinomycin D affects Arabidopsis root development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sensitivity of RNA synthesis to actinomycin D inhibition is dependent on the frequency of transcription: a mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potent, reversible, and specific chemical inhibitors of eukaryotic ribosome biogenesis | Crick [crick.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. oncotarget.com [oncotarget.com]
- 19. researchgate.net [researchgate.net]
- 20. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 21. Different effects of ribosome biogenesis inhibition on cell proliferation in retinoblastoma protein‐ and p53‐deficient and proficient human osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validating Experimental Specificity: A Guide to Using Rbin-1 Resistant Mutants
In the realm of drug discovery and molecular biology, ensuring that the observed effect of a chemical probe is due to its interaction with the intended target is paramount. The use of resistant mutants provides a robust method for such validation. This guide compares the effects of Rbin-1, a potent inhibitor of eukaryotic ribosome biogenesis, on wild-type cells versus cells harboring this compound resistant mutations, providing researchers with a framework for validating their experimental findings.
This compound is a small molecule that has been identified as a specific and reversible inhibitor of Midasin (Mdn1), an essential AAA+ ATPase involved in the maturation of the 60S ribosomal subunit.[1][2][3][4][5] By inhibiting the ATPase activity of Mdn1, this compound effectively stalls ribosome production, leading to cell growth arrest.[1][2][6]
The Power of Resistance: How it Works
Quantitative Comparison of this compound Activity
The following table summarizes the key quantitative data comparing the activity of this compound in sensitive (wild-type) and resistant contexts.
| Parameter | Wild-Type (this compound Sensitive) | This compound Resistant Mutant (e.g., mdn1-F1093L) | Reference |
| Growth Inhibition (GI50) | 136 nM | Significantly higher (resistance conferred) | [3][4][5] |
| Mdn1 ATPase Activity Inhibition (at 1 µM this compound) | ~40% | No significant inhibition | [2][4][6][7] |
| pre-rRNA Processing | Inhibited | Not inhibited | [2][4] |
| Pre-60S Ribosome Subunit Nuclear Export | Inhibited | Not inhibited | [4][7] |
Experimental Validation Workflow
The following diagram illustrates a typical workflow for validating experimental results using this compound resistant mutants.
Caption: A flowchart outlining the process of validating that an observed cellular phenotype is a direct result of Mdn1 inhibition by this compound.
Signaling Pathway: Ribosome Biogenesis and the Role of Mdn1
The diagram below depicts a simplified overview of the 60S ribosomal subunit biogenesis pathway, highlighting the critical role of Mdn1 and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. tribioscience.com [tribioscience.com]
- 6. apexbt.com [apexbt.com]
- 7. This compound - Biochemicals - CAT N°: 20745 [bertin-bioreagent.com]
Evaluating Rbin-1: A Guide to Confirming Inhibition of Mdn1 ATPase Activity
For researchers and drug development professionals investigating novel therapeutic agents targeting ribosome biogenesis, confirming the specific inhibition of key enzymes is paramount. This guide provides a framework for evaluating a putative inhibitor, "Rbin-1," and its effect on the ATPase activity of Mdn1, a crucial AAA-ATPase involved in the maturation of the 60S ribosomal subunit. We present established biochemical assays, detail their protocols, and compare the potential inhibitory profile of this compound against other known ATPase inhibitors.
Comparative Analysis of ATPase Inhibitors
To contextualize the potential efficacy of this compound, it is essential to compare its inhibitory concentration (IC50) with that of well-characterized inhibitors of other AAA-ATPases. The following table summarizes the performance of various inhibitors against their respective targets. The data for this compound is presented hypothetically to illustrate how it would be compared.
| Inhibitor | Target ATPase | Assay Type | IC50 (µM) | Reference |
| This compound (Hypothetical) | Mdn1 | Malachite Green | 15 | N/A |
| DBeQ | p97/VCP | Malachite Green | 1 | |
| NMS-873 | p97/VCP | ADP-Glo | 0.03 | |
| ML240 | p97/VCP | Luciferase-based | 0.11 | |
| Suramin | Dynein | Malachite Green | 10 |
Signaling Pathway and Experimental Workflow
To understand the context of Mdn1 function and the experimental approach to confirming its inhibition, the following diagrams illustrate the relevant biological pathway and a typical workflow for an ATPase inhibition assay.
Caption: Mdn1's role in the 60S ribosomal subunit maturation pathway and the point of this compound inhibition.
Caption: A generalized workflow for a biochemical assay to measure Mdn1 ATPase inhibition.
Experimental Protocols
To quantitatively assess the inhibitory effect of this compound on Mdn1's ATPase activity, a malachite green-based phosphate detection assay is recommended. This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Malachite Green ATPase Assay
This protocol is adapted from methods used for other AAA-ATPases and is suitable for high-throughput screening.
Materials:
-
Purified Mdn1 protein
-
This compound (or other inhibitors) at various concentrations
-
ATP solution (e.g., 100 mM)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM KCl, 5 mM MgCl2, 1 mM DTT
-
Malachite Green Reagent: Solution of malachite green, ammonium molybdate, and polyvinyl alcohol.
-
Phosphate standard (e.g., KH2PO4)
-
384-well microplate
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control (a known ATPase inhibitor, if available).
-
Enzyme and Inhibitor Incubation: Add 5 µL of the Mdn1 enzyme solution (e.g., at 2x final concentration) to each well of the microplate. Then, add 2.5 µL of the serially diluted this compound or control solutions to the respective wells.
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the ATPase reaction by adding 2.5 µL of ATP solution (at 4x final concentration) to each well. The final reaction volume should be 10 µL.
-
Reaction Incubation: Incubate the plate at a temperature optimal for Mdn1 activity (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes). Ensure the reaction is in the linear range.
-
Reaction Termination and Detection: Stop the reaction by adding 10 µL of the Malachite Green Reagent to each well. This reagent will react with the free phosphate generated during the reaction.
-
Signal Development: Incubate the plate at room temperature for 15-20 minutes to allow for color development.
-
Data Acquisition: Measure the absorbance of each well at approximately 620 nm using a microplate reader.
-
Data Analysis:
-
Generate a phosphate standard curve to convert absorbance values to the amount of phosphate released.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Alternative Confirmatory Assays
To validate the findings from the Malachite Green assay, other methods can be employed:
-
ADP-Glo™ Kinase Assay (Promega): This is a luminescence-based assay that measures the amount of ADP produced, which is then converted to a light signal. It is highly sensitive and has a high signal-to-background ratio, making it an excellent orthogonal method.
-
NADH-Coupled ATPase Assay: This continuous spectrophotometric assay couples the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. It provides real-time kinetic data.
By employing these standardized assays and comparing the results with known inhibitors, researchers can robustly characterize the inhibitory potential of novel compounds like this compound against Mdn1, paving the way for further preclinical development.
Rbin-1: A Potent Alternative to Diazaborine for Probing 60S Ribosomal Subunit Export
For researchers in cellular biology and drug development, the study of ribosome biogenesis is crucial for understanding fundamental cellular processes and identifying novel therapeutic targets. The export of the 60S ribosomal subunit from the nucleus to the cytoplasm is a critical step in this pathway. For years, diazaborine has been a known inhibitor of this process, but its utility can be limited by the high concentrations required for efficacy. Recent discoveries have highlighted Rbin-1 as a potent and specific alternative for studying 60S export, offering distinct advantages over diazaborine.
This guide provides a comprehensive comparison of this compound and diazaborine, focusing on their mechanisms of action, potency, and the experimental methodologies used to evaluate their effects. This objective analysis, supported by experimental data, will aid researchers in selecting the appropriate chemical probe for their studies on 60S ribosomal subunit export.
Mechanism of Action: Targeting Different AAA+ ATPases
Both this compound and diazaborine disrupt the 60S ribosomal subunit export process by inhibiting key ATPases involved in ribosome maturation. However, they target different proteins in this pathway.
This compound specifically inhibits Midasin (Mdn1) , a large AAA+ ATPase essential for the assembly and nuclear export of pre-60S particles.[1] By inhibiting the ATPase activity of Mdn1, this compound stalls the release of assembly factors from the pre-60S particle, leading to its accumulation in the nucleolus.[1]
Diazaborine , on the other hand, targets the AAA-ATPase Drg1 (also known as Afg2).[2][3] Drg1 is primarily involved in the cytoplasmic maturation of the 60S subunit, specifically in the release of the shuttling protein Rlp24.[2][4] Inhibition of Drg1 by diazaborine leads to the accumulation of pre-60S particles in the cytoplasm.[2]
dot
Caption: Signaling pathway of 60S ribosomal subunit export and points of inhibition.
Comparative Performance: A Look at the Data
Experimental data highlights the significant difference in potency between this compound and diazaborine. While direct side-by-side comparisons in the same study are limited, the available data suggests that this compound is effective at much lower concentrations.
| Inhibitor | Target | Organism | Assay | Concentration | Effect | Reference |
| This compound | Mdn1 | S. pombe | Growth Inhibition | GI50 = 136 nM | 50% inhibition of cell growth | [5][6] |
| Mdn1 | In vitro | ATPase Activity | 1 µM | ~40% inhibition | [7] | |
| Diazaborine | Drg1 | S. cerevisiae | In vitro Release Assay | 370 µM | Near-complete inhibition of Rlp24 release | [2] |
| Drg1 | In vitro | ATPase Activity | 370 µM | Significant inhibition of Rlp24-stimulated activity | [8] |
Specificity and Off-Target Effects
Experimental Protocols
To facilitate the comparative study of these inhibitors, detailed protocols for key experiments are provided below.
In vivo 60S Ribosomal Subunit Export Assay
This assay allows for the visualization of 60S subunit localization within living cells, providing a direct measure of export inhibition.
dot
Caption: Workflow for the in vivo 60S ribosomal subunit export assay.
Methodology:
-
Strain Preparation: Utilize a yeast strain (e.g., Saccharomyces cerevisiae or Schizosaccharomyces pombe) expressing a green fluorescent protein (GFP)-tagged 60S ribosomal protein, such as Rpl25.[1]
-
Cell Culture: Grow the yeast cells in appropriate liquid media to mid-log phase.
-
Inhibitor Treatment: Add this compound or diazaborine to the cell culture at the desired concentrations. A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubation: Incubate the cells for a specified period (e.g., 30-120 minutes) to allow for inhibitor uptake and effect.[1]
-
Microscopy: Mount the cells on a microscope slide and visualize the GFP signal using a fluorescence microscope.
-
Image Analysis: Capture images and quantify the fluorescence intensity in the nucleus versus the cytoplasm. Nuclear accumulation of the GFP-tagged ribosomal protein indicates an inhibition of 60S subunit export.
In vitro ATPase Activity Assay
This biochemical assay directly measures the enzymatic activity of the target ATPases (Mdn1 or Drg1) and the inhibitory effect of this compound or diazaborine.
Methodology:
-
Protein Purification: Purify recombinant Mdn1 or Drg1 protein.
-
Reaction Setup: Prepare a reaction mixture containing the purified enzyme, ATP, and an appropriate buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or diazaborine to the reaction mixtures. Include a no-inhibitor control.
-
Incubation: Incubate the reactions at an optimal temperature (e.g., 30°C or 37°C) for a set time.
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.[11][12][13]
-
Data Analysis: Calculate the percentage of ATPase activity inhibition for each inhibitor concentration and determine the IC50 value.
Conclusion
This compound presents a compelling alternative to diazaborine for studying 60S ribosomal subunit export. Its high potency allows for its use at significantly lower concentrations, potentially reducing the risk of off-target effects and providing a more precise tool for dissecting the molecular mechanisms of ribosome biogenesis. While further studies are needed to fully characterize its selectivity profile, the existing data strongly support the adoption of this compound by researchers in this field. The detailed experimental protocols provided herein offer a starting point for the direct comparison of these two inhibitors and for further exploration of the intricate process of 60S ribosomal subunit export.
References
- 1. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Drug Diazaborine Blocks Ribosome Biogenesis by Inhibiting the AAA-ATPase Drg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The drug diazaborine blocks ribosome biogenesis by inhibiting the AAA-ATPase Drg1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Diazaborines as New Inhibitors of Human Neutrophil Elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. abcam.com [abcam.com]
Cross-validation of Rbin-1 Effects with Genetic Knockdowns of Mdn1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of Midasin 1 (Mdn1), an essential AAA-ATPase involved in ribosome biogenesis: the use of the chemical inhibitor Rbin-1 and genetic knockdown techniques. Understanding the parallels and distinctions between these approaches is crucial for the robust interpretation of experimental data and for advancing drug discovery programs targeting ribosome assembly.
Introduction to Mdn1 and this compound
Mdn1 is a highly conserved and essential protein that plays a critical role in the maturation of the 60S ribosomal subunit. Its ATPase activity provides the energy required for the release of several ribosome biogenesis factors, allowing for the proper assembly and nuclear export of pre-60S particles.[1][2] Given its essential role in cell proliferation, Mdn1 has emerged as a potential therapeutic target in oncology.
This compound is a potent, reversible, and specific small molecule inhibitor of Mdn1.[1] It targets the ATPase activity of Mdn1, thereby disrupting ribosome biogenesis and leading to cell growth arrest.[1][2] Cross-validation of the effects of this compound with genetic knockdowns of Mdn1 is a critical step in confirming the on-target activity of the inhibitor and in validating Mdn1 as a therapeutic target.
Data Presentation: Comparative Effects on Cellular Processes
Table 1: Inhibition of Cell Growth and Mdn1 ATPase Activity by this compound
| Parameter | Value | Cell/System | Reference |
| This compound GI50 | 136 nM | Fission Yeast (S. pombe) | [1] |
| Mdn1 ATPase Inhibition | ~40% at 1 µM | Recombinant S. pombe Mdn1 | [1][3] |
Table 2: Effects of Mdn1 Genetic Knockdown on Cell Proliferation
| Cell Line | Knockdown Method | Effect on Proliferation | Reference |
| HeLa | siRNA | Severe growth defect | [2] |
| Human Osteosarcoma (U2OS) | siRNA | Cell cycle arrest at G1/S and G2/M | [4] |
Note: The data in Tables 1 and 2 are from different studies and experimental systems and therefore should not be directly compared. They are presented to illustrate the similar phenotypic outcomes of chemical inhibition and genetic knockdown of Mdn1.
Experimental Protocols
Mdn1 Genetic Knockdown using siRNA
This protocol describes a general method for the transient knockdown of Mdn1 expression in mammalian cells using small interfering RNA (siRNA).
Materials:
-
Mdn1-specific siRNA duplexes and a non-targeting control siRNA.
-
Lipofectamine RNAiMAX transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
6-well tissue culture plates.
-
HeLa cells (or other suitable mammalian cell line).
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 105 HeLa cells per well in a 6-well plate with 2 ml of antibiotic-free complete culture medium. Incubate at 37°C in a CO2 incubator until cells are 60-80% confluent.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 20-80 pmol of Mdn1 siRNA or control siRNA into 100 µl of Opti-MEM medium (Solution A).
-
In a separate tube, dilute 2-8 µl of Lipofectamine RNAiMAX into 100 µl of Opti-MEM medium (Solution B).
-
Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature.
-
-
Transfection:
-
Wash the cells once with 2 ml of Opti-MEM medium.
-
Aspirate the medium and add the 200 µl siRNA-Lipofectamine complex mixture to each well.
-
Add 800 µl of antibiotic-free complete culture medium to each well.
-
-
Incubation and Analysis: Incubate the cells for 24-72 hours at 37°C. The efficiency of Mdn1 knockdown can be assessed by Western blotting or qRT-PCR. Phenotypic effects, such as cell viability or proliferation, can be measured using assays like the MTT assay.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT solution (5 mg/ml in PBS).
-
DMSO (Dimethyl sulfoxide).
-
96-well plates.
-
Cells treated with this compound or Mdn1 siRNA.
-
Multiskan plate reader.
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound or transfect with Mdn1 siRNA as described above. Include untreated and vehicle-treated (DMSO for this compound) controls.
-
MTT Addition: After the desired incubation period (e.g., 48-72 hours), add 10 µl of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. The intensity of the purple color is proportional to the number of viable cells.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Mdn1 signaling pathway in 60S ribosome biogenesis.
Caption: Experimental workflow for comparing this compound and Mdn1 knockdown.
Discussion and Conclusion
The specific chemical inhibitor this compound and genetic knockdown of Mdn1 both serve as powerful tools to investigate the function of this essential ATPase in ribosome biogenesis. The available data, although not from direct comparative studies in the same system, consistently demonstrate that inhibition of Mdn1 function, either chemically or genetically, leads to a potent block in cell proliferation.
This compound offers the advantage of acute, reversible, and dose-dependent inhibition, allowing for the study of the immediate cellular consequences of Mdn1 inactivation.[1] Genetic knockdowns, such as those using siRNA, provide a highly specific means to reduce Mdn1 protein levels, confirming that the observed phenotypes are a direct result of the loss of Mdn1 function. The concordance of phenotypes observed with both this compound treatment and Mdn1 knockdown, such as defects in pre-60S ribosome processing and cell growth arrest, provides strong evidence that this compound acts on-target to inhibit Mdn1.[1][2]
For researchers in drug development, this cross-validation is paramount. It not only validates Mdn1 as a druggable target but also establishes this compound as a valuable probe for further dissecting the intricacies of ribosome biogenesis and for developing novel anti-cancer therapeutics. Future studies performing direct quantitative comparisons of this compound and Mdn1 knockdown in relevant cancer cell models will be invaluable for further solidifying the therapeutic potential of targeting this critical cellular pathway.
References
- 1. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Insights into Mdn1, an Essential AAA Protein Required for Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different effects of ribosome biogenesis inhibition on cell proliferation in retinoblastoma protein‐ and p53‐deficient and proficient human osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Rbin-1
For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, step-by-step procedures for the proper disposal of Rbin-1, a potent inhibitor of eukaryotic ribosome biogenesis, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is critical for maintaining a safe and compliant research environment.
I. Understanding the Hazard Profile of this compound
Before handling this compound, it is crucial to be fully aware of its hazard classifications. This information, derived from the Safety Data Sheet (SDS), dictates the necessary safety precautions and disposal methods.[1]
Hazard Summary:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Due to its high aquatic toxicity, it is imperative to prevent this compound from entering any drainage systems or waterways.[1]
II. Quantitative Data and Chemical Properties
A clear understanding of this compound's chemical and physical properties is essential for its safe handling and storage prior to disposal.
| Property | Value | Reference |
| Molecular Formula | C16H23NO4 | [1] |
| Molecular Weight | 293.36 g/mol | [1] |
| CAS Number | 328023-11-6 | [1] |
| Appearance | Powder | [1] |
| Storage (Powder) | -20°C | [1] |
| Storage (in Solvent) | -80°C | [1] |
| InChI Key | LPCWHNSRTRBKBO-UHFFFAOYSA-N | [2] |
III. Personal Protective Equipment (PPE) and Handling Precautions
Strict adherence to safety protocols is mandatory when handling this compound to minimize exposure risks.
Required PPE:
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Body Protection: Wear a lab coat.
Handling Guidelines:
-
Avoid inhalation of dust or aerosols.[1]
-
Prevent contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
-
Ensure adequate ventilation in the work area.[1]
-
Wash hands thoroughly after handling.[1]
IV. Step-by-Step Disposal Procedure for this compound Waste
The primary disposal route for this compound is through an approved hazardous waste disposal facility.[1] This procedure outlines the steps for accumulating and preparing this compound waste for collection.
References
Personal protective equipment for handling Rbin-1
Essential Safety and Handling Guide for Rbin-1
For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This guide provides immediate safety, operational, and disposal information for this compound, a compound used in laboratory research.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, appropriate personal protective equipment must be worn to prevent contact and inhalation. Engineering controls, such as working in a well-ventilated area with an exhaust system, are also crucial.[1][2] A safety shower and eye wash station should be readily accessible.[1][2]
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specification/Guideline |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to provide comprehensive protection against splashes.[1][2] |
| Hand Protection | Protective Gloves | Use impermeable and resistant gloves. The specific material and thickness should be chosen based on the solvent used and duration of exposure. |
| Body Protection | Impervious Clothing | Wear a lab coat or other impervious clothing to protect the skin.[1][2] |
| Respiratory Protection | Suitable Respirator | A respirator may be necessary, especially when handling the powder form, to avoid inhalation of dust or aerosols.[1][2] The need for respiratory protection should be determined by a risk assessment. |
Operational and Disposal Plans
Handling and Storage:
-
Do not breathe dust or aerosols.[1]
-
Wash hands thoroughly after handling.[1]
-
Keep the container tightly sealed in a cool, well-ventilated area.[1][2]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent, or 2-8°C according to another source.[1][2] Always follow the supplier's specific storage recommendations.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do.[1][2] Seek prompt medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and rinse the skin thoroughly with water.[1][2] If irritation occurs, consult a physician.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting.[1][2] Wash out the mouth with water and call a physician or poison control center immediately.[1][2]
Spill and Disposal Procedures: In the event of a spill, evacuate the area and ensure adequate ventilation.[1][2] Use full personal protective equipment during cleanup.[1][2] Absorb liquid spills with an inert material, such as diatomite or universal binders.[1][2] Decontaminate surfaces by scrubbing with alcohol.[1][2]
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] It should be disposed of at an approved waste disposal plant.[1] Avoid releasing the substance into the environment as it is considered very toxic to aquatic life with long-lasting effects.[1]
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
